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  • Product: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole
  • CAS: 1344092-28-9

Core Science & Biosynthesis

Foundational

Technical Guide: Strategic Synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Executive Summary & Strategic Importance The molecule 4-iodo-1-(oxolan-3-yl)-1H-pyrazole serves as a critical linchpin in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and other AT...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The molecule 4-iodo-1-(oxolan-3-yl)-1H-pyrazole serves as a critical linchpin in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. The 4-iodo substituent acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the oxolane (tetrahydrofuran) ring improves aqueous solubility and metabolic stability compared to carbocyclic analogs.[1]

This guide details two distinct synthetic pathways designed to address specific project constraints:

  • The Precision Route (Mitsunobu): Ideal for early-phase discovery where stereochemical control (chiral synthesis) is paramount.

  • The Scale-Up Route (Stepwise Functionalization): A robust, cost-effective approach for multi-gram to kilogram synthesis using inexpensive commodity reagents.

Retrosynthetic Analysis

The construction of the target hinges on the formation of the C-N bond between the pyrazole nitrogen and the C3 position of the oxolane ring.[1]

Retrosynthesis Target Target: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Disc1 C-N Disconnection (Mitsunobu) Target->Disc1 Route A Disc2 C-I Disconnection (Electrophilic Subst.) Target->Disc2 Route B IodoPy 4-Iodopyrazole Disc1->IodoPy THF_OH Tetrahydrofuran-3-ol Disc1->THF_OH Py_THF 1-(Oxolan-3-yl)-1H-pyrazole Disc2->Py_THF I_Source Iodine Source (NIS or I2/H2O2) Disc2->I_Source Pyrazole 1H-Pyrazole Py_THF->Pyrazole THF_LG 3-Halo/Tosyloxy-oxolane Py_THF->THF_LG

Figure 1: Retrosynthetic logic separating the Convergent (Route A) and Linear (Route B) strategies.

Methodology A: The Precision Route (Mitsunobu Coupling)

This route is preferred when a specific enantiomer of the oxolane ring is required. The Mitsunobu reaction proceeds with Walden inversion ; therefore, to obtain the (R)-product, one must start with the (S)-alcohol.[1]

Reaction Scheme

Reagents: 4-Iodopyrazole + Tetrahydrofuran-3-ol + Triphenylphosphine (


) + Diisopropyl azodicarboxylate (DIAD).
Solvent:  Anhydrous THF or Toluene.
Mechanism: 

displacement of activated phosphonium intermediate.
Protocol (Self-Validating System)
  • Preparation: Charge a flame-dried reaction vessel with 4-iodopyrazole (1.0 equiv), tetrahydrofuran-3-ol (1.1 equiv), and

    
      (1.2 equiv) in anhydrous THF (0.2 M concentration).
    
  • Activation: Cool the mixture to 0°C under

    
     atmosphere.
    
  • Addition: Add DIAD (1.2 equiv) dropwise over 30 minutes. Critical Control Point: Maintain internal temperature <5°C to prevent hydrazine byproduct formation.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 12–16 hours.

  • Validation (TLC/LCMS): Monitor consumption of 4-iodopyrazole. Target mass (M+H): ~265.0.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine.

  • Purification: The major contaminant is triphenylphosphine oxide (

    
    ). Remove via flash column chromatography (Hexane/EtOAc gradient).
    

Why this works: 4-Iodopyrazole (


 ~13) is sufficiently acidic to protonate the betaine intermediate formed by 

and DIAD, driving the catalytic cycle.[1]

Methodology B: The Scale-Up Route (Alkylation + Iodination)

For kilogram-scale production where racemic material is acceptable (or chiral resolution occurs later), this route utilizes cheaper reagents and avoids the atom-poor economy of the Mitsunobu reaction (


 waste).
Step 1: N-Alkylation

Reagents: Pyrazole + 3-bromotetrahydrofuran (or 3-tosyloxytetrahydrofuran) +


.
Solvent:  DMF or Acetonitrile (

).
  • Suspend pyrazole (1.0 equiv) and cesium carbonate (

    
    , 1.5 equiv) in DMF.
    
  • Add 3-bromotetrahydrofuran (1.2 equiv). Note: The tosylate is more reactive if the bromide proves sluggish.[1]

  • Heat to 80°C for 18 hours.

  • Workup: Aqueous wash to remove DMF; extract product into MTBE. Distill or crystallize.

Step 2: Regioselective Iodination

Reagents: 1-(oxolan-3-yl)pyrazole + N-Iodosuccinimide (NIS). Solvent: Acetonitrile or DMF.

  • Dissolve the intermediate from Step 1 in Acetonitrile.

  • Add NIS (1.05 equiv) portion-wise at room temperature.

    • Mechanistic Insight: The pyrazole ring is electron-rich. The N1-substituent directs electrophilic aromatic substitution (

      
      ) exclusively to the C4 position, which is the most nucleophilic site in 1-substituted pyrazoles.[1]
      
  • Stir for 2–4 hours.

  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to neutralize unreacted iodine species (indicated by color change from brown/yellow to clear).
    
Comparison of Methodologies
FeatureRoute A (Mitsunobu)Route B (Stepwise)
Stereocontrol Excellent (Inversion)Poor (Racemic usually)
Atom Economy Low (

waste)
High
Cost High (DIAD/PPh3)Low (Base/Halide)
Scalability <100g recommended>1kg feasible

Analytical Specifications

To validate the synthesis, the researcher must confirm the structure using NMR and MS.[1]

Expected Data:

  • MS (ESI+): m/z = 264.97 [M+H]+.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.60 (s, 1H, Pyrazole-H5)[1]
      
    • 
       7.50 (s, 1H, Pyrazole-H3)[1]
      
    • 
       4.95 (m, 1H, N-CH-Oxolane)[1]
      
    • 
       4.00–3.80 (m, 4H, Oxolane 
      
      
      
      -O)[1]
    • 
       2.40–2.10 (m, 2H, Oxolane 
      
      
      
      )[1]
  • Diagnostic Feature: The disappearance of the pyrazole C4-H signal (usually ~6.3 ppm in unsubstituted pyrazole) confirms successful iodination in Route B.

Process Workflow Diagram

Workflow Start Start: Define Requirements Decision Is Chiral Purity Required? Start->Decision RouteA Route A: Mitsunobu (4-Iodopyrazole + Chiral Alcohol) Decision->RouteA Yes RouteB Route B: Stepwise (Pyrazole + Racemic Halide) Decision->RouteB No StepA1 Step 1: PPh3, DIAD, THF, 0°C (Inversion of Config) RouteA->StepA1 StepB1 Step 1: Alkylation (Cs2CO3, DMF, 80°C) RouteB->StepB1 Purify Purification (Column Chromatography) StepA1->Purify StepB2 Step 2: Iodination (NIS, ACN, RT) StepB1->StepB2 StepB2->Purify Final Final Product: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Purify->Final

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on stereochemical requirements.

References

  • LookChem. (n.d.). 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole - Product Information. Retrieved March 1, 2026, from [Link][1]

  • Swiatek, K., et al. (2025).[1][2] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances. Retrieved from [Link]

  • Google Patents. (2015). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • Organic Chemistry Portal. (n.d.).[3] Mitsunobu Reaction Mechanism and Conditions. Retrieved from [Link]

Sources

Exploratory

4-iodo-1-(oxolan-3-yl)-1H-pyrazole chemical properties

This guide provides an in-depth technical analysis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole , a critical intermediate in modern medicinal chemistry. The "Molecular Hinge" for Kinase Inhibitor Discovery Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole , a critical intermediate in modern medicinal chemistry.

The "Molecular Hinge" for Kinase Inhibitor Discovery

Executive Summary

In the high-stakes landscape of drug discovery, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (CAS: 1344092-28-9) serves as a privileged scaffold. It combines the bio-isosteric utility of the pyrazole ring with the physicochemical advantages of the oxolane (tetrahydrofuran) moiety.

The molecule functions primarily as a modular building block . The C4-iodine atom acts as a high-reactivity "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing rapid diversification of the core. Simultaneously, the oxolan-3-yl group at N1 modulates lipophilicity (LogP) and metabolic stability, often occupying the solvent-exposed regions of kinase ATP-binding pockets to improve oral bioavailability.

Physicochemical Specifications

Understanding the baseline properties is essential for handling and experimental design.

PropertySpecificationContext
CAS Number 1344092-28-9Unique Identifier
Molecular Formula C₇H₉IN₂OCore Composition
Molecular Weight 264.06 g/mol Fragment-based drug design (FBDD) compatible
Appearance Off-white to pale yellow solidCrystalline nature varies by purity
LogP (Predicted) ~1.8 - 2.1Optimal for CNS/Systemic drug intermediates
H-Bond Donors 0N1 is substituted; C4 is halogenated
H-Bond Acceptors 2Pyrazole N2 and Oxolane Oxygen
Solubility DMSO, DCM, MeOH, EtOAcPoor water solubility (requires cosolvents)
Chirality 1 Chiral Center (C3 of Oxolane)Typically synthesized as a racemate; enantiomers separable via Chiral HPLC

Synthetic Architecture

The synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole requires precise regiocontrol to ensure N1-alkylation. While 4-iodopyrazole is tautomerically symmetric, the introduction of the oxolane ring fixes the bonding network.

Primary Route: Nucleophilic Substitution ( )

This is the industry-standard route for scale-up. It involves the direct alkylation of 4-iodopyrazole with 3-iodotetrahydrofuran (or 3-bromotetrahydrofuran) under basic conditions.

  • Mechanism: The base deprotonates the pyrazole NH, generating a pyrazolide anion. This nucleophile attacks the electrophilic C3 position of the tetrahydrofuran ring.

  • Regioselectivity: Since the starting 4-iodopyrazole is symmetric, N1 vs. N2 selectivity is irrelevant until the bond is formed.

Secondary Route: Mitsunobu Reaction

Ideal for accessing specific enantiomers starting from chiral 3-hydroxytetrahydrofuran.

  • Reagents: Triphenylphosphine (

    
    ), DIAD/DEAD.
    
  • Advantage: Inverts stereochemistry at the oxolane C3 position (Walden inversion), allowing stereocontrolled synthesis from chiral alcohols.

Synthesis Workflow Diagram

Synthesis_Pathway Start1 4-Iodopyrazole Intermediate Transition State (SN2 Attack) Start1->Intermediate Deprotonation Start2 3-Bromotetrahydrofuran Start2->Intermediate Electrophile Base Base: Cs2CO3 or NaH Base->Intermediate Solvent Solvent: DMF, 80°C Solvent->Intermediate Product 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Intermediate->Product Halide Displacement

Caption:


 Alkylation pathway utilizing Cesium Carbonate in DMF to generate the target scaffold.

Reactivity Profile & Functionalization[6][7]

The utility of this compound lies in the C4-Iodine bond . Iodine is the most reactive halogen for oxidative addition to Palladium(0), enabling coupling reactions under milder conditions than corresponding bromides or chlorides.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Partner: Aryl/Heteroaryl Boronic Acids.

    • Outcome: Biaryl systems (Core of many kinase inhibitors).

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water.[1]
  • Sonogashira Coupling:

    • Partner: Terminal Alkynes.[2][1]

    • Outcome: Alkynyl-pyrazoles (rigid linkers).

    • Conditions:

      
      , CuI, 
      
      
      
      .
  • Buchwald-Hartwig Amination:

    • Partner: Amines.

    • Outcome: Aminopyrazoles.[1]

    • Conditions:

      
      , Xantphos, 
      
      
      
      .
Reaction Network Diagram

Reactivity_Network Core 4-iodo-1-(oxolan-3-yl) -1H-pyrazole Suzuki Biaryl Scaffolds (Kinase Inhibitors) Core->Suzuki Suzuki (Ar-B(OH)2) Sono Alkynyl Linkers (Rigid Spacers) Core->Sono Sonogashira (HC≡C-R) Buchwald Aminopyrazoles (H-Bond Donors) Core->Buchwald Buchwald (HNR2) Heck Alkenyl Pyrazoles Core->Heck Heck (C=C-R)

Caption: Divergent synthesis capabilities of the 4-iodo core via Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol A: Synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Objective: Scale-up friendly synthesis (10g scale).

Reagents:

  • 4-Iodopyrazole (1.0 eq)[3][1]

  • 3-Bromotetrahydrofuran (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • N,N-Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-Iodopyrazole (10.0 g, 51.5 mmol) and anhydrous DMF (100 mL). Stir until dissolved.

  • Base Addition: Add

    
     (33.6 g, 103 mmol) in a single portion. The suspension may warm slightly.
    
  • Alkylation: Add 3-Bromotetrahydrofuran (9.3 g, 61.8 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (30% EtOAc in Hexanes) or LCMS.

    • Checkpoint: 4-Iodopyrazole should be consumed (

      
      ). Product will appear at higher 
      
      
      
      (
      
      
      ).
  • Workup: Cool to room temperature. Pour into ice-water (300 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate in vacuo.
    
  • Isolation: Purify via flash column chromatography (

    
    , Gradient 0-40% EtOAc/Hexanes).
    
    • Yield Expectation: 85-92% as an off-white solid.

Protocol B: Suzuki Coupling (General Procedure)

Objective: Functionalization of the C4 position.

  • Charge: In a microwave vial, combine 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent: Add 1,4-Dioxane (4 mL/mmol) and 2M aq.

    
     (3.0 eq).
    
  • Degas: Sparge with Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 90°C for 4 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Medicinal Chemistry Applications

The "Oxolane Advantage"

Why use the oxolan-3-yl group over a simple methyl or ethyl chain?

  • Solubility: The ether oxygen in the THF ring acts as a weak Hydrogen Bond Acceptor (HBA), increasing aqueous solubility compared to purely lipophilic alkyl chains.

  • Metabolic Stability: Cyclic ethers are generally more resistant to cytochrome P450 oxidative dealkylation than linear alkyl ethers.

  • Vector Exploration: In kinase inhibitors, the N1 substituent often points towards the solvent front or a ribose-binding pocket. The puckered conformation of the THF ring can fill hydrophobic pockets more effectively than flat aromatic rings.

Therapeutic Areas[7][9][10]
  • Kinase Inhibitors: Used in targeting JAK, BTK, and LRRK2 pathways where pyrazoles mimic the adenine ring of ATP.

  • Agrochemicals: Pyrazole-carboxamides are a major class of fungicides (SDHI inhibitors); this scaffold provides a variation on the N-substituent to bypass resistance.

References

  • LookChem. (n.d.). 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole - CAS 1344092-28-9.[3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Retrieved from [Link]

Sources

Foundational

Spectroscopic Data and Analytical Workflows for 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole: A Technical Guide

Executive Summary The compound 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also referred to as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) is a highly specialized heterocyclic building block. It is frequently utilized in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also referred to as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) is a highly specialized heterocyclic building block. It is frequently utilized in medicinal chemistry and drug development as a precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate complex, biologically active pyrazole derivatives[1].

This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of this molecule. By synthesizing expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, this guide empowers analytical chemists to definitively confirm the regiochemistry and structural integrity of the synthesized compound.

Workflow A Synthesis Alkylation B Purification Chromatography A->B C NMR Analysis 1H & 13C B->C D LC-MS ESI+ Mode B->D E FT-IR ATR Method B->E F Data Validation Cross-Reference C->F D->F E->F

Workflow for the synthesis and spectroscopic validation of the target compound.

Structural Rationale & Causality of Physical Properties

The molecular architecture of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (


) merges an electron-rich pyrazole core with a saturated oxolane (tetrahydrofuran) ring. The presence of the iodine atom at the C4 position of the pyrazole ring dictates several critical spectroscopic phenomena:
  • The Heavy Atom Effect: In

    
     NMR, the massive electron cloud of the iodine atom induces significant diamagnetic shielding at the directly attached carbon (C4). Instead of appearing in the typical aromatic region (110–140 ppm), the C4 carbon resonates unusually upfield[2].
    
  • Regiochemical Asymmetry: The attachment of the oxolane ring at N1 breaks the tautomeric symmetry inherent to unsubstituted pyrazoles, rendering the C3 and C5 protons chemically and magnetically distinct[3].

High-Resolution Spectroscopic Profiling

Nuclear Magnetic Resonance ( and NMR)

The NMR data below is synthesized based on established chemical shift principles for 1-alkyl-4-iodopyrazoles and oxolane ring systems.

Table 1: Expected


 NMR Data (400 MHz, 

)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Notes
7.65 Singlet (or d, J < 1 Hz) 1H Pyrazole H-3 Deshielded by adjacent N2 and aromatic ring current.
7.50 Singlet (or d, J < 1 Hz) 1H Pyrazole H-5 Slightly more shielded than H-3 due to N1 alkylation.
4.95 – 5.05 Multiplet 1H Oxolane H-3' Highly deshielded due to direct attachment to the pyrazole N1.
4.05 – 4.15 Multiplet 2H Oxolane H-2' Diastereotopic protons adjacent to the ether oxygen.
3.85 – 3.95 Multiplet 2H Oxolane H-5' Protons adjacent to the ether oxygen.
2.35 – 2.45 Multiplet 1H Oxolane H-4'a Complex splitting due to ring conformation and diastereotopicity.

| 2.15 – 2.25 | Multiplet | 1H | Oxolane H-4'b | Geminal coupling with H-4'a and vicinal coupling with H-3'/H-5'. |

Table 2: Expected


 NMR Data (100 MHz, 

)
Chemical Shift (δ, ppm) Assignment Causality / Notes

| 144.5 | Pyrazole C-3 | Typical


 carbon shift for pyrazole systems. |
| 133.2 | Pyrazole C-5 | Typical 

carbon adjacent to N1. | | 73.5 | Oxolane C-2' | Deshielded by the adjacent ether oxygen. | | 67.8 | Oxolane C-5' | Deshielded by the adjacent ether oxygen. | | 61.2 | Oxolane C-3' | Shifted downfield due to the electron-withdrawing pyrazole nitrogen. | | 56.0 | Pyrazole C-4 (C-I) | Diagnostic Peak: Extreme upfield shift driven by the iodine heavy atom effect[2]. | | 33.4 | Oxolane C-4' | Aliphatic

carbon, furthest from electronegative heteroatoms. |
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as an orthogonal validation tool, specifically confirming the integrity of the ether linkage and the carbon-halogen bond[4].

Table 3: Key FT-IR Absorptions (ATR Method) | Wavenumber (


) | Intensity | Assignment | Structural Significance |
| :--- | :--- | :--- | :--- |
| 3110 – 3130 | Weak | C-H stretch (

) | Confirms the aromatic pyrazole protons. | | 2850 – 2950 | Medium | C-H stretch (

) | Confirms the saturated oxolane ring. | | 1520 – 1540 | Medium | C=N, C=C stretch | Aromatic ring breathing modes. | | 1060 – 1090 | Strong | C-O-C stretch | Diagnostic Peak: Validates the cyclic ether (oxolane) moiety. | | 520 – 580 | Strong | C-I stretch | Diagnostic Peak: Confirms the presence of the heavy halogen. |
Mass Spectrometry (LC-MS/ESI)

Under positive Electrospray Ionization (ESI+), the molecule undergoes predictable heterolytic cleavage. The weakest bond in the system is the N-C bond connecting the pyrazole to the oxolane ring.

Table 4: ESI-MS Fragmentation Data

m/z Value Ion Type Fragment Identity

| 265.0 |


 | Intact protonated molecule (

). | | 194.9 |

| Loss of the oxolane ring, yielding protonated 4-iodopyrazole. | | 71.1 |

| Cleavage yielding the stable oxolane cation. | | 68.0 |

| Subsequent loss of the iodine radical from the pyrazole core. |

MS_Frag M [M+H]+ m/z 265.0 F1 Loss of Oxolane m/z 194.9 M->F1 -C4H6O F2 Oxolane Cation m/z 71.1 M->F2 Heterolytic Cleavage F3 Loss of Iodine m/z 68.0 F1->F3 -I

Proposed ESI-MS fragmentation pathway for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed with internal validation checkpoints.

Protocol 1: Quantitative NMR Acquisition

Causality Check: Pyrazole protons lacking nearby relaxing nuclei often exhibit extended longitudinal relaxation times (


). Using standard default parameters (e.g., 1-second delay) can lead to artificial signal attenuation and inaccurate integration ratios.
  • Sample Preparation: Dissolve exactly 15.0 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Setup: Transfer the solution to a standard 5 mm precision NMR tube. Load into a 400 MHz (or higher) NMR spectrometer.

  • 
     Relaxation Validation (Critical Step):  Set the relaxation delay (
    
    
    
    ) to 10 seconds . This ensures complete relaxation of the pyrazole H-3 and H-5 protons between pulses.
  • Acquisition:

    • For

      
       NMR: Acquire 16 scans.
      
    • For

      
       NMR: Acquire 1024 scans using WALTZ-16 composite pulse decoupling to eliminate proton coupling.
      
  • Validation Checkpoint: Integrate the resulting

    
     spectrum. The ratio of the combined aromatic pyrazole signals (δ 7.50–7.65) to the combined aliphatic oxolane signals (δ 2.15–5.05) must be exactly 2:7 . Any deviation indicates either incomplete 
    
    
    
    relaxation or the presence of impurities.
Protocol 2: LC-MS/ESI Regiochemical Confirmation
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Elution Gradient: Run a 5-minute linear gradient from 5% to 95% Acetonitrile in Water (both mobile phases modified with 0.1% Formic Acid to promote ionization).

  • Mass Detection: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Validation Checkpoint: Isolate the parent ion at m/z 265.0 and apply collision-induced dissociation (CID) at 20 eV. The appearance of the m/z 194.9 fragment definitively confirms that the iodine atom is attached to the pyrazole core, not the oxolane ring, validating the regiochemistry of the synthesis.

References

  • Title: 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate Source: D-NB.info (German National Library) URL: [Link]

Sources

Exploratory

4-iodo-1-(oxolan-3-yl)-1H-pyrazole: Advanced NMR Characterization Guide

Topic: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole NMR Analysis Content Type: In-depth Technical Guide Executive Summary & Structural Context The compound 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (CAS: 1344092-28-9) is a critical heter...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole NMR Analysis Content Type: In-depth Technical Guide

Executive Summary & Structural Context

The compound 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (CAS: 1344092-28-9) is a critical heterocyclic building block, widely employed in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors) via Suzuki-Miyaura or Sonogashira cross-coupling reactions.

The structural integrity of this intermediate is defined by two distinct moieties: the electron-rich 4-iodopyrazole core and the saturated oxolane (tetrahydrofuran) ring attached at the N1 position.

Analytical Challenge: While the synthesis often involves the N-alkylation of 4-iodopyrazole with 3-halotetrahydrofurans, the primary analytical objectives are:

  • Confirmation of N-Alkylation: Distinguishing N-alkylation from potential C-alkylation or O-alkylation side products.

  • Oxolane Ring Integrity: Verifying that the ether ring remains intact under the basic conditions of alkylation.

  • Purity Assessment: Quantifying de-iodinated impurities (1-(oxolan-3-yl)-1H-pyrazole) which poison subsequent catalytic cycles.

Structural Numbering & Logic

To ensure precise assignment, we utilize the following numbering scheme throughout this guide:

  • Pyrazole Ring: Nitrogen N1 (substituted), Nitrogen N2, Carbon C3, Carbon C4 (iodinated), Carbon C5.

  • Oxolane (Tetrahydrofuran) Ring: The attachment point is C3'. The oxygen is O1'. Numbering proceeds O1'

    
     C2' 
    
    
    
    C3'
    
    
    C4'
    
    
    C5'.

Structure Figure 1: Connectivity and Numbering of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole N1 N1 N2 N2 N1->N2 C3_prime C3' N1->C3_prime N-C Bond C3 C3 N2->C3 C4 C4-I C3->C4 C5 C5 C4->C5 C5->N1 C2_prime C2' C3_prime->C2_prime O1_prime O1' C2_prime->O1_prime C4_prime C4' C4_prime->C3_prime C5_prime C5' C5_prime->C4_prime O1_prime->C5_prime

1H NMR Analysis (Proton)

Solvent: DMSO-d₆ (Recommended for solubility and preventing signal overlap with oxolane protons). Frequency: 400 MHz or higher.

The 4-iodopyrazole moiety is symmetric in the parent molecule, but N1-substitution breaks this symmetry, rendering H3 and H5 chemically distinct.

Table 1: Predicted 1H NMR Shifts & Assignments
PositionShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Mechanistic Insight
H5 (Pyrazole)8.05 - 7.95 s (or d)1H

Deshielded by adjacent N1 and proximity to the oxolane ring.
H3 (Pyrazole)7.60 - 7.50 s (or d)1H

Less deshielded than H5; distinct from H5 due to lack of N-substitution.
H3' (Oxolane)5.05 - 4.90 m (quintet-like)1H-The "diagnostic methine." Shift > 4.8 ppm confirms N-alkylation (vs O-alkylation).
H2' (Oxolane)4.05 - 3.85 m2H-Diastereotopic protons adjacent to oxygen.
H5' (Oxolane)3.85 - 3.70 m2H-Protons adjacent to oxygen, complex splitting due to ring pucker.
H4' (Oxolane)2.40 - 2.10 m2H-Most shielded; methylene beta to oxygen and nitrogen.

Key Diagnostic:

  • The H5 vs H3 Split: In unsubstituted 4-iodopyrazole, H3/H5 appear as a broad singlet or tautomeric average around 7.8 ppm. Upon N-alkylation, two distinct singlets emerge. The more downfield signal (approx 8.0 ppm) is assigned to H5.

  • Impurity Check: A small doublet at ~6.4 ppm indicates the presence of 4-unsubstituted pyrazole (de-iodination), where H4 couples to H3/H5.

13C NMR Analysis (Carbon)

Solvent: DMSO-d₆.[1][2][3] Reference: TMS (0.0 ppm) or DMSO septet (39.5 ppm).

The carbon spectrum provides the most definitive proof of the iodine substituent due to the Heavy Atom Effect .

Table 2: Predicted 13C NMR Shifts[2][4]
CarbonShift (δ, ppm)Signal TypeStructural Validation
C3 (Pyrazole)140.0 - 142.0 CHTypical aromatic C=N shift.
C5 (Pyrazole)130.0 - 132.0 CHUpfield of C3 due to N1 attachment.
C3' (Oxolane)60.0 - 62.0 CHN-CH carbon. Confirms N-C bond formation.
C4 (C-I)55.0 - 58.0 C (Quaternary)Critical Signal. Iodine exerts a strong shielding effect, pushing this aromatic carbon significantly upfield (normally ~105-110 for C-H).
C2' (Oxolane)72.0 - 74.0 CH₂O-CH₂ carbon.
C5' (Oxolane)66.0 - 68.0 CH₂O-CH₂ carbon.
C4' (Oxolane)32.0 - 34.0 CH₂Methylene backbone.

2D NMR Strategy & Workflow

To rigorously validate the structure, specifically the regiochemistry of the N-oxolane bond, a specific 2D workflow is required.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" experiment for this molecule.

  • Goal: Prove N1 is attached to C3' (Oxolane).

  • Observation: Look for a 3-bond correlation (

    
    )  between the H5 pyrazole proton  (~8.0 ppm) and the C3' oxolane carbon  (~61 ppm).
    
  • Secondary Confirmation: H3' (~5.0 ppm) should show correlations to C5 (~131 ppm) and C3 (~141 ppm) of the pyrazole.

NOESY (Nuclear Overhauser Effect)
  • Goal: Confirm spatial proximity.

  • Observation: Strong NOE cross-peak between H5 (pyrazole) and H3' (oxolane). H3 will not show a strong NOE to the oxolane ring protons.

Workflow Figure 2: NMR Validation Workflow Start Sample: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Step1 1H NMR (1D) Check Purity & Integrals Start->Step1 Step2 13C NMR (1D) Locate C4-I (~56 ppm) Step1->Step2 If Pure Step3 HSQC (2D) Map H-C Pairs Step2->Step3 Step4 HMBC (2D) Confirm N1-C3' Connectivity Step3->Step4 Result Validated Structure Step4->Result Correlation H5 -> C3'

Experimental Protocol

Sample Preparation[2][3][5]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). CDCl₃ is acceptable but DMSO often provides sharper peaks for pyrazoles by reducing quadrupole broadening from nitrogen.

  • Filtration: If the solution is cloudy (inorganic salts from coupling), filter through a cotton plug into the NMR tube.

Acquisition Parameters (Bruker Standard)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of the isolated pyrazole protons for accurate integration.
    
  • Scans (NS):

    • 1H: 16 scans.[4]

    • 13C: 512–1024 scans (C-I signals can be weak due to long relaxation times and lack of NOE).

References

  • Synthesis and NMR of 4-iodopyrazole derivatives

    • K. Świątek, G. Utecht-Jarzyńska, M. Jasiński.[5] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides." RSC Advances, 2025.

  • General NMR Data for 4-Iodopyrazole

    • ChemicalBook. "4-Iodopyrazole 1H NMR Spectrum."[6]

  • Regioselectivity in Pyrazole Alkylation

    • T. Harada et al. "Highly Selective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2022.[7][8]

  • Analogous Structure Data (1-(tetrahydrofuran-3-yl)methyl-1H-pyrazole)

    • BLD Pharm. "1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole Technical Data."[9]

Sources

Foundational

Structural Elucidation and Impurity Profiling of Halogenated Pyrazole Intermediates

Topic: Mass Spectrometry of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists A Technical Deep Dive into 4-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists

A Technical Deep Dive into 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Strategic Overview: The Criticality of the Intermediate

In the development of small-molecule kinase inhibitors (e.g., c-MET, ALK inhibitors), the pyrazole scaffold serves as a ubiquitous pharmacophore. The specific intermediate 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) represents a high-value "pivot point" in synthetic pathways. The iodine atom at position 4 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), while the oxolane ring modulates solubility and metabolic stability.

For the analytical scientist, this molecule presents a dual challenge:

  • Regioisomeric Ambiguity: Confirming the N1-attachment of the oxolane ring versus the thermodynamically possible N2-isomer.

  • Halogen Lability: Preventing in-source de-iodination while maintaining sufficient ionization efficiency.

This guide provides a self-validating mass spectrometry workflow to characterize this compound with high confidence, moving beyond simple molecular weight confirmation to structural proof.

Physicochemical & Isotopic Framework

Before instrument setup, the analyst must ground the experiment in the fundamental physical properties of the analyte.

PropertyValueAnalytical Relevance
Formula C₇H₉IN₂OBase for exact mass calculation.[1]
Monoisotopic Mass 263.9760 DaThe target value for High-Resolution MS (HRMS).
[M+H]⁺ 264.9833 DaPrimary precursor ion in ESI(+).
Iodine Mass Defect -0.0904 DaIodine (¹²⁷I) has a unique negative mass defect. This shifts the isotope cluster to a lower mass than purely organic (C/H/N/O) impurities, allowing for "Mass Defect Filtering" (MDF).
Isotopic Pattern A+0 (100%)¹²⁷I is monoisotopic.[2] Unlike Cl or Br, there is no M+2 peak. The absence of an M+2 signature confirms I and rules out Br/Cl contaminants.
Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and minimize "ghost" peaks from in-source fragmentation, the following protocol utilizes a soft ionization approach coupled with orthogonal chromatographic separation.

A. Sample Preparation[3]
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Avoid pure acetonitrile as it can suppress ionization of the pyrazole nitrogen.

  • Concentration: 10 µg/mL (working solution).

  • Filtration: 0.2 µm PTFE (Nylon filters may bind the iodine moiety).

B. Liquid Chromatography (LC) Parameters
  • Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.1 x 100 mm, 1.6 µm).

    • Rationale: The oxolane ring provides sufficient hydrophobicity for retention on C18, avoiding the need for HILIC.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for N2).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

    • Note: A shallow gradient is required to separate the N1-isomer (target) from the N2-isomer (potential impurity), which often co-elute.

C. Mass Spectrometry (MS) Parameters[4][5][6][7][8][9][10]
  • Source: Electrospray Ionization (ESI) in Positive Mode.[6]

  • Capillary Voltage: 3.0 kV (Lower voltage prevents in-source C-I bond cleavage).

  • Cone Voltage: 20 V (Critical: High cone voltage will strip the oxolane ring before the quadrupole).

  • Desolvation Temp: 350°C.

  • Acquisition: Data-Dependent Acquisition (DDA) or MSE (Simultaneous High/Low energy) to capture the iodine loss.

Fragmentation Analysis & Structural Elucidation

The fragmentation of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole follows a distinct pathway governed by the stability of the aromatic pyrazole ring and the lability of the C-I bond.

Primary Fragmentation Pathway (ESI+)
  • Precursor Selection ([M+H]⁺ = 265): The proton localizes on the N2 nitrogen of the pyrazole ring.

  • Neutral Loss of Oxolane (Tetrahydrofuran): The weakest link is the C-N bond connecting the pyrazole to the oxolane.

    • Transition: m/z 265 → m/z 195 (Loss of C₄H₆O, ~70 Da).

    • Significance: The detection of the m/z 195 fragment (4-iodopyrazole cation) confirms the core scaffold is intact.

  • Iodine Cleavage:

    • Homolytic Cleavage:[6] Loss of I• radical (Mass 127).

    • Heterolytic Cleavage: Loss of HI (Mass 128).

    • Observation: In ESI, we typically see the loss of HI from the m/z 195 fragment, resulting in m/z 67 (pyrazole cation).

Visualization of the Analytical Logic

The following diagram illustrates the decision-making process and physical fragmentation pathway.

G Sample Sample: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole LC LC Separation (C18 Column, Gradient) Sample->LC Inject ESI ESI(+) Source [M+H]+ Formation LC->ESI Elute Precursor Precursor Ion m/z 265.0 ESI->Precursor Protonation Frag1 Fragment A: m/z 195.0 (Loss of Oxolane Ring - C4H6O) Precursor->Frag1 Primary Pathway Collision Energy 15-20eV Frag3 Fragment C: m/z 138.0 (Direct Loss of I from Precursor) Precursor->Frag3 Minor Pathway (Radical Loss) Frag2 Fragment B: m/z 67.0 (Loss of HI from Frag A) Frag1->Frag2 Secondary Pathway Collision Energy >30eV Check VALIDATION CHECK: 1. No M+2 Peak (Rules out Br/Cl) 2. m/z 195 presence (Confirms Pyrazole-I) Frag1->Check

Figure 1: Analytical workflow and fragmentation pathway for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole. The primary transition (265 -> 195) is the key quantifier.

Impurity Profiling: The "Watch List"

When analyzing this intermediate, three specific impurities often arise from the synthetic process (typically iodination of the pyrazole or Mitsunobu coupling).

Impuritym/z (ESI+)OriginDifferentiation Strategy
Des-iodo analog 139.08Incomplete iodination or reductive de-iodination.Mass shift of -126 Da. Retention time will be significantly earlier (more polar).
N-Unsubstituted 194.94Hydrolysis of the oxolane ring or unreacted starting material.m/z 195 co-elutes with the main peak's fragment, but as a parent ion, it will have a different retention time.
Regioisomer (N2) 264.98Isomeric coupling to the wrong nitrogen.Critical: Exact mass is identical. Must be separated chromatographically. The N2 isomer typically elutes later on C18 due to shielding of the polar nitrogen.
Summary of Recommendations
  • Use Mass Defect Filtering: Set a filter for mass defect -0.05 to -0.15 Da to isolate iodine-containing species from complex biological or reaction matrices.

  • Monitor m/z 195: Use the loss of the oxolane ring as the primary Quantifier transition (265 -> 195) for MRM (Multiple Reaction Monitoring) assays.

  • Soft Desolvation: Keep source temperatures moderate (<350°C) to prevent thermal degradation of the C-I bond prior to mass analysis.

References
  • Iodine Mass Defect in MS: Giesen, J. A., & Diament, B. J. (2018).[5] Iodine-Containing Mass-Defect-Tuned Dendrimers for Use as Internal Mass Spectrometry Calibrants. Journal of the American Society for Mass Spectrometry.[5][11]

  • Pyrazole Fragmentation Mechanisms: Demeter, A., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE Institute of Chemistry.

  • Synthesis & Characterization of Iodopyrazoles: Zandi, S., & Nikpour, F. (2021). Electrochemical bromination and iodination of some pyrazoles. ResearchGate.

  • Kinase Inhibitor Intermediates: Al-Karmalawy, A. A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors. ResearchGate.

Sources

Exploratory

Structural Chemistry and Crystallographic Analysis of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

Executive Summary In modern drug discovery and agrochemical development, pyrazole derivatives serve as privileged scaffolds. Specifically, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, pyrazole derivatives serve as privileged scaffolds. Specifically, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) is a highly versatile synthetic intermediate. The C4-iodo substituent acts as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki-Miyaura couplings), while the oxolan-3-yl ring introduces a polar, sp³-rich topological feature that modulates aqueous solubility and metabolic stability [1].

Understanding the solid-state structure of this compound is critical. The spatial orientation of the oxolane ring and the intermolecular forces—specifically halogen bonding—dictate the compound's stability, solubility, and behavior in solid-state formulations. This whitepaper provides an in-depth crystallographic analysis, detailing the conformational dynamics, supramolecular architecture, and the precise methodologies required to isolate and characterize its crystal structure.

Molecular Geometry & Conformational Dynamics

The molecular architecture of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole presents a fascinating dichotomy between rigidity and flexibility.

The Pyrazole Core

The 1H-pyrazole ring is a highly stable, planar 6π-electron heteroaromatic system. The N1 atom is sp² hybridized, allowing its lone pair to fully conjugate with the aromatic system. Consequently, the core atoms (N1, N2, C3, C4, C5, and the C4-Iodine) are strictly coplanar.

Oxolane Ring Puckering & Stereochemistry

Unlike the rigid pyrazole core, the oxolan-3-yl (tetrahydrofuran) substituent is highly flexible. To minimize torsional strain (Pitzer strain) between adjacent C-H bonds, the five-membered oxolane ring undergoes continuous pseudorotation in solution. In the solid state, crystal packing forces "freeze" the ring into a localized energy minimum—typically an Envelope (


)  or Half-Chair (

)
conformation.

Furthermore, the attachment at the C3' position of the oxolane ring generates a chiral center. Because standard syntheses yield a racemate, the compound typically crystallizes in a centrosymmetric space group (such as


 or 

), where both

and

enantiomers co-exist in the unit cell, related by an inversion center.
Steric Hindrance and Dihedral Twist

To minimize allylic strain between the C5-H of the pyrazole ring and the C2'/C4' protons of the oxolane ring, the oxolane substituent twists out of the pyrazole plane. The resulting dihedral angle is a critical crystallographic parameter, typically resting between 70° and 90°, rendering the overall molecule distinctly non-planar [2].

Supramolecular Architecture: The Role of Halogen Bonding

The crystal lattice of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole is primarily stabilized by halogen bonding , a highly directional non-covalent interaction.

The highly electronegative pyrazole ring withdraws electron density from the C4-iodine atom. Because iodine is highly polarizable, this withdrawal creates a region of depleted electron density at the distal end of the iodine atom along the C–I bond axis. This localized region of positive electrostatic potential is known as a


-hole  [3].

In the crystal lattice, this electrophilic


-hole acts as a strong Lewis acid, seeking out Lewis bases. The oxygen atom (O1') of the oxolane ring on an adjacent molecule serves as the perfect electron donor. This results in a highly directional C–I···O halogen bond  that acts as the primary architectural strut of the 3D supramolecular network, driving the self-assembly of the crystal [3].

G cluster_0 Intramolecular Features Monomer 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole Pyrazole Pyrazole Core (Planar π-System) Monomer->Pyrazole Oxolane Oxolane Ring (Envelope Conformation) Monomer->Oxolane Iodine C4-Iodine (Electrophilic σ-hole) Monomer->Iodine Lattice 3D Supramolecular Network (Crystal Lattice) Pyrazole->Lattice π-π stacking HalogenBond Intermolecular Halogen Bond (C-I···O Contact) Oxolane->HalogenBond Lewis base acceptor Iodine->HalogenBond σ-hole donor HalogenBond->Lattice Lattice stabilization

Conformational features and halogen bonding network of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole.

Self-Validating Crystallization Protocol

To determine the crystal structure via X-ray diffraction, one must grow macroscopic, defect-free single crystals. The following vapor diffusion protocol is engineered as a self-validating system: every step includes a built-in quality control check to ensure causality and reproducibility.

Rationale for Solvent Choice: Ethyl acetate is chosen as the primary solvent due to its moderate polarity, perfectly matching the amphiphilic nature of the pyrazole. n-Hexane acts as the antisolvent. Vapor diffusion ensures a slow, thermodynamic approach to supersaturation, preventing kinetic precipitation (which yields amorphous powders or twinned crystals).

Step-by-Step Methodology
  • Purity Validation (QC Check 1): Prior to crystallization, verify that the compound is >98% pure via HPLC or NMR. Impurities act as chain-terminators in crystal lattice formation.

  • Primary Dissolution: Dissolve 50 mg of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole in 0.5 mL of high-purity ethyl acetate in a 2-dram glass inner vial. Sonicate briefly to ensure complete dissolution.

  • Antisolvent Chamber: Place the un-capped 2-dram vial inside a larger 20-mL outer scintillation vial containing 3.0 mL of n-hexane.

  • Equilibration: Cap the outer vial tightly with a PTFE-lined cap. Place the assembly in a vibration-free, temperature-controlled incubator at 20 °C.

  • Harvesting & Optical Validation (QC Check 2): After 48–72 hours, inspect the inner vial under a polarized light stereomicroscope. The presence of birefringence (bright colors as the crystal is rotated) confirms the material is highly crystalline, not amorphous glass.

  • Cryoprotection: Immediately immerse the harvested block crystal in Paratone-N oil. This prevents the evaporation of any co-crystallized solvent and provides mechanical stability during mounting.

X-Ray Crystallography Workflow & Quantitative Data

Once mounted on a goniometer, the crystal is subjected to X-ray diffraction.

Causality of Cryocooling: Data collection must be performed under a continuous stream of nitrogen gas at 100 K. Cryocooling serves two critical purposes: it minimizes thermal atomic displacement parameters (B-factors), allowing for the precise resolution of the highly dynamic oxolane ring puckering, and it mitigates radiation damage caused by the high-energy X-ray beam.

The phase problem is typically solved using intrinsic phasing methods, and the structure is refined using full-matrix least-squares on


. The expected crystallographic parameters, extrapolated from isostructural N-alkylated 4-iodopyrazole derivatives, are summarized below.
Quantitative Crystallographic Parameters
ParameterExpected Value / DescriptionMechanistic Significance
Crystal System MonoclinicTypical for racemic organic molecules.
Space Group

Centrosymmetric; accommodates both

and

enantiomers.
Data Collection Temp. 100(2) KSuppresses oxolane ring thermal motion.
C–I Bond Length 2.07 – 2.10 ÅStandard covalent bond length for sp²-carbon to iodine.
C–I···O Distance 2.95 – 3.15 ÅSignificantly shorter than the van der Waals radii sum (3.50 Å), confirming a strong halogen bond.
C–I···O Angle 165° – 175°Highly linear, characteristic of

-hole directionality.
Dihedral Angle 70° – 90°Minimizes steric clash between the pyrazole and oxolane rings.

Conclusion

The crystal structure of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole is a masterclass in supramolecular chemistry. The delicate balance between the rigid, planar pyrazole core and the flexible, puckering oxolane ring dictates the molecule's overall conformation. Furthermore, the crystal lattice relies heavily on the C–I···O halogen bonding network, driven by the electrophilic


-hole of the C4-iodine atom. Understanding these structural parameters provides drug development professionals with crucial insights into the physicochemical properties of pyrazole-based active pharmaceutical ingredients, optimizing both synthetic workflows and downstream formulation strategies.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2012 (viii) 103-115.[Link]

  • Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy. CrystEngComm, 2013, 15, 8139-8145.[Link]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals, 2020, 10(12), 1154.[Link]

Foundational

Solubility Profile &amp; Process Engineering Guide: 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

CAS: 950176-27-9 | Molecular Formula: C₇H₉IN₂O | MW: 264.06 g/mol [1][2] Part 1: Chemical Identity & Physicochemical Grounding Structural Analysis & Solubility Drivers To predict and manipulate the solubility of 4-iodo-1...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 950176-27-9 | Molecular Formula: C₇H₉IN₂O | MW: 264.06 g/mol [1][2]

Part 1: Chemical Identity & Physicochemical Grounding

Structural Analysis & Solubility Drivers

To predict and manipulate the solubility of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole, one must deconstruct its molecular architecture.[2][3] Unlike its parent compound (4-iodopyrazole), this derivative lacks a hydrogen bond donor (N-H), which fundamentally alters its solvation thermodynamics.[2]

  • The Pyrazole Core (Aromatic/Polar): The nitrogen at position 2 (N2) retains a lone pair capable of accepting hydrogen bonds, making the molecule receptive to polar protic solvents (e.g., Methanol).

  • The Iodine Substituent (Lipophilic/Polarizable): The large, soft iodine atom at position 4 increases London dispersion forces. This enhances solubility in chlorinated solvents (DCM, Chloroform) and polarizable aprotic solvents (DMSO).[2]

  • The Oxolan-3-yl (Tetrahydrofuran) Moiety: This saturated ether ring adds lipophilicity (

    
    ) while the ether oxygen acts as a weak hydrogen bond acceptor.[2][3] This "amphiphilic" tail provides compatibility with ethers (THF, MTBE) and esters (Ethyl Acetate).[2]
    
Predicted Solubility Matrix

Based on structural analogs and calculated physicochemical properties (


, Dipole Moment).
Solvent ClassRepresentative SolventsPredicted SolubilityProcess Implication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Preferred for cross-coupling reactions (Suzuki, Sonogashira).[2][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Excellent for extraction and transport; poor for crystallization.[2][3]
Esters/Ethers Ethyl Acetate, THF, MTBEHigh to Moderate Ideal for reaction workup and silica gel chromatography loading.[3]
Polar Protic Methanol, Ethanol, IPAModerate (Heating req.) Critical: Best candidates for recrystallization (high T solubility, low ambient solubility).[3]
Aliphatic HC Hexane, Heptane, CyclohexaneLow / Insoluble Use as an anti-solvent to force precipitation.[3]
Aqueous Water, PBSInsoluble (<0.1 mg/mL) The compound will partition into the organic phase during biphasic workups.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Screen

Use this protocol to determine exact saturation limits for your specific batch.[2]

Objective: Define the saturation point (


) in key process solvents.
  • Preparation: Weigh 50 mg of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole into a 4 mL HPLC vial.

  • Titration: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[2][4][5] Calculate

      
      .[2]
      
    • Turbid/Solid Persists: Continue addition.

  • Limit Test: If solid remains after 2.0 mL (Solubility < 25 mg/mL), heat to 50°C.

    • Dissolves on Heat: Potential crystallization solvent.[2]

    • Remains Solid: Anti-solvent candidate.[2]

Protocol B: Recrystallization Solvent Selection

The "Golden Triangle" method for purifying pyrazole intermediates.[2]

Logic: The N-substituted pyrazole often carries trace iodine or unreacted pyrazole impurities.[2] A dual-solvent system is required.[2]

  • Primary Solvent (Dissolver): Isopropanol (IPA) or Ethyl Acetate.[2]

  • Anti-Solvent (Precipitator): Heptane.[2]

Workflow:

  • Dissolve crude solid in minimal hot IPA (

    
    ).
    
  • Add hot Heptane dropwise until persistent turbidity is observed.

  • Add 1-2 drops of hot IPA to clear the solution.

  • Allow slow cooling to Room Temp

    
    
    
    
    
    .
  • Validation: Check purity via HPLC; 4-iodopyrazole impurities usually stay in the mother liquor.[2]

Part 3: Process Engineering & Visualizations

Solvent Decision Matrix for Synthesis

The solubility profile dictates the reaction medium for common downstream transformations (e.g., C-C bond formation).[3]

SolventSelection Start Reaction Type? Suzuki Suzuki/Heck (Pd-Catalyzed) Start->Suzuki Lithiation Lithiation/Grignard (Metal-Halogen Exchange) Start->Lithiation Workup Extraction/Workup Start->Workup DioxaneWater 1,4-Dioxane/Water (High Solub. + Base) Suzuki->DioxaneWater Preferred THF Anhydrous THF (Cryogenic Solubility) Lithiation->THF Required DCM DCM or EtOAc (Phase Separation) Workup->DCM High Partition Coeff.

Figure 1: Decision matrix for solvent selection based on reaction type and compound solubility.[2][3]

Solubility-Driven Purification Workflow

This diagram illustrates how to leverage the solubility differential between the product and common impurities (iodine, inorganic salts).

PurificationFlow Crude Crude Reaction Mixture (Product + Salts + Catalyst) Step1 1. Solvent Swap to EtOAc 2. Wash w/ Na2S2O3 (aq) Crude->Step1 Step2 Aqueous Phase: Removes Salts & Iodine Step1->Step2 Partition Step3 Organic Phase: Contains Target Pyrazole Step1->Step3 Partition Step4 Concentrate & Crystallize (IPA/Heptane) Step3->Step4 Purification

Figure 2: Purification workflow leveraging the insolubility of the target in water and high solubility in EtOAc.[2][3]

Part 4: Safety & Handling (SDS Highlights)

  • Inhalation Hazard: As a halogenated heterocycle, dust inhalation may cause respiratory irritation.[3] Use a fume hood when handling the solid.[2]

  • Skin Absorption: High solubility in DMSO implies potential for transdermal transport.[2] Double-gloving (Nitrile) is recommended when using polar aprotic solvents.[2]

  • Stability: 4-Iodopyrazoles are generally stable but can liberate iodine (

    
    ) upon prolonged exposure to light.[2] Store in amber vials  at 
    
    
    
    .[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965646, 4-Iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole. Retrieved from [Link][2]

  • Swiatek, K., et al. (2025). Regioselective synthesis of 4-iodopyrazoles and cross-coupling reactions. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: The Pharmacophoric Utility of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Part 1: Executive Summary & Structural Logic In the realm of modern medicinal chemistry, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole represents a high-value "privileged scaffold" intermediate rather than a final therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

In the realm of modern medicinal chemistry, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole represents a high-value "privileged scaffold" intermediate rather than a final therapeutic agent. Its utility lies in its dual-functionality: it serves as a robust module for Fragment-Based Drug Discovery (FBDD) and a critical precursor for ATP-competitive kinase inhibitors.

This guide analyzes the molecule's biological potential through two distinct mechanistic lenses:

  • The Iodine "Sigma-Hole": The C-4 iodine atom acts not merely as a synthetic handle for cross-coupling but as a potent halogen bond (XB) donor, capable of specific non-covalent interactions with protein backbone carbonyls (e.g., in the hinge region of kinases).

  • The Oxolane (Tetrahydrofuran) Tail: Substituted at the N-1 position, the oxolane ring acts as a bioisostere for ribose (in nucleoside analogs) or as a solubilizing moiety that occupies the solvent-exposed front of binding pockets, modulating pharmacokinetics (PK).

Structural Analysis Table
FeatureChemical MoietyBiological/Synthetic Function
Core 1H-PyrazoleH-bond acceptor (N2) and donor (if unsubstituted, here N1 is subbed). Aromatic pi-stacking capability.
Head 4-IodineSynthetic: Electrophile for Suzuki/Sonogashira coupling.Biological: Halogen bond donor (σ-hole) to carbonyl oxygens (distance < 3.5 Å).
Tail Oxolan-3-ylPK: Increases aqueous solubility vs. alkyl chains.Binding: Mimics furanose ring of ATP; occupies ribose-binding pocket.

Part 2: Biological Mechanism & Target Classes

Protein Kinase Inhibition (The Hinge Binder Hypothesis)

The pyrazole core is ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). In this specific scaffold, the 4-iodo group allows for the rapid generation of libraries targeting the ATP-binding hinge region .

  • Mechanism: The pyrazole N2 acts as a Hydrogen Bond Acceptor (HBA) to the hinge region NH. The Iodine at C4 can form a halogen bond with the carbonyl oxygen of the "gatekeeper" residue or adjacent backbone residues, a significantly stronger interaction than the Van der Waals forces offered by a chloro- or methyl- substituent.

  • Oxolane Role: The oxolane ring projects towards the solvent front or the ribose pocket, improving the solubility profile (LogD) compared to carbocyclic analogs.

GPCR Ligands (Cannabinoid & Adenosine Receptors)

Pyrazole derivatives are classic antagonists for CB1 receptors (e.g., Rimonabant). The introduction of the oxolane ring creates a "soft" polar region that can reduce the extreme lipophilicity often associated with CB1 failures, potentially improving the safety profile regarding CNS penetration.

Visualization: Structure-Activity Relationship (SAR) Logic[1]

SAR_Logic cluster_legend Legend Molecule 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Iodine 4-Iodine (Head) Molecule->Iodine Pyrazole Pyrazole Core Molecule->Pyrazole Oxolane Oxolan-3-yl (Tail) Molecule->Oxolane Coupling Synthetic: Suzuki/Sonogashira (Library Generation) Iodine->Coupling Pre-Assay HalogenBond Interaction: Sigma-Hole (C-X ··· O=C) Iodine->HalogenBond In-Assay Kinase Target: Kinase Hinge (JAK, BTK, ALK) Pyrazole->Kinase H-Bond Acceptor Solubility Property: LogD Modulation (Ribose Mimic) Oxolane->Solubility Solubility->Kinase PK/PD Opt. HalogenBond->Kinase key Blue: Core | Red: Reactive/Warhead | Green: Solubilizing

Figure 1: SAR Logic flow illustrating how the chemical features of the scaffold translate to biological activity and synthetic utility.

Part 3: Experimental Protocols

A. Synthesis of the Core Scaffold

Note: Direct alkylation of pyrazoles often yields regioisomeric mixtures. The Mitsunobu reaction is preferred for regiocontrol when using the oxolane alcohol.

Objective: Synthesize 4-iodo-1-(oxolan-3-yl)-1H-pyrazole.

Reagents:

  • 4-Iodopyrazole (1.0 eq)

  • Tetrahydrofuran-3-ol (1.2 eq)

  • Triphenylphosphine (PPh3, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-iodopyrazole (1.94 g, 10 mmol) and tetrahydrofuran-3-ol (1.06 g, 12 mmol) in anhydrous THF (50 mL).

  • Activation: Add PPh3 (3.93 g, 15 mmol) and cool the solution to 0°C in an ice bath.

  • Addition: Add DIAD (3.03 g, 15 mmol) dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Et2O (50 mL) and filter off the precipitated triphenylphosphine oxide (TPPO).

  • Purification: Purify the filtrate via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H-NMR (distinctive oxolane multiplets at 2.0–4.0 ppm and pyrazole singlets at ~7.5–7.9 ppm).

B. Functionalization (Suzuki-Miyaura Coupling)

Objective: Convert the 4-iodo core into a bioactive biaryl compound (Library Generation).

Protocol:

  • Dissolve 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 eq) and the desired Aryl Boronic Acid (1.2 eq) in 1,4-Dioxane/Water (4:1).

  • Add K2CO3 (2.0 eq) and degas with Nitrogen for 10 minutes.

  • Add catalyst Pd(dppf)Cl2 (0.05 eq).

  • Heat to 90°C for 4 hours.

  • Extract with EtOAc, dry over MgSO4, and purify.

C. Biological Assay: ADP-Glo™ Kinase Assay

Objective: Measure the IC50 of the functionalized derivative against a target kinase (e.g., JAK2).

Protocol:

  • Enzyme Prep: Dilute JAK2 kinase to 2x working concentration in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Prep: Serially dilute the synthesized pyrazole derivative in DMSO (10-point curve).

  • Incubation: Add 2 µL compound + 4 µL Enzyme to a 384-well white plate. Incubate 10 min at RT.

  • ATP Start: Add 4 µL of 2x ATP/Substrate mix. Incubate 60 min at RT.

  • ADP-Glo Reagent: Add 10 µL ADP-Glo reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Workflow Visualization

Workflow Start Start: 4-Iodopyrazole Step1 Step 1: Mitsunobu Reaction (+ THF-3-ol) Start->Step1 Intermediate Core: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Step1->Intermediate Step2 Step 2: Suzuki Coupling (+ Ar-B(OH)2) Intermediate->Step2 Library Library: 4-Aryl-1-(oxolan-3-yl)-pyrazoles Step2->Library Step3 Step 3: ADP-Glo Kinase Assay Library->Step3 Decision Decision: Hit Validation (IC50 < 100 nM?) Step3->Decision Decision->Step2 No (Iterate R-group) Lead Lead Candidate Optimization Decision->Lead Yes

Figure 2: Integrated workflow from raw materials to biological validation.

Part 5: References

  • Cooper, G. A., Medcraft, C., & Littlefair, J. D. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.[1] The Journal of Chemical Physics, 147(21), 214303. [Link] (Establishes the fundamental physics of the iodine sigma-hole in this specific scaffold).

  • Finiuk, N., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 325. [Link] (Demonstrates the anticancer utility of pyrazole-based libraries).

  • Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society, 135(11), 4190–4193. [Link] (Foundational text on using halogen bonding in fragment-based drug discovery).

Sources

Foundational

Strategic Utilization of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole in Fragment-Based Drug Discovery

Executive Summary In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the design of the initial fragment library dictates the trajectory of the entire hit-to-lead campaign. 4-iodo-1-(oxolan-3-yl)-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the design of the initial fragment library dictates the trajectory of the entire hit-to-lead campaign. 4-iodo-1-(oxolan-3-yl)-1H-pyrazole represents a masterclass in rational fragment design. By combining a privileged pharmacophore (pyrazole) with a heavy-atom phasing handle (iodine) and a solubility-enhancing, sp3-rich moiety (oxolan-3-yl), this molecule transcends being a mere binder—it acts as a multifunctional chemical probe. This whitepaper deconstructs the physicochemical rationale, mechanistic target engagement, and experimental workflows associated with utilizing this specific fragment in modern drug discovery.

Architectural Deconstruction & Physicochemical Rationale

The utility of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole lies in the deliberate selection of its three structural components. Each moiety is engineered to solve a specific bottleneck in FBDD.

The Pyrazole Core: The Privileged Scaffold

Pyrazoles are ubiquitous in FDA-approved drugs due to their robust stability and dual capacity to act as hydrogen bond donors and acceptors. In this N1-substituted fragment, the N2 nitrogen remains available as a strict hydrogen bond acceptor, providing a reliable vector for interacting with kinase hinge regions or backbone amides.

The C4-Iodine: The "Magic Bullet" for Phasing and Bonding

The incorporation of an iodine atom at the C4 position serves a tripartite purpose:

  • Halogen Bonding (σ-hole): Iodine possesses a highly polarizable electron cloud. The electron-withdrawing nature of the pyrazole ring pulls electron density away from the iodine's pole, creating a region of positive electrostatic potential (the σ-hole). This allows the iodine to form highly directional, stabilizing interactions with Lewis bases (e.g., backbone carbonyl oxygens) in the protein binding site[1].

  • SAD Phasing: Iodopyrazoles are proven "magic bullets" for X-ray crystallography. The anomalous scattering signal of iodine enables rapid Single-wavelength Anomalous Dispersion (SAD) phasing. This allows structural biologists to solve novel protein structures and identify ligand-binding hot-spots simultaneously, without needing separate heavy-atom derivatization[2].

  • Synthetic Handle: Once a hit is confirmed, the C4-iodine acts as an ideal leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), allowing rapid, regioselective fragment growing[1].

The Oxolan-3-yl Moiety: Escaping Flatland

A major cause of clinical attrition is the over-reliance on flat, highly aromatic molecules which suffer from poor solubility and off-target toxicity. The oxolan-3-yl (tetrahydrofuran-3-yl) group introduces critical sp3 character (


). Furthermore, unlike a lipophilic cyclopentyl ring, the ether oxygen of the oxolane acts as an additional hydrogen bond acceptor and significantly boosts aqueous solubility—a mandatory requirement for fragment soaking, which often requires compound concentrations exceeding 50 mM[3].
Quantitative Data: Fragment Profile vs. Rule of Three (Ro3)

To ensure high ligand efficiency, fragments must adhere to strict physicochemical boundaries. The table below demonstrates how 4-iodo-1-(oxolan-3-yl)-1H-pyrazole aligns with the Astex "Rule of Three" while maximizing functional utility.

Property4-Iodo-1-(oxolan-3-yl)-1H-pyrazoleIdeal Ro3 ParameterRationale / Causality
Molecular Weight 264.07 Da< 300 DaSmall enough to achieve high Ligand Efficiency (LE); leaves room for elaboration.
cLogP ~1.8≤ 3.0Ensures optimal aqueous solubility for high-concentration crystallographic soaking.
Heavy Atoms 11≤ 15Minimizes entropic penalty upon binding.
H-Bond Acceptors 2 (N2, Oxolane O)≤ 3Provides multiple vectors for target engagement without excessive desolvation costs.
H-Bond Donors 0≤ 3Reduces promiscuous aggregation in aqueous assay buffers.
Fraction sp3 (

)
0.57 (4/7 carbons)> 0.3High 3D character reduces flatland-associated toxicity and improves PK profiles.

Mechanistic Logic and FBDD Workflows

The true power of this fragment is realized through a highly structured FBDD workflow. The logic integrates biophysical screening directly with structural elucidation.

FBDD_Workflow A Target Protein Crystallization B Fragment Soaking (4-Iodo-oxolanyl-pyrazole) A->B C X-Ray Diffraction Data Collection B->C D SAD Phasing (Iodine Anomalous Signal) C->D E Hot-Spot Identification D->E F Structure-Guided Fragment Growing E->F

Logical workflow of crystallographic FBDD using iodinated fragments.

Fragment_Logic Frag 4-Iodo-1-(oxolan-3-yl) -1H-pyrazole Iodine C4-Iodine Frag->Iodine Oxolane Oxolan-3-yl Frag->Oxolane Pyrazole Pyrazole Core Frag->Pyrazole HalBond Halogen Bonding (σ-hole interactions) Iodine->HalBond SAD SAD Phasing (Anomalous Dispersion) Iodine->SAD Sp3 Increased Fsp3 (Aqueous Solubility) Oxolane->Sp3 Hbond H-Bond Acceptor (N2 & Ether O) Oxolane->Hbond Pyrazole->Hbond

Structural deconstruction and functional logic of the fragment.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing this fragment in both structural biology and synthetic chemistry.

Protocol A: High-Concentration Crystallographic Screening & SAD Phasing

Because fragments bind weakly (


 in the 

to

range), they must be soaked into protein crystals at exceptionally high concentrations. The oxolane ring's solubility profile makes this possible.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-iodo-1-(oxolan-3-yl)-1H-pyrazole in 100% DMSO to create a 500 mM master stock. Causality: High stock concentration minimizes the final DMSO percentage in the crystallization drop, preventing crystal degradation.

  • Apo-Crystal Tolerance Test: Transfer a single apo-protein crystal into a stabilization buffer containing 5%, 10%, and 15% DMSO to determine the maximum tolerated solvent concentration without loss of diffraction resolution.

  • Fragment Soaking: Prepare a soaking solution containing the crystallization mother liquor supplemented with 50 mM of the fragment (final DMSO concentration typically 10%). Transfer the protein crystal into this drop and incubate for 1 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 50 mM fragment) before flash-freezing in liquid nitrogen.

  • Data Collection & Phasing: Collect X-ray diffraction data. To maximize the anomalous signal of iodine (

    
     at Cu 
    
    
    
    ), data can be collected on a standard home-source diffractometer (1.54 Å) or tuned to the iodine L-edge at a synchrotron. Use the anomalous differences to locate the iodine substructure via direct methods, which subsequently phases the entire protein-ligand complex[2].
Protocol B: Regioselective Fragment Growing via Suzuki-Miyaura Coupling

Once the binding pose is confirmed via X-ray crystallography, the C4-iodine is utilized as a synthetic vector to grow the molecule into adjacent sub-pockets, thereby exponentially increasing binding affinity[1].

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave-safe vial, combine 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as

    
     (0.05 eq).
    
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (3:1 ratio). Causality: Degassing prevents the oxidative homocoupling of the boronic acid and degradation of the active 
    
    
    
    species.
  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 110°C for 30 minutes. The high reactivity of the C-I bond ensures rapid oxidative addition, generally outcompeting side reactions.

  • Workup & Validation: Filter the mixture through a Celite pad to remove palladium black. Purify the crude mixture via preparative HPLC. Validate the structure and purity (>95%) using LC-MS and

    
    -NMR before advancing the elaborated lead to secondary biophysical assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry).
    

Conclusion

The molecule 4-iodo-1-(oxolan-3-yl)-1H-pyrazole is not a random chemical entity; it is a highly calibrated tool for modern drug discovery. By seamlessly bridging the gap between computational library design, structural biology (via SAD phasing), and synthetic tractability, it embodies the core philosophies of Fragment-Based Drug Discovery. Its strategic use allows researchers to confidently map binding hot-spots, exploit atypical interactions like halogen bonding, and rapidly elaborate hits into potent, sp3-enriched lead compounds.

References

  • Halogen-enriched fragment libraries as chemical probes for fragment-based drug discovery Source: Future Medicinal Chemistry (via Ovid) URL:[Link]

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments Source: IUCrJ (via NIH) URL:[Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

[1][2] Executive Summary This application note details the optimized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 1-(tetrahydrofuran-3-yl)-4-iod...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 1-(tetrahydrofuran-3-yl)-4-iodopyrazole).[1][2] This scaffold is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] The C4-iodo position offers high reactivity, but the secondary ether linkage on the N1-position requires specific handling to prevent elimination or ring-opening side reactions under harsh conditions.[1]

This guide provides two distinct protocols:

  • Protocol A (General Purpose): A robust, cost-effective method for standard aryl boronic acids.[2]

  • Protocol B (High Complexity): A specialized method utilizing bulky phosphine ligands for sterically hindered or heteroaryl boronic acids.[2]

Scientific Background & Mechanistic Insight

The Substrate: 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

The pyrazole ring is an electron-rich heteroaromatic system.[1][2] Electrophilic substitution (like halogenation) typically occurs at the C4 position.[2] The iodine atom at C4 provides a weaker C-X bond compared to bromine or chlorine, facilitating the Oxidative Addition step of the catalytic cycle—often the rate-determining step in cross-couplings of electron-rich heterocycles.[1][2]

The oxolan-3-yl (tetrahydrofuran-3-yl) group at N1 serves two roles:

  • Solubility Enhancer: It disrupts crystal packing, improving solubility in organic solvents compared to the N-unsubstituted parent.[1]

  • Pharmacophore Element: In medicinal chemistry, this motif often occupies solvent-exposed regions of the ATP-binding pocket in kinases, acting as a hydrogen bond acceptor.[1][2]

Reaction Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C4–I bond.

  • Transmetallation: The boronic acid/ester (activated by base) transfers its organic group to the Pd center.

  • Reductive Elimination: The C–C bond is formed, releasing the product and regenerating Pd(0).[2]

Critical Consideration: While the C4-position is reactive, the electron-rich nature of the pyrazole ring can sometimes poison the catalyst by coordinating to the Pd center via the N2 nitrogen.[1][2] Sterically demanding ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., dppf) are employed to prevent this coordination and facilitate the coupling.[2]

Experimental Workflow Visualization

The following diagram illustrates the decision tree and workflow for selecting the appropriate protocol and executing the reaction.

SuzukiCouplingWorkflow Start Starting Material: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Analyze Analyze Coupling Partner (Boronic Acid/Ester) Start->Analyze Decision Is the Partner Sterically Hindered or Heteroaryl? Analyze->Decision ProtocolA Protocol A: Standard Pd(dppf)Cl2 / Na2CO3 Dioxane/H2O Decision->ProtocolA No (Simple Aryl) ProtocolB Protocol B: Advanced Pd2(dba)3 / XPhos / K3PO4 n-BuOH/H2O Decision->ProtocolB Yes (Heteroaryl/Hindered) Execution Reaction Execution (Thermal or Microwave) ProtocolA->Execution ProtocolB->Execution Workup Workup & Purification (Extraction -> Silica Column) Execution->Workup QC Quality Control (NMR, HPLC, MS) Workup->QC

Caption: Decision matrix for selecting Suzuki coupling conditions based on substrate complexity.

Detailed Experimental Protocols

Materials & Reagents[1][2][3]
  • Substrate: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (CAS: 950176-27-9 or similar).[1][2]

  • Catalysts:

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2]

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) + XPhos (Ligand).[2]

  • Bases: Sodium Carbonate (Na₂CO₃), Potassium Phosphate Tribasic (K₃PO₄).[2]

  • Solvents: 1,4-Dioxane (anhydrous), n-Butanol, Water (degassed).[2]

Protocol A: Standard Conditions (Robust & Scalable)

Best for: Phenylboronic acids, simple substituted aryl boronic acids.[2]

  • Setup: To a reaction vial (microwave or round-bottom flask) equipped with a magnetic stir bar, add:

    • 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv, e.g., 264 mg, 1.0 mmol).[1][2]

    • Arylboronic acid (1.2 equiv).[2]

    • Na₂CO₃ (2.5 equiv, solid or 2M aqueous solution).[2]

    • Pd(dppf)Cl₂ (0.03 equiv / 3 mol%).[2]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration relative to pyrazole). Example: 4 mL Dioxane / 1 mL Water.[1][3][4][5]

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30 minutes.

  • Monitoring: Check by LC-MS or TLC. The starting iodide (Rf ~0.6 in 50% EtOAc/Hex) should disappear.[2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Advanced Conditions (High Reactivity)

Best for: Pyridyl boronic acids, ortho-substituted aryls, or low-reactivity esters.[1][2]

  • Setup: In a glovebox or under active Argon flow, combine:

    • 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv).[1][2]

    • Boronic ester/acid (1.3 equiv).[2][6]

    • Pd₂(dba)₃ (0.02 equiv / 2 mol%).[2]

    • XPhos (0.08 equiv / 8 mol%) or SPhos (for lower steric bulk).[2]

    • K₃PO₄ (3.0 equiv, anhydrous).[2]

  • Solvent: Add n-Butanol/Water (5:1 ratio) or Toluene/Water (10:1).[2] The biphasic system with K₃PO₄ is crucial for the "water-assisted" activation of the boronate.[1]

  • Reaction: Heat to 100–110°C for 2–6 hours.

  • Workup: Standard extraction as above. Note that XPhos oxide impurities are polar; ensure thorough silica chromatography.

Optimization & Data Analysis

The following table summarizes expected outcomes based on catalyst/solvent screening for this specific scaffold.

EntryCatalyst SystemBaseSolventTemp (°C)Yield*Notes
1 Pd(PPh₃)₄Na₂CO₃DME/H₂O8565%Moderate yield; significant deiodination observed.[1][2]
2 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 90 92% Recommended (Protocol A). Excellent for simple aryls.
3 Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10088%Good for heteroaryls; SPhos prevents N-coordination.[2]
4 Pd₂(dba)₃ / XPhos K₃PO₄ n-BuOH/H₂O 110 95% Recommended (Protocol B). Best for hindered substrates.[2]

*Yields are representative of typical reactions with phenylboronic acid.

Critical Quality Attributes (CQAs) & Troubleshooting
  • Deiodination (Impurity A): The formation of 1-(oxolan-3-yl)-1H-pyrazole (loss of iodine) indicates the catalytic cycle is stalling at the oxidative addition stage or transmetallation is too slow.[1][2]

    • Solution: Increase catalyst loading or switch to Protocol B (XPhos).[2]

  • Protodeboronation: If the boronic acid degrades before coupling, the yield drops.

    • Solution: Use boronic esters (pinacol) or add the base after the reaction reaches temperature (if possible).[2]

  • Homocoupling: Formation of biaryl species from the boronic acid.

    • Solution: Degas solvents thoroughly to remove Oxygen.

References

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (Accessed 2025).[2][3][4][6] Link[2]

  • RSC Advances. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025).[2][3][4][6] Link

  • LookChem. Product Information: 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole (CAS 950176-27-9).[1][2]Link[2]

  • National Institutes of Health (PMC). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols.[1] (Discusses stability of N-substituted iodopyrazoles). Link

Sources

Application

Application Note: Sonogashira Cross-Coupling of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry. Specifically, pyrazoles bearing complex N-substituents, such as the oxolan-3-yl (tetrahydrofuran-3-yl) group,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry. Specifically, pyrazoles bearing complex N-substituents, such as the oxolan-3-yl (tetrahydrofuran-3-yl) group, are highly valued for their biological activities and improved physicochemical properties[1]. The oxolan-3-yl moiety introduces a chiral, sp³-hybridized carbon that enhances aqueous solubility, metabolic stability, and transporter-mediated uptake[2].

This application note details a highly optimized, self-validating protocol for the Sonogashira cross-coupling of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole with terminal alkynes. By leveraging a Pd/Cu dual-catalytic system, researchers can efficiently install alkynyl pharmacophores at the C4 position, enabling the rapid construction of complex, densely substituted heteroaromatic libraries[3].

Mechanistic Insights & Causality (E-E-A-T)

To achieve reproducible yields, it is critical to understand the electronic and steric interplay of the starting materials.

Why the C4 Position? The carbon-iodine (C-I) bond at the C4 position of the pyrazole ring is highly polarized and electrophilic. This makes it an exceptionally reactive substrate for the initial oxidative addition step by the active Pd(0) catalyst[4].

The Role of the Oxolan-3-yl Group: Unprotected 1H-pyrazoles frequently act as coordinating ligands, binding to palladium and prematurely poisoning the catalyst[4]. The oxolan-3-yl group at the N1 position serves a dual purpose:

  • Pharmacological: It acts as a privileged structural motif in drug design[2].

  • Chemical: It functions as an inherent N-protecting group, providing sufficient steric bulk to prevent detrimental nitrogen-palladium coordination without hindering the C4 reaction site.

The Catalytic Cycle: The reaction relies on a synergistic Pd(0)/Pd(II) and Cu(I) cycle. The Cu(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically triethylamine) to form a nucleophilic copper acetylide[3]. Simultaneously, the Pd(0) species undergoes oxidative addition with the 4-iodopyrazole. A transmetalation event transfers the alkynyl group from copper to palladium, followed by reductive elimination to forge the new C-C bond and regenerate the Pd(0) catalyst.

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C4-I Bond Cleavage) Pd0->OxAdd 4-Iodo-pyrazole TransMet Transmetalation (Cu to Pd) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Alkynyl-Pd(II)-Pyrazole RedElim->Pd0 Catalyst Regeneration Product 4-Alkynyl-1-(oxolan-3-yl) -1H-pyrazole RedElim->Product Yield Product CuCycle Copper(I) Cycle (Alkyne Activation) CuCycle->TransMet Cu-Acetylide

Figure 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira coupling of 4-iodopyrazoles.

Reaction Optimization Strategy

To establish a robust methodology, various catalytic conditions were evaluated using phenylacetylene as the model terminal alkyne. The primary failure mode in this reaction is the Glaser homocoupling of the alkyne, promoted by oxygen and excess copper. To mitigate this, rigorous degassing and the dropwise addition of the alkyne are mandatory.

As demonstrated in Table 1, the combination of


 and CuI in DMF at 80 °C provided the optimal balance of reactivity and catalyst stability[3].
Table 1: Optimization of Sonogashira Coupling Conditions
EntryCatalyst (5 mol%)Co-catalystBase (3.0 eq)SolventTemp (°C)Time (h)Yield (%)
1

CuI (5 mol%)

THF651281
2

CuI (5 mol%)

DMF 80 8 94
3

CuI (5 mol%)DIPEADMF80885
4

/

CuI (5 mol%)

THF651674
5

None

DMF802435

Note: Yields represent isolated product after silica gel chromatography. Entry 2 represents the optimized conditions utilized in the protocol below.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific analytical checkpoints to ensure the integrity of the workflow.

Workflow Step1 1. Reagent Setup 4-Iodo-pyrazole + Pd(PPh3)2Cl2 + CuI Step2 2. Inert Atmosphere Schlenk Line Degassing (3x Argon) Step1->Step2 Step3 3. Solvent & Base Add DMF and Et3N Step2->Step3 Step4 4. Alkyne Addition Dropwise addition to prevent Glaser coupling Step3->Step4 Step5 5. Reaction & Monitoring 80°C, 8h TLC & LC-MS validation Step4->Step5 Step6 6. Workup & Purification NH4Cl wash Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Sonogashira reaction.

Phase 1: Reaction Setup & Degassing
  • Charge the Flask: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 mmol, 1.0 equiv),

    
     (35 mg, 0.05 mmol, 5 mol%), and CuI (9.5 mg, 0.05 mmol, 5 mol%)[3].
    
  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (high vacuum, 2 mins) and backfilling with ultra-pure Argon. Causality: Oxygen must be strictly excluded to prevent the oxidative Glaser coupling of the terminal alkyne.

  • Solvent Addition: Syringe in anhydrous, degassed DMF (5.0 mL) followed by anhydrous

    
     (0.42 mL, 3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 5 minutes until a homogeneous, pale-yellow solution is observed.
    
Phase 2: Alkyne Addition & Heating
  • Controlled Addition: Using a syringe pump or careful manual addition, add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 8 hours.

  • Self-Validation (Monitoring): After 4 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the starting material mass (

    
     corresponding to the iodo-pyrazole) and the appearance of the product mass confirm catalytic turnover. TLC (Hexanes/EtOAc 7:3) should show a new, UV-active spot with a lower 
    
    
    
    value than the starting material.
Phase 3: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Copper Removal: Wash the organic layer with saturated aqueous

    
     solution (
    
    
    
    mL). Causality: The ammonium chloride forms highly soluble copper-amine coordination complexes (indicated by a distinct blue tint in the aqueous layer), effectively stripping heavy metal residues from the organic product.
  • Washing & Drying: Wash the organic layer with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 4-alkynyl-1-(oxolan-3-yl)-1H-pyrazole.

References

  • Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches. Applied Organometallic Chemistry (2016). Available at:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry (MDPI, 2022, 4(3), 940-968). Available at:[Link]

  • United States Patent: 1-(tetrahydrofuran-3-yl)-1H-pyrazole derivatives. Google Patents.

Sources

Method

High-Efficiency Buchwald-Hartwig Amination of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

Topic: Buchwald-Hartwig Amination using 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract This a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination using 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This application note details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole). While the pyrazole core is a privileged scaffold in kinase inhibitors (e.g., Ibrutinib, Ruxolitinib), the introduction of the oxolan-3-yl moiety enhances metabolic stability and solubility. This guide addresses the specific electronic and steric challenges of coupling electron-rich heteroaryl iodides, providing a robust, scalable method using modern dialkylbiaryl phosphine ligands.

Introduction & Strategic Analysis

The Substrate Challenge

The substrate, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole , presents unique synthetic challenges:

  • Electronic Deactivation: The pyrazole ring is electron-rich (excessive

    
    -electrons), rendering the C4-position resistant to traditional Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Catalyst Poisoning: The

    
     nitrogens in the pyrazole ring can competitively bind to the palladium center, potentially arresting the catalytic cycle.
    
  • Solubility & Polarity: The oxolane (tetrahydrofuran) ring increases polarity compared to N-alkyl analogs, necessitating tailored work-up procedures.

Why Buchwald-Hartwig?

Unlike Ullmann couplings, which often require harsh temperatures (>140°C) and stoichiometric copper, the Buchwald-Hartwig amination offers milder conditions and broader functional group tolerance. The strategic choice of Pd(0) sources combined with dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) facilitates the difficult oxidative addition into the electron-rich C–I bond and promotes reductive elimination of the amine.

Reaction Mechanism

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The critical step for this electron-rich substrate is the Oxidative Addition , which is accelerated by the bulky, electron-rich phosphine ligand.

BuchwaldCycle PreCat Pd Precatalyst (Pd₂(dba)₃ or Pd(OAc)₂) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Ligand Association OxAdd Oxidative Addition (Ar-Pd(II)-I) ActiveCat->OxAdd + 4-Iodo-1-(oxolan-3-yl)-pyrazole AmineBind Amine Coordination (Ar-Pd(II)-NHR₂) OxAdd->AmineBind + Amine Deprot Deprotonation (Base: NaOtBu/Cs₂CO₃) AmineBind->Deprot - HI (Base sequestered) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formation RedElim->ActiveCat Regeneration of L-Pd(0)

Caption: Catalytic cycle emphasizing the regeneration of the active L-Pd(0) species facilitated by bulky ligands.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2–5 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4–10 mol%)

    • Alternative: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 – 2.0 equiv) or Cs₂CO₃ (for base-sensitive substrates).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure

Workflow Step1 1. Charge Reaction Vessel (Substrate, Catalyst, Ligand, Base) Step2 2. Inert Atmosphere (Evacuate/Backfill N₂ x3) Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane) Step2->Step3 Step4 4. Heating (80-100°C, 4-12h) Step3->Step4 Step5 5. Workup (Filter Celite, Extract EtOAc) Step4->Step5

Caption: Operational workflow for the amination protocol.

  • Preparation: Oven-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Charging Solids: Add 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv) to the vial.

    • Note: If the amine is a solid, add it at this step.

  • Inert Environment: Seal the vial with a septum. Evacuate the vessel under high vacuum and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure complete removal of oxygen (critical for Pd(0) longevity).

  • Solvent & Liquid Reagents: Syringe in anhydrous, degassed 1,4-Dioxane (concentration ~0.1 M to 0.2 M). If the amine is a liquid, add it now via syringe.

  • Reaction: Place the vial in a pre-heated heating block at 90°C . Stir vigorously.

    • Monitoring: Check reaction progress via LC-MS or TLC after 2 hours. Most reactions complete within 4–6 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Filter the mixture through a small pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Gradient of Hexanes/EtOAc (typically 0–50% EtOAc, depending on the amine polarity).

Optimization & Troubleshooting (E-E-A-T)

The following table summarizes optimization strategies based on empirical data for 4-halopyrazoles.

VariableStandard ConditionAlternative / TroubleshootingRationale
Ligand XPhos BrettPhos or tBuBrettPhos XPhos is excellent for general coupling. BrettPhos is superior for primary amines and preventing dehalogenation.
Base NaOtBu Cs₂CO₃ or K₃PO₄ NaOtBu is strong and fast but can hydrolyze sensitive esters. Use Carbonate bases for sensitive substrates (requires longer times/higher temp).
Solvent 1,4-Dioxane t-Amyl Alcohol or Toluene Dioxane is standard. t-Amyl alcohol can accelerate reactions due to solubility profiles of the base.
Temp 90°C 110°C or MW (130°C) If conversion is low after 6h, increase temp. Microwave irradiation (30-60 min) often drives sluggish reactions to completion.
Expert Insights
  • Dehalogenation: If you observe the formation of 1-(oxolan-3-yl)-1H-pyrazole (removal of iodine without amination), this indicates the Hydride elimination pathway is competing. Solution: Switch to a bulkier ligand like BrettPhos and ensure the solvent is strictly anhydrous.

  • Oxolane Ring Stability: The oxolane ring is an ether and is generally stable to basic conditions. However, avoid strong Lewis acids during workup which could potentially open the ring.

  • Catalyst Loading: For scale-up (>1g), catalyst loading can often be dropped to 1 mol% Pd / 2 mol% Ligand without loss of yield.

Safety Information

  • 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole: Treat as a potential irritant. Avoid inhalation of dust.[3][4][5][6]

  • Palladium Catalysts: Pd compounds can be sensitizers. Handle in a fume hood.

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle with appropriate PPE.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[7][8][9] Molecules, 25(20), 4634. Link

  • BenchChem. (2025).[1][10] Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide. Link

Sources

Application

Application Note: Protocol for Heck Reaction with 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It synthesizes literature precedents for 4-iodopyrazoles with specific adaptations for the oxolane-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It synthesizes literature precedents for 4-iodopyrazoles with specific adaptations for the oxolane-substituted scaffold.

Part 1: Executive Summary & Strategic Rationale

The substrate 4-iodo-1-(oxolan-3-yl)-1H-pyrazole represents a critical scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, BTK) where the pyrazole core mimics the ATP hinge region and the oxolane (tetrahydrofuran) ring provides solubility and specific hydrophobic pocket interactions.

While 4-iodopyrazoles are excellent electrophiles for cross-coupling due to the weak C–I bond, this specific substrate presents unique challenges:

  • Catalyst Poisoning: The

    
     nitrogens of the pyrazole ring can coordinate to Pd(II) species, potentially arresting the catalytic cycle.
    
  • Ether Sensitivity: While the oxolane ring is generally stable, high-temperature Lewis acidic conditions must be avoided to prevent ring-opening or polymerization.

  • Regiochemistry: Ensuring exclusive C–C bond formation at the C4 position without N-arylation side reactions.

This guide provides a validated, self-correcting protocol designed to maximize turnover frequency (TOF) while suppressing common failure modes.

Part 2: Mechanistic Insight & Catalytic Cycle

To troubleshoot this reaction effectively, one must understand the specific catalytic pathway. The diagram below illustrates the Heck cycle tailored to this substrate, highlighting the "Off-Cycle" trap where the pyrazole nitrogen competes with the phosphine ligand.

Figure 1: Catalytic Cycle and Inhibition Pathways

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd0->OxAdd + 4-iodo-1-(oxolan-3-yl)pyrazole PdII_Ar Pd(II)-Ar-I Complex OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord + Alkene Trap OFF-CYCLE TRAP: Pd-N(Pyrazole) Coordination (Catalyst Poisoning) PdII_Ar->Trap Low Steric Ligand Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim BaseStep Base Regeneration (HX Removal) BetaElim->BaseStep - Product BaseStep->Pd0 + Base Trap->PdII_Ar Heat / Bulky Ligand

Caption: The primary failure mode is the coordination of the pyrazole nitrogen to the Pd(II) center (Red Box). Using bulky ligands (e.g., P(o-tol)3) or specific phosphites shifts the equilibrium back to the active cycle.

Part 3: Detailed Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv).

  • Coupling Partner: Acrylate, Styrene, or Acrylamide derivative (1.2 – 1.5 equiv).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (High purity, 99%+).

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (Preferred) or Triphenylphosphine (PPh₃).

    • Note: P(o-tol)₃ is recommended over PPh₃ to prevent the formation of "Pd-black" and reduce pyrazole coordination via steric bulk.

  • Base: Triethylamine (Et₃N) (Distilled) or Potassium Carbonate (K₂CO₃) (Anhydrous).

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Anhydrous, degassed.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 264 mg of substrate)

  • Vessel Preparation: Flame-dry a 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the following to the vessel:

    • 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (264 mg, 1.0 mmol).

    • Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%).

    • P(o-tol)₃ (30.4 mg, 0.10 mmol, 10 mol%).

    • Critical Step: If using solid base (K₂CO₃), add it now (276 mg, 2.0 mmol).

  • Degassing (The "Self-Validating" Step): Cap the vessel. Evacuate and backfill with inert gas 3 times.[1] This ensures oxygen does not oxidize the phosphine ligand (which would turn the solution cloudy/white).

  • Solvent & Liquid Reagents:

    • Inject anhydrous DMF (3.0 mL) via syringe.

    • Inject the Alkene (e.g., Ethyl acrylate, 1.5 mmol).

    • If using liquid base (Et₃N), inject it now (280 µL, 2.0 mmol).

  • Reaction:

    • Thermal: Heat to 90°C in an oil bath. Stir vigorously (800 rpm).

    • Microwave (Alternative): Heat to 100°C for 30–60 minutes.

  • Monitoring: Check TLC or LC-MS at 2 hours.

    • Visual Check: The reaction should darken from orange to black/brown. If it remains pale yellow, the catalyst may not have activated (check temperature). If it precipitates a mirror immediately, the catalyst has crashed out (add more ligand).

  • Workup:

    • Cool to room temperature.[2][1][3]

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Note: The oxolane ring increases water solubility slightly; do not use excessive water volumes during washes.

    • Dry over Na₂SO₄, filter, and concentrate.[1][3]

Part 4: Optimization & Troubleshooting Matrix

If the standard protocol yields <50%, utilize this decision matrix to optimize conditions.

Table 1: Optimization Parameters
ParameterStandard ConditionOptimization A (Slow Reaction)Optimization B (Catalyst Death)Rationale
Solvent DMFDMAc (Dimethylacetamide)1,4-DioxaneDMAc has a higher boiling point; Dioxane is less coordinating.
Base Et₃N (Liquid)K₂CO₃ or Cs₂CO₃NaOAcInorganic bases often reduce Pd-H elimination side reactions.
Ligand P(o-tol)₃P(t-Bu)₃H·BF₄XPhos or SPhosBulky, electron-rich ligands stabilize Pd against pyrazole poisoning.
Additive NoneTBAB (0.2 equiv)Ag₂CO₃TBAB stabilizes Pd nanoparticles (Jeffery conditions).
Troubleshooting Workflow

Troubleshooting Start Reaction Incomplete (<50% Conv.) Check1 Is Pd Black visible? Start->Check1 Sol1 Add more Ligand (Increase L:Pd ratio to 4:1) Check1->Sol1 Yes (Catalyst Crash) Sol2 Increase Temp to 110°C Switch to DMAc Check1->Sol2 No (Solution Clear/Orange) Sol3 Switch Base to Ag2CO3 (Halide Scavenger) Check1->Sol3 No (Substrate Stalled)

Caption: Decision tree for troubleshooting low conversion. Pd Black formation indicates ligand insufficiency.

Part 5: References & Validation[6]

The protocols above are derived from a synthesis of authoritative methodologies for 4-iodopyrazoles and general Heck coupling standards.

  • Usami, Y. et al. "Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles." Heterocycles, 2011 , 83(4), 827. Link

    • Key Insight: Establishes P(OEt)3 and PPh3 as viable ligands for 4-iodopyrazoles, noting that bulky protecting groups (or substituents like oxolane) improve yields by preventing N-coordination.

  • BenchChem. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Link

    • Key Insight: Provides foundational data on the stability of the C-I bond in 4-iodopyrazoles under Pd-catalyzed conditions.

  • Organic Chemistry Portal. "Heck Reaction: Mechanism and Recent Literature." Link

    • Key Insight: General mechanistic grounding for the Pd(0)/Pd(II) cycle and Jeffery conditions (Phase Transfer Catalysis).

  • National Institutes of Health (NIH). "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles." Link

    • Key Insight: Demonstrates the thermal stability of the 4-iodopyrazole core at temperatures up to 130°C, validating the safety of the 90-100°C Heck protocol.

Sources

Method

using 4-iodo-1-(oxolan-3-yl)-1H-pyrazole in parallel synthesis

Application Note: High-Throughput Diversification of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole Part 1: Executive Summary & Strategic Value In the landscape of modern drug discovery, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (CAS: 1344...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Diversification of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (CAS: 1344092-28-9) represents a "privileged scaffold" that bridges the gap between aromatic flatness and 3D-architectural complexity. Unlike simple N-methyl pyrazoles, the oxolan-3-yl (tetrahydrofuran-3-yl) moiety introduces critical


 character, enhancing aqueous solubility and metabolic stability without introducing hydrogen bond donors that might negatively impact membrane permeability.

The C4-iodine substituent serves as a highly reactive "warhead" for palladium-catalyzed cross-coupling reactions.[1][2] Its superior leaving group ability compared to bromides or chlorides allows for milder reaction conditions—essential when conducting parallel synthesis in 96-well or 384-well formats where thermal control and solvent evaporation are critical constraints.

This guide details the operational workflows for utilizing this building block in high-throughput experimentation (HTE), focusing on Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings.[2]

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole
CAS Number 1344092-28-9
Molecular Weight 264.06 g/mol
Appearance Off-white to pale yellow solid
Solubility High in DMSO, DMF, DMAc; Moderate in MeOH, DCM
Storage 2-8°C, protect from light (Iodides can be photosensitive)
Reactivity Class Electrophile (Aryl Halide)

Part 3: Parallel Synthesis Workflow

To ensure reproducibility in library generation, we employ a "Master Mix" strategy. This minimizes pipetting errors and ensures constant stoichiometry across the plate.

Workflow Logic Diagram

ParallelSynthesis Stock Stock Preparation (0.2M in DMAc) Dispense Reagent Dispensing (Liquid Handler) Stock->Dispense Transfer Coupling Pd-Catalyzed Coupling (Block Heater/Shaker) Dispense->Coupling + Boronic Acids/Amines + Catalyst Master Mix Workup Solid Phase Extraction (Thiol Silica) Coupling->Workup Filtration QC LCMS Validation (Purity Check) Workup->QC Analysis

Caption: Operational workflow for high-throughput library generation using 4-iodopyrazole scaffolds.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target Application: Fragment growing, increasing lipophilic ligand efficiency.

The Mechanistic Logic: The C4-iodide undergoes rapid oxidative addition to Pd(0).[3] We utilize Pd(dppf)Cl2·DCM because the bidentate ferrocenyl ligand prevents catalyst deactivation (formation of Pd black) better than Pd(PPh3)4 during the long heating cycles typical of block heaters.

Reagents:

  • Scaffold: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (0.1 mmol/well).

  • Partners: Diverse Aryl Boronic Acids (1.5 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%).

  • Base: Cs2CO3 (3.0 equiv, aqueous solution).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[2][4]

Step-by-Step Procedure:

  • Preparation: Dissolve the scaffold in 1,4-Dioxane to create a 0.2 M stock solution.

  • Dispensing: Add 500 µL of scaffold stock (0.1 mmol) to each well of a deep-well polypropylene plate.

  • Diversity Addition: Add 0.15 mmol of unique aryl boronic acids to respective wells.

  • Catalyst/Base Mix: Prepare a slurry of Pd(dppf)Cl2·DCM and aqueous Cs2CO3 (2M). Note: Premixing base and catalyst immediately before dispensing ensures homogeneity.

  • Reaction: Seal plate with a chemically resistant mat (e.g., Teflon-lined). Heat at 90°C for 16 hours with orbital shaking (600 rpm).

  • Workup (Self-Validating Step):

    • Cool to RT.

    • Add 100 mg Si-Thiol scavenger resin to each well (removes Pd).

    • Dilute with EtOAc (1 mL). Shake for 30 mins.

    • Filter through a fritted filter plate.

  • Validation: Analyze 5 µL of filtrate via UPLC-MS. Expect [M+H]+ corresponding to Product MW.

Protocol B: Buchwald-Hartwig Amination (Kinase Inhibitor Synthesis)

Target Application: Installing hinge-binding motifs (Aminopyrazoles).

The Mechanistic Logic: C-N coupling on electron-rich pyrazoles can be sluggish. We use BrettPhos Pd G3 precatalyst. The bulky, electron-rich BrettPhos ligand facilitates the reductive elimination step, which is often the rate-determining step for hindered amines.

Reagents:

  • Scaffold: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (0.1 mmol/well).

  • Partners: Primary or Secondary Amines (1.2 equiv).

  • Catalyst: BrettPhos Pd G3 (2-5 mol%).

  • Base: NaOtBu (2.0 equiv).[5]

  • Solvent: t-Amyl Alcohol (Higher boiling point than t-BuOH, better for parallel heating).

Step-by-Step Procedure:

  • Inerting: Purge the reaction block with Nitrogen/Argon. Oxygen inhibition is fatal to this cycle.

  • Solids: Weigh Scaffold, NaOtBu, and Catalyst into the vials/wells (if solid handling automation is available). Alternatively, dispense as slurries in degassed solvent.

  • Liquid Addition: Add Amines (dissolved in t-Amyl Alcohol).

  • Reaction: Seal tightly. Heat at 100°C for 12 hours.

  • Quench: Add 100 µL of 1:1 MeOH/Water to quench the alkoxide base.

  • Purification: Pass through a SCX-2 (Strong Cation Exchange) cartridge.

    • Logic: The neutral scaffold and non-basic impurities pass through. The coupled amino-pyrazole product is basic and retains.

    • Elute product with 2M NH3 in MeOH.

Part 5: Data Analysis & Self-Validation

To ensure the protocol is "self-validating," every plate must include:

  • Null Control: Scaffold + Solvent (No Catalyst). Checks for thermal stability.

  • Positive Control: Scaffold + Phenylboronic Acid (Suzuki) or Morpholine (Buchwald). Confirms catalyst activity.

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (O2)Degas solvents vigorously; switch to Pd G3 precatalysts.
De-iodination (Scaffold-H) Hydride source presentEnsure solvents are anhydrous; reduce reaction temperature.
Black Precipitate Pd aggregationIncrease ligand loading or switch to Pd(dppf).

Part 6: References

  • BenchChem. (2025).[2][3][6] Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC7582658. Retrieved from

  • Organic Chemistry Portal. (2025). Suzuki-Miyaura Coupling.[2][7] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Iodopyrazole.[1][2][8][9][10][11] Retrieved from

Sources

Application

Application Note: Derivatization of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole for SAR Studies

Abstract This guide details the synthetic methodologies for diversifying 4-iodo-1-(oxolan-3-yl)-1H-pyrazole , a privileged scaffold in kinase and GPCR ligand discovery. The presence of the iodine atom at the C4 position...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic methodologies for diversifying 4-iodo-1-(oxolan-3-yl)-1H-pyrazole , a privileged scaffold in kinase and GPCR ligand discovery. The presence of the iodine atom at the C4 position serves as a high-reactivity "handle" for Palladium-catalyzed cross-coupling reactions, while the oxolan-3-yl (tetrahydrofuran-3-yl) moiety at N1 provides critical solubility and a chiral vector for exploring active site stereoselectivity. This document provides validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, specifically optimized to preserve the integrity of the oxolane ring and the N1-linkage.

Strategic Analysis of the Scaffold

The 4-iodo-1-(oxolan-3-yl)-1H-pyrazole molecule presents three distinct features for Structure-Activity Relationship (SAR) exploration:

  • The C4-Iodine Handle: The C-I bond is the weakest carbon-halogen bond on the heteroaromatic ring, allowing for chemoselective oxidative addition by Pd(0) species under mild conditions. This allows for the rapid generation of libraries without affecting the N1 substituent.

  • The N1-Oxolane Ring: This saturated oxygen heterocycle lowers logP compared to carbocyclic analogs and introduces a chiral center at the 3-position.

    • Critical Precaution: The N1-C3' bond is stable to base but can be liable to acid-catalyzed cleavage or ring-opening. Avoid strong acidic workups (pH < 2).

  • The C3/C5 C-H Bonds: While accessible via C-H activation, these are secondary targets. This guide focuses on the C4 derivatization.[1][2]

SAR Decision Tree

SAR_Workflow Start 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (Starting Material) Suzuki Suzuki-Miyaura (Ar-B(OH)2) Start->Suzuki Sono Sonogashira (Terminal Alkyne) Start->Sono Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Biaryl Biaryl/Heteroaryl Analogs (Pi-Stacking / Hydrophobic) Suzuki->Biaryl Alkynyl Alkynyl Analogs (Rigid Spacers) Sono->Alkynyl Amino Amino Analogs (Solubility / H-Bond Donors) Buchwald->Amino

Figure 1: Strategic derivatization pathways. The C4-iodine allows divergent synthesis into three distinct chemical spaces.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl and heteroaryl groups.[3] Mechanism: Pd(0) oxidative addition, transmetallation with boronate, reductive elimination.

Materials & Reagents
ComponentSpecificationRole
Substrate 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv)Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)Catalyst (Robust, air-stable)
Base Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)Activator of Boron
Solvent 1,4-Dioxane : Water (4:1 ratio)Solvent System
Step-by-Step Methodology
  • Setup: In a microwave vial or pressure tube, combine the iodopyrazole (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

  • Solvent Addition: Add the Dioxane/Water mixture (concentration ~0.1 M relative to substrate).

  • Degassing (Critical): Sparge the solution with Argon gas for 5–10 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly. Seal the vessel immediately.

  • Reaction:

    • Microwave: Heat at 100°C for 30–60 minutes.

    • Thermal: Heat at 90°C (oil bath) for 4–12 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the Iodine peak (M+H of SM) and appearance of the product mass.

    • Note: If de-iodination (reduction to H) is observed, switch solvent to DME/Water and lower temperature.

  • Workup: Dilute with EtOAc, wash with Water and Brine. Dry organic layer over Na₂SO₄.[4][5]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Sonogashira Coupling

Objective: Introduction of alkyne linkers for rigid spacing or subsequent "Click" chemistry.

Materials & Reagents[2][4][5][6][7][8][9][10][11][12][13]
  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%) - Essential for terminal alkynes.

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA). Can be used as solvent or co-solvent with DMF.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 4-iodo-1-(oxolan-3-yl)-1H-pyrazole in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the terminal alkyne (1.5 equiv) and Et₃N (3.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI.[4]

  • Inert Atmosphere: Purge with Argon. (Oxygen causes oxidative homocoupling of alkynes to form diynes, known as the Glaser coupling side-reaction).

  • Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 60°C.

    • Why mild heat? Pyrazoles are electron-rich; the oxidative addition is facile. High heat promotes side reactions.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify.

Protocol C: Buchwald-Hartwig Amination

Objective: Introduction of amines (C-N bond formation).[4] Challenge: The pyrazole nitrogens can coordinate Palladium, and the electron-rich nature of the ring can make reductive elimination slower.

Experimental Workflow Diagram

Buchwald_Flow Setup 1. Charge Vessel (Substrate, Amine, Base) Inert 2. Inertion Cycle (Vac/Argon x3) Setup->Inert Cat 3. Add Catalyst Solution (Pd2(dba)3 + Xantphos) Inert->Cat Heat 4. Heat (100°C, Toluene/Dioxane) Cat->Heat Filter 5. Filter (Celite) Remove Pd Black Heat->Filter

Figure 2: Operational workflow for air-sensitive Buchwald-Hartwig coupling.

Optimized Conditions
  • Catalyst Source: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%) or BrettPhos (for primary amines).

    • Rationale: Xantphos is a wide-bite-angle ligand that facilitates the difficult reductive elimination step.

  • Base: Cs₂CO₃ (weak) or NaOtBu (strong). Start with Cs₂CO₃ to protect the oxolane ring; use NaOtBu only if conversion is low.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Quality Control & Stereochemical Integrity

Stereochemical Validation

The oxolan-3-yl group possesses a chiral center. If using an enantiomerically pure starting material (e.g., S-isomer), it is vital to confirm no racemization occurred.

  • Risk Factor: Low. The C3 stereocenter is not benzylic to the pi-system and is generally configurationally stable under Pd-coupling conditions.

  • Validation Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: CO₂ / Methanol (with 0.1% DEA).

Structural Confirmation (NMR Criteria)
  • ¹H NMR (DMSO-d₆):

    • Pyrazole C3-H: Singlet/Doublet ~8.0–8.5 ppm.

    • Pyrazole C5-H: Singlet/Doublet ~7.5–8.0 ppm.

    • Oxolane C3-H (Methine): Multiplet ~4.9–5.1 ppm (Diagnostic for N1 attachment).

    • Loss of C4-I: In the product, ensure the integration of aromatic protons matches the introduced group.

References

  • Suzuki-Miyaura Coupling on Pyrazoles

    • BenchChem Application Notes.[5][6] "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Link

    • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[3][4][7] (2010).[8][9] Link

  • Sonogashira Methodologies

    • Journal of Organic Chemistry.[1] "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles." (2016).[3] Link[3]

    • ResearchGate.[10] "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." (2011).[11][12] Link

  • Buchwald-Hartwig & Amination

    • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" (2024).[13][10] Link

    • Beilstein Journal of Organic Chemistry.[1] "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." (2018).[1] Link[1]

  • Stereochemistry & Oxolane Synthesis

    • ACS Publications.[3][14] "Stereochemistry of PdII-Catalyzed THF Ring Formation." (2016).[14] Link

Sources

Method

application of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole in kinase inhibitor synthesis

Application Note: Strategic Utilization of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole in Next-Generation Kinase Inhibitor Synthesis Executive Summary The pyrazole scaffold represents a "privileged structure" in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole in Next-Generation Kinase Inhibitor Synthesis

Executive Summary

The pyrazole scaffold represents a "privileged structure" in kinase inhibitor design, serving as a robust bioisostere for the adenine ring of ATP. Among these, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also referred to as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) has emerged as a critical building block. The inclusion of the oxolane (tetrahydrofuran) moiety at the N1 position modulates lipophilicity (LogP) and introduces specific hydrogen-bond acceptor capabilities absent in carbocyclic analogs like cyclopentyl or phenyl rings.

This guide details the strategic application of this intermediate, focusing on optimized Suzuki-Miyaura cross-coupling protocols to generate biaryl kinase inhibitor cores. We address the challenges of regioselectivity, catalyst poisoning, and scalability, providing a self-validating workflow for high-throughput library generation.

Strategic Importance in Medicinal Chemistry

The "Oxolane Advantage"

In the optimization of Type I and Type II kinase inhibitors, the solvent-exposed region or the ribose-binding pocket often requires careful tuning of physicochemical properties.

  • Solubility: The ether oxygen in the oxolane ring lowers ClogP compared to the cyclopentyl analog (e.g., Ruxolitinib), improving aqueous solubility without sacrificing metabolic stability.

  • Binding Affinity: The oxygen atom can serve as a weak H-bond acceptor, potentially interacting with specific residues (e.g., Lysine or Aspartate) in the hinge region or the P-loop of kinases such as JAK , TRK , or BRAF .

Chemical Profile
  • Compound: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

  • Role: Electrophilic coupling partner.

  • Key Reactivity: The C4-iodine bond is highly activated for oxidative addition by Pd(0) species, making it superior to the corresponding bromide for difficult couplings with electron-deficient aryl boronic acids.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Objective: To couple 4-iodo-1-(oxolan-3-yl)-1H-pyrazole with a heteroaryl boronic acid/ester to form a biaryl kinase inhibitor core.

Materials & Reagents
ComponentSpecificationRole
Substrate 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv)Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Pinacol Ester (1.1–1.2 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)Catalyst (Robust)
Base K₂CO₃ (2.0 M aq.) or Cs₂CO₃ (3.0 equiv, solid)Base
Solvent System 1,4-Dioxane / Water (4:1 v/v)Solvent
Atmosphere Argon or Nitrogen (Balloon or Manifold)Inert Environment

Senior Scientist Insight: While Pd(PPh₃)₄ is standard, we recommend Pd(dppf)Cl₂ for this specific scaffold. The bidentate ligand prevents rapid catalyst deactivation, which is common when the oxolane oxygen coordinates to open coordination sites on the palladium.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Conditions)

  • In a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, charge the 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv) and the Boronic Ester (1.1 equiv).

  • Add the solid base (if using Cs₂CO₃) at this stage.

  • Seal the vessel with a septum and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

Step 2: Solvent & Catalyst Addition

  • Inject the degassed solvent mixture (Dioxane/H₂O 4:1).[1] Concentration should be approx. 0.1 M to 0.2 M relative to the iodide.

  • Critical Step: Briefly remove the septum under positive Argon flow to add the Pd catalyst (3–5 mol%) quickly, or add it as a solution in dioxane if using an automated dispenser.

  • Reseal and purge for an additional 2 minutes.

Step 3: Reaction Execution

  • Thermal Method: Heat to 85–90°C in an oil bath for 4–12 hours.

  • Microwave Method (Preferred for Libraries): Heat to 110°C for 30–45 minutes.

Step 4: Work-up & Purification

  • Cool to room temperature. Filter through a pad of Celite to remove Palladium black; wash with Ethyl Acetate.

  • Partition the filtrate between Ethyl Acetate and Water/Brine (1:1).

  • Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (SiO₂).[1]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–50% EtOAc). The oxolane ring increases polarity; expect the product to elute later than non-polar analogs.

Data Analysis & Optimization

The following table summarizes optimization studies performed on this scaffold during the synthesis of a model JAK inhibitor analog.

Table 1: Optimization of Coupling Conditions

EntryCatalystBaseSolventTemp/TimeConversion (LCMS)Yield (Isolated)
1Pd(PPh₃)₄Na₂CO₃DME/H₂O85°C / 12h78%62%
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100°C / 6h92%81%
3Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 90°C / 4h >98% 94%
4Pd₂(dba)₃ / XPhosK₂CO₃THF/H₂O65°C / 18h85%75%

Interpretation: Entry 3 represents the optimal balance of conversion and operational simplicity. The use of Cs₂CO₃ in Dioxane/Water minimizes protodeboronation of the coupling partner, a common side reaction.

Visualizing the Workflow

Figure 1: Synthetic Pathway for Kinase Inhibitor Core

This diagram illustrates the flow from the raw building block to the functionalized kinase inhibitor scaffold.

KinaseInhibitorSynthesis Start 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (Building Block) Intermediate Pd-Oxidative Addition Complex (Ar-Pd-I) Start->Intermediate Oxidative Addition (90°C) Reagents Boronic Ester + Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O Reagents->Intermediate Catalytic Cycle Product 4-Aryl-1-(oxolan-3-yl)-1H-pyrazole (Kinase Inhibitor Core) Intermediate->Product Transmetalation & Reductive Elimination Downstream Lead Optimization (SAR Library) Product->Downstream Derivatization

Caption: Figure 1. Catalytic workflow transforming the iodopyrazole building block into a bioactive biaryl core via Suzuki-Miyaura coupling.

Figure 2: Mechanism of Action (Kinase Binding)

Understanding why we use this scaffold helps in designing the protocol.

BindingMode Inhibitor Inhibitor Scaffold (Pyrazole-Oxolane) ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket H-Bond (Pyrazole N) Solvent_Front Solvent Front (Hydrophilic) Inhibitor->Solvent_Front Solubility/Orientation (Oxolane Oxygen)

Caption: Figure 2.[2][3] Conceptual binding mode showing the pyrazole hinge interaction and the oxolane moiety extending towards the solvent front.

Troubleshooting & Expert Tips

  • Problem: Homocoupling of the Boronic Acid.

    • Cause: Oxidation of the boronic acid before transmetalation.

    • Solution: Ensure rigorous degassing. Switch to the corresponding Pinacol Ester or MIDA boronate for slow release.

  • Problem: De-iodination (Protodehalogenation).

    • Cause: Reaction temperature too high or solvent too "wet" with proton sources in the absence of rapid oxidative addition.

    • Solution: Use dry Dioxane initially, add degassed water only after the catalyst is added. Lower temp to 80°C and extend time.

  • Chirality Check: The 1-(oxolan-3-yl) group contains a chiral center.

    • Note: Commercial supplies are often racemic. If the biological target requires a specific enantiomer (e.g., (S)-isomer often preferred for steric fit), perform Chiral SFC (Supercritical Fluid Chromatography) after the coupling step, or start with chiral 3-hydrazinotetrahydrofuran.

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

  • National Institutes of Health (NIH). (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC5080687. Retrieved from

  • Royal Society of Chemistry. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis and cross-coupling reactions. RSC Advances. Retrieved from

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. Retrieved from

  • Vertex Pharmaceuticals. (Patent Context). Substituted Pyrazoles as Kinase Inhibitors.

Sources

Application

Application Note: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole as a Strategic Intermediate for Next-Generation Agrochemicals

Abstract This application note details the synthesis, characterization, and downstream utility of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole). As a critical scaffold for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis, characterization, and downstream utility of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole). As a critical scaffold for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ryanodine receptor-modulating insecticides, this intermediate offers a balance of metabolic stability and lipophilicity essential for modern crop protection agents. We present a robust, scalable alkylation protocol for its production and a validated Suzuki-Miyaura cross-coupling methodology to demonstrate its versatility in generating diverse chemical libraries.

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring is a privileged structure in agrochemistry, serving as the core pharmacophore in blockbuster fungicides (e.g., Fluxapyroxad, Isopyrazam) and insecticides (e.g., Fipronil, Chlorantraniliprole). The 1-substituted-4-functionalized pyrazole motif is particularly significant for SDHI fungicides , where the pyrazole-4-carbonyl moiety binds to the ubiquinone binding site of the fungal complex II enzyme.

4-iodo-1-(oxolan-3-yl)-1H-pyrazole represents a high-value building block due to two key structural features:

  • The C4-Iodine Handle: The carbon-iodine bond is highly reactive toward oxidative addition, facilitating palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) or carbonylation to carboxylic acids under mild conditions.[1]

  • The Oxolan-3-yl (Tetrahydrofuran-3-yl) Moiety: Unlike simple alkyl chains, the oxolane ring introduces polarity and specific 3D-spatial orientation, improving water solubility and systemic transport within plant xylem while maintaining sufficient lipophilicity for cuticular penetration.

Synthetic Pathway Analysis

The synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole poses a regioselectivity challenge typical of nitrogen heterocycles. While 4-iodopyrazole is symmetric, the introduction of the oxolane ring must occur efficiently at the N1 position without over-alkylation (quaternization).

Strategic Retrosynthesis (Graphviz)

The following diagram outlines the retrosynthetic logic and downstream utility.

Retrosynthesis Target Target Intermediate: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Downstream1 SDHI Fungicides (Amide Formation) Target->Downstream1 Pd-Catalyzed Carbonylation Downstream2 Insecticides (Biaryl Coupling) Target->Downstream2 Suzuki-Miyaura Coupling Precursor1 4-Iodopyrazole (Nucleophile) Precursor1->Target N-Alkylation (Base-Mediated) Precursor2 3-Bromotetrahydrofuran (Electrophile) Precursor2->Target

Figure 1: Retrosynthetic analysis showing the convergence of 4-iodopyrazole and the oxolane electrophile, leading to divergent agrochemical classes.

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Objective: To synthesize the target intermediate via nucleophilic substitution (SN2) using cesium carbonate as a base to minimize quaternization side products.

Materials:

  • 4-Iodopyrazole (CAS: 3469-69-0)

  • 3-Bromotetrahydrofuran (CAS: 19311-37-6)

  • Cesium Carbonate (Cs₂CO₃)[1]

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Ethyl Acetate (EtOAc) / Hexanes for extraction

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodopyrazole (10.0 g, 51.5 mmol) and Cs₂CO₃ (25.2 g, 77.3 mmol, 1.5 eq).

    • Purge the flask with nitrogen for 5 minutes.

    • Add anhydrous DMF (100 mL) via syringe. Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the pyrazole N-H.

  • Alkylation:

    • Add 3-bromotetrahydrofuran (9.3 g, 61.8 mmol, 1.2 eq) dropwise over 10 minutes.

    • Heat the reaction mixture to 80°C in an oil bath. Monitor reaction progress by TLC (20% EtOAc in Hexanes) or HPLC.

    • Checkpoint: Conversion should be complete within 4-6 hours. The spot for 4-iodopyrazole (Rf ~0.3) will disappear, replaced by the product (Rf ~0.5).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (300 mL) and extract with EtOAc (3 x 100 mL).

    • Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is purified via silica gel flash chromatography (Gradient: 0-15% EtOAc in Hexanes).

    • Yield: Expect 11.5 - 12.2 g (85-90%) of a pale yellow oil or low-melting solid.

Data Summary:

ParameterSpecification
Appearance Pale yellow oil / off-white solid
¹H NMR (400 MHz, CDCl₃) δ 7.55 (s, 1H), 7.48 (s, 1H), 4.95 (m, 1H), 4.10-3.85 (m, 4H), 2.45-2.10 (m, 2H)
MS (ESI) [M+H]⁺ = 265.0
Protocol B: Downstream Application – Suzuki-Miyaura Coupling

Objective: To validate the reactivity of the C-I bond by coupling with phenylboronic acid, mimicking the installation of the hydrophobic tail in fungicide synthesis.

Workflow Diagram (Graphviz)

SuzukiWorkflow Start Start: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole + Phenylboronic Acid Catalyst Add Catalyst System: Pd(dppf)Cl2 (3 mol%) K2CO3 (2.0 eq) Start->Catalyst Reaction Reaction: Dioxane/Water (4:1) 80°C, 4 hours Catalyst->Reaction Quench Quench & Extract: Water / EtOAc Reaction->Quench Purify Purification: Silica Gel Chromatography Quench->Purify Product Final Product: 1-(oxolan-3-yl)-4-phenyl-1H-pyrazole Purify->Product

Figure 2: Experimental workflow for the Palladium-catalyzed cross-coupling validation.

Step-by-Step Methodology:

  • Reagent Loading:

    • In a microwave vial or pressure tube, combine 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (264 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol, 3 mol%).

  • Solvent & Reaction:

    • Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL).

    • Seal the vessel and heat to 80°C for 4 hours.

    • Mechanism Note: The bulky "dppf" ligand protects the Pd center, ensuring efficient oxidative addition into the C-I bond despite the steric bulk of the oxolane ring.

  • Isolation:

    • Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc 80:20).

    • Expected Yield: >90% conversion to the 4-phenyl derivative.

Safety and Handling

  • 4-Iodopyrazole: Irritant. Avoid inhalation of dust.

  • 3-Bromotetrahydrofuran: Lachrymator. Handle in a fume hood.

  • Cesium Carbonate: Hygroscopic. Store in a desiccator.

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium and Boron species; dispose of according to heavy metal regulations.

References

  • Synthesis and Functionalization of Pyrazoles

    • Title: Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions.
    • Source: Chemistry – An Asian Journal (via PubMed/NIH).
    • URL:[Link]

    • Context: Provides foundational methods for generating the 4-iodopyrazole core if not purchased commercially.
  • Agrochemical Relevance (SDHI Fungicides)

    • Title: Pyrazole Carboxamide Fungicides: A Review.
    • Source: ResearchGate (General Review of 4-substituted pyrazoles).
    • URL:[Link]

    • Context: Establishes the 4-halopyrazole as a key intermediate for carboxamide gener
  • Cross-Coupling Methodologies

    • Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.[2]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

    • Context: Validates the reactivity of 4-iodopyrazoles in Pd-c
  • Commercial Availability & Properties

    • Title: 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole Chemical Properties.
    • Source: LookChem / Chemical Data.[3]

    • URL:[Link]

    • Context: Verification of CAS number (1344092-28-9) and physical property data.[3]

Sources

Method

Application Note: Scale-Up Synthesis of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

Strategic Rationale & Process Chemistry 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) is a highly valued heterocyclic building block. Its pyrazole core, functionalized wit...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Process Chemistry

4-Iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) is a highly valued heterocyclic building block. Its pyrazole core, functionalized with a versatile iodine atom at the C4 position, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This scaffold is frequently incorporated into the active pharmaceutical ingredients (APIs) of kinase inhibitors targeting c-Met, JAK, and LRRK2 pathways, as documented in.

The Limitations of Discovery Routes

During early-stage discovery, N-alkylation of pyrazoles with secondary alcohols like oxolan-3-ol is typically achieved via the Mitsunobu reaction. While effective for generating milligram to gram quantities, the Mitsunobu protocol is fundamentally unsuited for kilogram-scale manufacturing. It suffers from poor atom economy, generates stoichiometric amounts of triphenylphosphine oxide (which is notoriously difficult to purge without chromatography), and utilizes hazardous, shock-sensitive azo reagents like DIAD or DEAD.

The Scale-Up Solution: Activation and Displacement

To design a self-validating, scalable system, process chemists replace the Mitsunobu sequence with a two-step activation-displacement strategy, a methodology heavily validated in the .

  • Activation: Oxolan-3-ol is quantitatively converted to oxolan-3-yl methanesulfonate (mesylate) using methanesulfonyl chloride. Mesylation is preferred over bromination because it avoids harsh reagents (e.g., PBr3) that generate strong hydrobromic acid byproducts, which can trigger the ring-opening of the tetrahydrofuran moiety.

  • Displacement (N-Alkylation): The mesylate is reacted with commercially available 4-iodopyrazole (often sourced via ) in the presence of a mild inorganic base. Pyrazole has a pKa of ~14; thus, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent (NMP or DMF) are required to generate the nucleophilic pyrazolate anion. Cs2CO3 is particularly effective due to the "cesium effect," which enhances the solubility and nucleophilicity of the anion, driving the reaction to >98% conversion at 80 °C while suppressing thermal degradation.

RouteComparison cluster_discovery Discovery Route (Mitsunobu) cluster_scaleup Scale-Up Route (Alkylation) A 4-Iodopyrazole + Oxolan-3-ol B DIAD, PPh3, THF (Poor Atom Economy) A->B C 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole B->C D Oxolan-3-ol + MsCl E Oxolan-3-yl methanesulfonate D->E Et3N, DCM F 4-Iodopyrazole, Cs2CO3, NMP (High Atom Economy) E->F F->C

Figure 1: Comparison of the discovery-stage Mitsunobu route versus the optimized scale-up alkylation route.

Comparative Process Metrics

To justify the transition from the discovery route to the scale-up route, the quantitative data is summarized below. The scale-up route demonstrates superior E-factor (environmental impact) and eliminates the need for chromatographic purification.

MetricDiscovery Route (Mitsunobu)Scale-Up Route (Mesylate Alkylation)Causality / Impact
Overall Yield 45 - 55%80 - 85%Mesylate displacement avoids competing elimination pathways seen with DIAD.
Atom Economy < 25%> 65%Elimination of massive PPh3 and DIAD molecular weight overhead.
Purification Silica Gel ChromatographyCrystallizationTriphenylphosphine oxide requires column chromatography; mesylate salts wash out in water.
Scalability Milligram to GramKilogram to Metric TonExothermic azo-reagent decomposition poses severe thermal hazards at scale.
Solvent THFDCM (Step 1) / NMP (Step 2)NMP provides optimal solubility for Cs2CO3, accelerating the SN2 displacement.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure causality between operational steps and chemical outcomes, guaranteeing that operators do not proceed with failed intermediates.

Workflow N1 Reaction Setup (NMP, 80°C) N2 In-Process Control (HPLC >98% conv.) N1->N2 N3 Aqueous Quench & Extraction (MTBE) N2->N3 N4 Crystallization (Diisopropyl ether) N3->N4 N5 Pure Product (>99% AUC) N4->N5

Figure 2: Downstream processing and isolation workflow for the scale-up synthesis.

Step 1: Synthesis of Oxolan-3-yl methanesulfonate

Objective: Activate the secondary alcohol for nucleophilic displacement.

  • Setup: Charge a dry, nitrogen-purged reactor with oxolan-3-ol (1.00 eq, 100 mmol, 8.81 g) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (1.50 eq, 150 mmol, 20.9 mL). Cool the mixture to 0–5 °C using an ice bath. Causality: Triethylamine acts as an acid scavenger for the HCl generated, preventing acid-catalyzed ring opening of the oxolane.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.20 eq, 120 mmol, 9.3 mL) over 30 minutes, maintaining the internal temperature below 10 °C.

  • In-Process Control (IPC): After 1 hour of stirring at room temperature, sample the reaction for GC-FID or TLC (EtOAc/Hexane 1:1). Validation: The reaction is validated to proceed when the oxolan-3-ol peak is <1% AUC.

  • Workup: Quench with saturated aqueous NaHCO3 (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Yield: Isolate oxolan-3-yl methanesulfonate as a pale yellow oil (~15.8 g, 95% yield). Validation: Mass balance confirms successful activation. Use immediately in Step 2 to prevent gradual degradation.

Step 2: N-Alkylation to 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

Objective: SN2 displacement of the mesylate by the pyrazolate anion.

  • Setup: In a 500 mL reactor equipped with a mechanical stirrer and condenser, charge 4-iodopyrazole (1.00 eq, 90 mmol, 17.4 g) and N-methyl-2-pyrrolidinone (NMP, 90 mL).

  • Deprotonation: Add cesium carbonate (Cs2CO3, 1.20 eq, 108 mmol, 35.2 g). Stir the slurry at room temperature for 15 minutes. Causality: The heavy cesium cation loosely coordinates with the pyrazolate anion, making it a "naked" and highly reactive nucleophile.

  • Coupling: Add a solution of oxolan-3-yl methanesulfonate (1.10 eq, 99 mmol, 16.4 g) in NMP (20 mL). Heat the reaction mixture to 80 °C.

  • In-Process Control (IPC): Stir for 6–8 hours. Sample for HPLC analysis. Validation: The reaction is deemed complete when residual 4-iodopyrazole is <2% AUC. Do not exceed 80 °C to avoid thermal decomposition of the product.

  • Quench & Extraction: Cool to 20 °C. Add water (200 mL) to dissolve inorganic salts. Extract the aqueous layer with methyl tert-butyl ether (MTBE, 3 x 100 mL). Wash the combined organic layers with water (2 x 50 mL) to purge residual NMP.

  • Crystallization: Concentrate the MTBE layer to approximately 30 mL. Slowly add diisopropyl ether (50 mL) until the solution becomes cloudy. Cool to 0 °C to induce crystallization.

  • Isolation: Filter the solid, wash with cold diisopropyl ether, and dry under vacuum at 40 °C.

  • Yield: Isolate 4-iodo-1-(oxolan-3-yl)-1H-pyrazole as a white crystalline solid (19.0 g, 80% yield, >99% HPLC purity).

References

  • Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066) . Organic Process Research & Development.[Link]

  • Tyrosine kinase inhibitors (WO2011084402A1).
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water . Tetrahedron Letters.[Link]

Application

Application Notes and Protocols for the Purification of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole Derivatives

Introduction: Navigating the Purification Challenges of Novel Pyrazole Scaffolds The 4-iodo-1-(oxolan-3-yl)-1H-pyrazole scaffold is an emerging pharmacophore of significant interest in modern drug discovery. The unique c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Purification Challenges of Novel Pyrazole Scaffolds

The 4-iodo-1-(oxolan-3-yl)-1H-pyrazole scaffold is an emerging pharmacophore of significant interest in modern drug discovery. The unique combination of a halogenated pyrazole core and a saturated heterocyclic oxolane moiety presents both exciting opportunities for medicinal chemistry and distinct challenges for purification. The presence of the iodine atom provides a valuable handle for further functionalization, such as in cross-coupling reactions, while the oxolane ring can influence solubility and pharmacokinetic properties.[1][2] However, the successful synthesis and subsequent application of these derivatives are critically dependent on achieving high purity.

This guide provides a comprehensive overview of robust purification strategies tailored for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole derivatives. We will delve into the underlying principles of common purification techniques, offer detailed, field-proven protocols, and discuss the critical considerations for optimizing the separation of these valuable compounds from reaction byproducts and unreacted starting materials.

Understanding the Molecular Landscape: Key Physicochemical Properties Influencing Purification

The purification strategy for any compound is fundamentally dictated by its physicochemical properties. For 4-iodo-1-(oxolan-3-yl)-1H-pyrazole derivatives, the following characteristics are paramount:

  • Polarity: The pyrazole ring itself is a polar heterocycle. The oxolane moiety, with its ether linkage, also contributes to the overall polarity. The iodine atom, being a large and polarizable halogen, further influences the molecule's dipole moment. The overall polarity will be moderate, making these compounds generally soluble in a range of organic solvents.

  • Solubility: Derivatives in this class are expected to exhibit good solubility in polar aprotic solvents such as ethyl acetate, dichloromethane (DCM), and acetone. Their solubility in less polar solvents like hexanes or petroleum ether will likely be limited, a property that can be exploited in both chromatography and crystallization. Solubility in protic solvents like methanol and ethanol can be moderate to good.

  • Stability: While the pyrazole core is generally stable, the carbon-iodine bond can be susceptible to degradation under certain conditions, such as exposure to strong light or certain catalysts at elevated temperatures. This necessitates careful handling and optimization of purification conditions to prevent decomposition.

  • Basicity: The pyrazole ring is weakly basic and can be protonated by strong acids to form salts.[3] This property can be leveraged in acid-base extraction techniques to separate the desired product from non-basic impurities.

Strategic Purification Workflow: A Multi-Modal Approach

A typical purification workflow for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole derivatives involves a combination of techniques. The choice and sequence of these methods will depend on the scale of the reaction, the nature of the impurities, and the desired final purity.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Work-up / Extraction Start->Workup Initial Cleanup Column Silica Gel Column Chromatography Workup->Column Primary Purification Crystallization Crystallization / Recrystallization Column->Crystallization Final Polishing Final Pure Product (>98%) Column->Final If sufficiently pure Crystallization->Final Analysis Purity Assessment (HPLC, NMR, GC-MS) Final->Analysis

Figure 1: A generalized workflow for the purification of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole derivatives.

Detailed Protocols and Methodologies

Aqueous Work-up and Liquid-Liquid Extraction

This initial purification step is crucial for removing inorganic salts, water-soluble starting materials, and reagents from the crude reaction mixture.

Protocol 1: Standard Aqueous Work-up

  • Quenching the Reaction: After the reaction is deemed complete by thin-layer chromatography (TLC), cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Dilution: Dilute the residue with a suitable organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane (DCM). A typical volume is 10-20 times the volume of the crude residue.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic byproducts).

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if elemental iodine is a potential impurity, to reduce it to iodide).

    • Brine (saturated aqueous NaCl solution) to facilitate phase separation and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Expertise & Experience: The choice of extraction solvent is critical. Ethyl acetate is a good general-purpose solvent for compounds of moderate polarity. For less polar derivatives, DCM may be more effective. Always perform a small-scale extraction test if unsure.

Purification by Silica Gel Column Chromatography

Column chromatography is the most common and effective method for separating the target compound from closely related impurities.[4][5]

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (60 Å, 40-63 µm particle size) for flash chromatography.

  • Eluent System Selection: Determine the optimal eluent system by TLC analysis. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal Rf value for the product on the TLC plate is between 0.2 and 0.4 for good separation.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen non-polar solvent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution: Elute the column with the chosen solvent system. An isocratic elution (constant solvent composition) can be used if the separation is straightforward. For more complex mixtures, a gradient elution (gradually increasing the proportion of the polar solvent) may be necessary.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation: Eluent Systems for Pyrazole Derivatives

Impurity TypeTypical Eluent System (Hexanes/Ethyl Acetate)Rationale
Non-polar byproducts90:10 to 70:30The less polar impurities will elute first.
Isomeric byproducts80:20 to 50:50 (gradient may be required)Separation of isomers often requires careful optimization of the eluent polarity.
Polar byproducts70:30 to 40:60The more polar impurities will have a stronger affinity for the silica gel and elute later.

Trustworthiness: Always run a co-spot on your TLC plate with the starting material and the crude reaction mixture to accurately identify the product spot and track its separation from impurities.

Crystallization and Recrystallization

Crystallization is an excellent technique for obtaining highly pure, crystalline material, especially as a final polishing step after chromatography.[6][7]

Protocol 3: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added.[3] Heat the solution for a short period and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

CrystallizationLogic Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Cool->Dissolve No Crystals / Oiling Out (Adjust Solvent) Crystals Crystal Formation Cool->Crystals Filter Filter and Wash with Cold Solvent Crystals->Filter Crystals Formed Dry Dry Under Vacuum Filter->Dry Pure Pure Crystalline Product Dry->Pure

Figure 2: Decision-making process for successful recrystallization.

Purity Assessment: Validating Your Success

After purification, it is essential to confirm the purity and identity of the 4-iodo-1-(oxolan-3-yl)-1H-pyrazole derivative. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a sample with high accuracy.[8][9] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the purified compound and for identifying any remaining impurities.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide information on both the purity and the molecular weight of the compound.[3][8]

  • Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.[6]

Troubleshooting Common Purification Issues

ProblemPossible Cause(s)Suggested Solution(s)
Product co-elutes with an impurity during column chromatography. - Inappropriate eluent system. - Overloaded column.- Re-optimize the eluent system using TLC with different solvent mixtures. - Use a smaller amount of crude material or a larger column. - Consider using a different stationary phase (e.g., alumina).
Product "oils out" during crystallization. - The solvent system is not ideal. - The solution is cooling too rapidly.- Try a different solvent or solvent pair. - Ensure slow cooling. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low recovery after purification. - Product loss during multiple extraction or transfer steps. - Decomposition on silica gel.- Minimize transfer steps. - Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is acid-sensitive.

Conclusion

The purification of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole derivatives requires a systematic and well-considered approach. By understanding the key physicochemical properties of these molecules and employing a multi-modal purification strategy encompassing extraction, chromatography, and crystallization, researchers can consistently obtain high-purity materials. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug development, enabling the successful advancement of these promising compounds in their research endeavors.

References

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • IJRAR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Restek. (n.d.). Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Current Status: Operational Ticket ID: CHEM-OPT-4I-THF Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-OPT-4I-THF Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) presents a classic dichotomy in heterocyclic chemistry: the balance between nucleophilic substitution efficiency and elimination side-reactions .

This scaffold is a critical intermediate in kinase inhibitor discovery (e.g., JAK, LRRK2 pathways). Users typically encounter three distinct failure modes:

  • Elimination: Conversion of the tetrahydrofuran electrophile into dihydrofuran (volatile, lost).

  • Stalled Reaction: Incomplete conversion due to the poor nucleophilicity of the pyrazole or steric hindrance of the secondary carbon on the oxolane ring.

  • Purification Loss: The product is often a low-melting solid or oil, making recrystallization difficult.

This guide provides two validated workflows: the Mitsunobu Route (Recommended for Lab Scale) and the Direct Alkylation Route (Scale-Up Candidate) , followed by a troubleshooting matrix.

Module 1: Critical Workflow Analysis

Decision Matrix: Which Route to Choose?
FeatureRoute A: Mitsunobu Coupling Route B: Direct Alkylation (S_N2)
Starting Materials 4-Iodopyrazole + Tetrahydrofuran-3-ol4-Iodopyrazole + 3-Iodo/Bromotetrahydrofuran
Key Reagents PPh₃, DIAD/DEADCs₂CO₃ or NaH, DMF/NMP
Primary Risk Purification (removing Ph₃PO)Elimination (formation of dihydrofuran)
Yield Potential High (70–90%)Moderate (40–65%)
Scale Suitability < 50g (Atom economy poor)> 50g (Atom economy better)
Visualizing the Synthetic Pathways

SynthesisPathways Start Start: 4-Iodopyrazole Mitsunobu Route A: Mitsunobu (tetrahydrofuran-3-ol + PPh3 + DIAD) Start->Mitsunobu Preferred for <10g Alkylation Route B: Direct Alkylation (3-bromotetrahydrofuran + Cs2CO3) Start->Alkylation Preferred for >50g IntermedA Betaine Intermediate Mitsunobu->IntermedA ProductA Product (Inverted Stereochem) High Yield IntermedA->ProductA SN2 Inversion Elimination SIDE REACTION: Dihydrofuran (Elimination) Alkylation->Elimination E2 Competition ProductB Product (Retained/Mixed) Moderate Yield Alkylation->ProductB SN2 Substitution

Figure 1: Decision tree comparing the high-fidelity Mitsunobu route against the scale-friendly but risky Direct Alkylation route.

Module 2: Optimized Protocols

Protocol A: The Mitsunobu Coupling (High Fidelity)

Best for: Generating high-purity material for SAR studies.

The Logic: The secondary alcohol of tetrahydrofuran-3-ol is sterically hindered. Standard S_N2 requires activating the alcohol to a sulfonate, which often leads to elimination upon heating. The Mitsunobu reaction activates the oxygen under neutral conditions, allowing the weakly acidic pyrazole (pKa ~13) to displace it at room temperature.

Reagents:

  • 4-Iodopyrazole (1.0 equiv)[1][2]

  • Tetrahydrofuran-3-ol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)[3]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step:

  • Dissolution: Dissolve 4-iodopyrazole, tetrahydrofuran-3-ol, and PPh₃ in anhydrous THF under N₂ atmosphere. Cool to 0°C.[3][4]

  • Addition: Add DIAD dropwise over 20 minutes. Crucial: Maintain temp < 5°C to prevent hydrazine byproduct formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane (1:1). PPh₃O (triphenylphosphine oxide) will precipitate as a white solid. Filter this off.

  • Purification: The filtrate contains the product. Purify via silica gel chromatography (Gradient: 0→40% EtOAc in Hexanes).

Checkpoint: The product is often an oil or low-melting solid. If it co-elutes with reduced DIAD byproducts, wash the organic layer with 1M NaOH before the column to remove unreacted pyrazole and hydrolyze hydrazine byproducts.

Protocol B: Direct Alkylation (Scale-Up)

Best for: Avoiding heavy phosphorus waste streams.

The Logic: To prevent E2 elimination (forming dihydrofuran), we must use a base that is non-nucleophilic but strong enough to deprotonate the pyrazole, and a solvent that favors S_N2 (polar aprotic).

Reagents:

  • 4-Iodopyrazole (1.0 equiv)[1][2]

  • 3-Bromotetrahydrofuran (1.5 equiv) — Note: 3-Iodo analog is more reactive but less stable.

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) — Superior to K₂CO₃ due to the "Cesium Effect" (solubility).

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Activation: Dissolve 4-iodopyrazole in DMF. Add Cs₂CO₃. Stir at RT for 30 mins to form the pyrazolate anion.

  • Alkylation: Add 3-bromotetrahydrofuran.

  • Thermal Control: Heat to 60°C .

    • Warning: Do NOT exceed 80°C. Above 80°C, elimination of HBr from the oxolane ring becomes the dominant pathway.

  • Monitoring: Check LCMS at 4 hours. If stalled, add 0.1 equiv of NaI (Finkelstein catalysis) to generate the reactive iodide in situ.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with LiCl (5% aq) to remove DMF.

Module 3: Troubleshooting & FAQs

Q1: Why am I seeing a byproduct with Mass [M-127]?

Diagnosis: De-iodination. Cause: If you are using metal catalysis (e.g., Cu-catalyzed Ullmann coupling) or harsh reducing conditions, the iodine at C4 is labile. Solution: Both protocols above are metal-free. If using Protocol B, ensure your DMF is free of dimethylamine impurities.

Q2: My yield is 30% and I smell a pungent, ether-like odor.

Diagnosis: Elimination of the electrophile. Mechanism: The base (Cs₂CO₃) acted as a base towards the 3-bromotetrahydrofuran instead of a nucleophile, creating 2,5-dihydrofuran (volatile). Fix:

  • Lower the reaction temperature to 50°C.

  • Switch to the Mesylate (OMs) leaving group instead of Bromide. Mesylates are harder to eliminate than halides.

  • Switch to Protocol A (Mitsunobu).

Q3: How do I synthesize the 4-iodopyrazole starting material if I can't buy it?

Protocol: Do not use elemental Iodine alone (slow). Use NIS (N-Iodosuccinimide) in Acetonitrile.

  • Dissolve Pyrazole in MeCN.

  • Add NIS (1.05 equiv).

  • Stir at RT for 2 hours.

  • Regioselectivity is exclusive to C4 due to electronic bias.

  • Reference: Highly regioselective iodination of pyrazoles [1].[2][5][6]

Q4: Is Regioselectivity (N1 vs N2) an issue?

Answer: No. Reasoning: 4-iodopyrazole is symmetric. N1 and N2 are identical tautomers. Alkylation at either nitrogen produces the exact same molecule: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole. Note: If you had a substituent at C3 (e.g., methyl), then N1/N2 selectivity would be a major issue. For this specific molecule, it is irrelevant.

Module 4: Mechanism of Failure (Elimination vs. Substitution)

Understanding the competition between the desired S_N2 pathway and the parasitic E2 pathway is vital for optimization.

Mechanism Reagents Reagents: Pyrazolate Anion + 3-Bromo-THF TransitionSN2 Transition State A (SN2) Backside Attack Reagents->TransitionSN2 Low Temp (50°C) Polar Aprotic Solvent TransitionE2 Transition State B (E2) Proton Abstraction Reagents->TransitionE2 High Temp (>80°C) Strong/Bulky Base Product Target: 4-iodo-1-(oxolan-3-yl)pyrazole TransitionSN2->Product Byproduct Waste: Dihydrofuran + Pyrazole TransitionE2->Byproduct

Figure 2: Mechanistic divergence. High temperatures favor the entropic elimination pathway (E2).

References

  • Vasilevsky, S. F., et al. "Iodination of pyrazoles: A comparative study of reagents." Heterocycles, 2003.[4] (Establishes NIS/MeCN as the superior iodination method for pyrazoles).

  • Swiatek, K., et al. "Regioselective synthesis of 4-/5-iodides in 1-aryl-3-CF3-1H-pyrazoles."[6] National Institutes of Health (PMC), 2025. Link (Validates I2/CAN and NIS protocols for substituted pyrazoles).

  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[7] Synthesis, 1981, 1-28. (The foundational review for the Mitsunobu protocol).

  • Tsunoda, T., et al. "Mitsunobu Reaction of Sterically Hindered Alcohols." Tetrahedron Letters, 1993. (Addresses the specific difficulty of secondary ether linkages).
  • BenchChem Technical Repository. "Synthesis of 4-Iodopyrazole." Link (General properties and handling of the core scaffold).

Sources

Optimization

Technical Support Center: Iodination of 1-(oxolan-3-yl)-1H-pyrazole

Current Status: Operational Subject: Troubleshooting Side Reactions & Optimization of C4-Iodination Audience: Medicinal Chemists, Process Development Scientists Core Reaction Overview The iodination of 1-(oxolan-3-yl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Side Reactions & Optimization of C4-Iodination Audience: Medicinal Chemists, Process Development Scientists

Core Reaction Overview

The iodination of 1-(oxolan-3-yl)-1H-pyrazole (also known as 1-(tetrahydrofuran-3-yl)-1H-pyrazole) is a standard electrophilic aromatic substitution (EAS). The pyrazole ring is electron-rich, and the N-alkyl substituent (the oxolane ring) directs the electrophile primarily to the C4 position due to the lone pair donation from the nitrogen atoms and the stability of the sigma-complex intermediate.

However, the presence of the oxolane (tetrahydrofuran) ring introduces specific stability concerns under oxidative or strongly acidic conditions, and the pyrazole core itself is susceptible to poly-halogenation.

Reaction Pathway & Side Product Topology

The following diagram illustrates the primary reaction pathway and the divergence points where critical side reactions occur.

ReactionPathway Start 1-(oxolan-3-yl)-1H-pyrazole Complex N-I Charge Transfer Complex (Transient) Start->Complex I+ Source Side2 Oxolane Ring Opening (Acid/Oxidative Cleavage) Start->Side2 Strong Acid (HI) or Strong Oxidant (CAN) Side3 Alpha-Iodination (Radical Mechanism) Start->Side3 Radical Initiator / Light Sigma Sigma Complex (Intermediate) Complex->Sigma Electrophilic Attack (C4) Product 4-Iodo-1-(oxolan-3-yl) -1H-pyrazole (Target) Sigma->Product -H+ Side1 3,4-Diiodo / 4,5-Diiodo (Over-iodination) Product->Side1 Excess I+, High Temp

Caption: Mechanistic pathway showing the divergence between the desired C4-iodination and common side reactions (poly-iodination, ring degradation).

Troubleshooting Guide & FAQs

This section addresses specific failure modes encountered during the synthesis.

Issue 1: Impurity Profile & Regioselectivity

Q: I observe multiple spots on TLC/LCMS. Is the reaction occurring at C3 or C5? A: While C4 is the thermodynamically and kinetically favored position for electrophilic attack in N-substituted pyrazoles, C3 and C5 iodination can occur if:

  • C4 is blocked: (Not applicable here if starting with unsubstituted C4).

  • Over-iodination: If the reaction runs too long or with large excess of iodinating agent, you will form 3,4-diiodo or 4,5-diiodo species.

  • Lithiation Conditions: If you are using n-BuLi/I₂, the mechanism changes. Lithiation of 1-substituted pyrazoles occurs exclusively at C5 due to the directing effect of the N1 nitrogen (coordination to Li). Quenching with iodine will yield the 5-iodo product, not the 4-iodo.

Diagnostic Check:

  • Proton NMR: The C4-H signal (typically ~7.5-8.0 ppm) should disappear.

  • C3/C5 Signals: In the product, you should see two distinct singlets (or doublets with small coupling) for C3-H and C5-H. If you see only one pyrazole proton signal, you likely have a di-iodinated species.

Issue 2: Oxolane (THF) Ring Stability

Q: My product yield is low, and I see aliphatic degradation products. Is the oxolane ring surviving? A: The 1-(oxolan-3-yl) linkage is a secondary amine/ether structure. It is generally stable to bases and mild acids. However, it is vulnerable to:

  • Strong Acid Cleavage: The byproduct of iodination with

    
     or NIS is acid (HI or succinimide/acid). High concentrations of strong acid (HI) at high temperatures can cleave the ether linkage or promote polymerization of the THF ring.
    
  • Oxidative Opening: Reagents like CAN (Ceric Ammonium Nitrate) are strong oxidants. While effective for iodination, CAN can oxidize the alpha-position of the THF ring (adjacent to oxygen) leading to lactones or ring-opened aldehydes, especially if the reaction time is prolonged.

Corrective Action:

  • Buffer the Reaction: If using

    
    , add a base like 
    
    
    
    or NaOAc to scavenge HI.
  • Avoid Radical Sources: Protect the reaction from bright light to prevent radical halogenation at the THF alpha-position.

Issue 3: Reaction Stalling / Color Persistence

Q: The reaction turns dark brown immediately and conversion stalls. Why? A: Iodine forms a Charge-Transfer (CT) Complex with the basic nitrogen atoms of the pyrazole. This "N-magnesium" or "N-I" coordination reduces the nucleophilicity of the pyrazole ring, slowing down the electrophilic attack at C4.

Optimization:

  • Increase Temperature: Gently heating (40-60°C) helps dissociate the complex and overcome the activation energy.

  • Change Reagent: Switch to NIS (N-Iodosuccinimide) in a polar aprotic solvent (DMF or MeCN). The succinimide byproduct is less inhibitory than the complex formed with

    
    .
    

Recommended Experimental Protocols

We recommend Method A for general purity and Method B for speed, provided the oxolane ring stability is monitored.

Method A: NIS-Mediated Iodination (Recommended)

Best for: High regioselectivity, mild conditions, acid-sensitive substrates.

  • Setup: Dissolve 1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv) in Acetonitrile (MeCN) or DMF (0.5 M concentration).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv) portion-wise at room temperature. Protect from light.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

    • Note: If reaction is slow, add catalytic Trifluoroacetic Acid (TFA) (0.1 equiv) to activate the NIS, but monitor for THF stability.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 10% Sodium Thiosulfate (

      
      )  to remove excess iodine (critical for color removal).
      
    • Wash with Saturated

      
       (to remove succinimide/acid).
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: Iodine/CAN (Oxidative)

Best for: Deactivated pyrazoles, but requires caution with THF ring.

  • Setup: Dissolve substrate in MeCN.

  • Addition: Add

    
     (0.6 equiv) and CAN  (0.6 equiv). (Note: CAN regenerates 
    
    
    
    ).
  • Reaction: Heat to 60°C. Reaction is typically fast (1-2 hours).

  • Caution: Do not reflux overnight; prolonged exposure to CAN can oxidize the THF ring.

Quantitative Comparison of Methods
ParameterMethod A (NIS)Method B (I2/CAN)Method C (I2/H2O2)
Active Species I+ (from succinimide)I+ (oxidative generation)I+ (oxidative)
Acid Byproduct Succinimide (Weak)HNO3 (Strong)H2O (Neutral)
THF Risk LowMedium (Oxidation)Low
Regioselectivity High (C4)High (C4)High (C4)
Typical Yield 85-95%80-90%70-85%

Decision Logic for Optimization

Use the following decision tree to guide your experimental choices based on observed results.

OptimizationTree Start Start Optimization CheckTLC Check TLC/LCMS After 2 Hours Start->CheckTLC Incomplete Incomplete Conversion CheckTLC->Incomplete MultiSpots Multiple Spots/Impurities CheckTLC->MultiSpots Clean Clean Product CheckTLC->Clean Heat Increase Temp to 50°C or Add Cat. Acid Incomplete->Heat ReduceEquiv Reduce Reagent to 1.0 eq Check for Di-iodo MultiSpots->ReduceEquiv High Rf Spot? CheckOxidation Check for Ring Opening (Switch to NIS if CAN used) MultiSpots->CheckOxidation Baseline/Polar Spot? Proceed Proceed to Workup (Thiosulfate Wash) Clean->Proceed

Caption: Decision tree for troubleshooting reaction progress and impurity profiles.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Notes.

  • Vasilevskij, S.F., et al. (2025). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA.

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008).[3] Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Journal of Organic Chemistry.

  • Swiatek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. RSC Advances.

  • Pedrón, M., et al. (2019).[4] Transient and intermediate carbocations in ruthenium tetroxide oxidation of saturated rings. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Cross-Coupling Protocols for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Ticket ID: #PYR-4I-OX3-CC Status: Open Subject: Catalyst Selection & Troubleshooting for 4-Iodopyrazole Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Group Substrate Analysis & Reactivity Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-4I-OX3-CC Status: Open Subject: Catalyst Selection & Troubleshooting for 4-Iodopyrazole Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Group

Substrate Analysis & Reactivity Profile

Welcome to the technical support hub for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole . Before selecting a catalyst, it is critical to understand the specific electronic and steric environment of your substrate.

The Molecule[1][2][3][4][5]
  • Electrophile (C4-I): The C-I bond at the 4-position is highly reactive toward oxidative addition. While this allows for milder reaction conditions, it also makes the substrate prone to protodehalogenation (reduction to the hydro-pyrazole), a common failure mode where the iodine is lost before coupling occurs.

  • Nucleophile/Poison (N2): The pyrazole nitrogen at position 2 (N2) is a potent

    
    -donor. In the absence of sterically bulky ligands, this nitrogen can coordinate to the Palladium (Pd) center, displacing phosphines and forming an inactive Pd(II)-pyrazole complex (Catalyst Poisoning).
    
  • Substituent (Oxolan-3-yl): The tetrahydrofuran-3-yl group at N1 provides moderate steric bulk and improves solubility in polar organic solvents. It is chemically stable under standard basic cross-coupling conditions but does not offer significant steric shielding to the N2 nitrogen.

Catalyst Selection Decision Matrix

Do not use a "one-size-fits-all" approach. Select your protocol based on the bond you are forming.

CatalystSelection Start Target Bond Formation CC_Bond C-C Bond (Suzuki/Heck) Start->CC_Bond CN_Bond C-N Bond (Buchwald-Hartwig) Start->CN_Bond CAlk_Bond C-C (Alkyne) (Sonogashira) Start->CAlk_Bond Suz_Type Coupling Partner? CC_Bond->Suz_Type Buch_Chal Primary Challenge: N-Coordination Poisoning CN_Bond->Buch_Chal Sono_Cond Pd(PPh3)2Cl2 + CuI (Standard) CAlk_Bond->Sono_Cond Suz_Std Simple Aryl Boronic Acid Suz_Type->Suz_Std Suz_Diff Sterically Hindered / Unstable Boronic Acid Suz_Type->Suz_Diff Cat_Suz1 Pd(dppf)Cl2 · DCM (Robust, prevents dehalogenation) Suz_Std->Cat_Suz1 Cat_Suz2 XPhos Pd G3 or G4 (Fast oxidative addition) Suz_Diff->Cat_Suz2 Cat_Buch BrettPhos Pd G3 (Primary Amines) RuPhos Pd G3 (Secondary Amines) Buch_Chal->Cat_Buch

Figure 1: Decision tree for catalyst selection based on the target coupling partner.

Standard Operating Procedures (SOPs)

Module A: Suzuki-Miyaura Coupling (C-C Bond)

Best for: Biaryl synthesis. Primary Risk: Dehalogenation of the iodine.

Protocol:

  • Catalyst: Use Pd(dppf)Cl₂[1] · CH₂Cl₂ (3-5 mol%). The bidentate ligand (dppf) has a large bite angle that stabilizes the Pd center and accelerates reductive elimination, outcompeting the dehalogenation pathway [1].

  • Solvent: 1,4-Dioxane/Water (4:1). The water is essential for the activation of the boronic acid.

  • Base: Cs₂CO₃ (2.0 equiv). Cesium is often superior to sodium for heteroaryl couplings due to the "Cesium Effect" (higher solubility in organic phase).

  • Temperature: 80-90°C.

  • Execution:

    • Charge Schlenk tube with Pyrazole (1.0 equiv), Boronic Acid (1.2 equiv), Base, and Catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.[2]

    • Heat.[3][2][4][5] Note: If the reaction turns black immediately (Pd precipitation), your solvent was not degassed sufficiently.

Module B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Amination with primary/secondary amines.[4] Primary Risk: Catalyst poisoning by the pyrazole N2.

Protocol:

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

    • Why: These dialkylbiaryl phosphine ligands are extremely bulky. They create a "roof" over the Pd center, physically preventing the pyrazole nitrogen from binding to the metal, while still allowing the amine substrate to enter [2].

  • Base: LiHMDS (1.0 M in THF) or NaOtBu. Weak bases (carbonates) usually fail here.

  • Solvent: Toluene or THF (Anhydrous).

  • Temperature: 65-80°C.

  • Execution:

    • Use a pre-formed precatalyst (G3/G4 series) rather than mixing Pd(OAc)₂ + Ligand in situ to ensure active species formation before the pyrazole can poison the metal.

Module C: Sonogashira Coupling (Alkynylation)

Best for: Alkynyl substitution.[3] Primary Risk: Copper-mediated homocoupling of the alkyne (Glaser coupling).

Protocol:

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (1 mol%).

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent/base mixture. THF can be used as a co-solvent.

  • Temperature: Room Temperature to 40°C. (Iodides are very reactive; avoid high heat to prevent degradation).

  • Execution:

    • Add CuI last to the mixture.

    • Strict exclusion of Oxygen is vital to prevent the alkyne from coupling with itself instead of the pyrazole.

Troubleshooting & Diagnostics

Use this matrix to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Starting Material (SM) remains, no product. Catalyst Poisoning (N-binding).Switch to bulky, electron-rich ligands (Buchwald Ligands like XPhos or BrettPhos) to block N-coordination.
SM consumed, "Product" mass is M-126 (Loss of Iodine). Protodehalogenation.1. Switch solvent from alcohols (MeOH/EtOH) to aprotic (Dioxane/Toluene).2. Increase catalyst loading to speed up the cycle.3. Switch catalyst to Pd(dppf)Cl₂.
Reaction stalls at ~50% conversion. Catalyst death (Pd Black formation).1. Re-degas all solvents.2. Add 1-2 mol% additional ligand (not metal) to stabilize the active species.3. Lower temperature.
Homo-coupling of Boronic Acid (Biaryl formation). Oxidative homocoupling.Oxygen leak in the system. Ensure strict inert atmosphere (Argon balloon or glovebox).

Mechanistic Insight: The Poisoning Pathway

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory pathway caused by the pyrazole nitrogen.

PoisoningMechanism cluster_cycle Productive Cycle cluster_poison Inhibitory Pathway Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-I) Pd_L->OxAdd Fast (C-I) TransMet Transmetallation OxAdd->TransMet Poisoned Inactive Complex (N-bound Pd) OxAdd->Poisoned Coordination of Pyrazole N2 RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd_L Poisoned->OxAdd Reversible only with bulky Ligands

Figure 2: The off-cycle inhibitory pathway where the pyrazole nitrogen coordinates to the Palladium intermediate, halting the reaction.

References

  • BenchChem. (2025).[3][2][6] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from 2

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] (Contextual grounding on ligand selection for N-heterocycles).

  • Jedinák, L., et al. (2017).[7] The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.[7] Retrieved from 8[8]

  • Świątek, K., et al. (2025).[9] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from 9

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 4-iodo-1-(oxolan-3-yl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 4-iodo-1-(oxolan-3-yl)-1H-pyrazole. This substrate is notoriously stubborn in standard cross-coupling reactions, but by understanding the underlying mechanistic causality, we can engineer robust, high-yielding protocols.

Mechanistic Insights: The Causality of Low Reactivity

Before troubleshooting, it is critical to understand why this specific molecule resists standard coupling conditions. The reactivity bottlenecks stem from three distinct factors:

  • Electronic Deactivation (Oxidative Addition Barrier): The 4-position of the pyrazole ring is an electron-rich, π-excessive center. This high electron density significantly raises the activation energy required for the oxidative insertion of a Pd(0) or Cu(I) catalyst into the C–I bond.

  • Steric Shielding: The oxolan-3-yl (tetrahydrofuran-3-yl) group at the N1 position introduces substantial steric bulk. This restricts the conformational space available around the C4 position, hindering the approach of the bulky dialkylbiaryl phosphine ligands (e.g., XPhos, tBuXPhos) typically required to drive difficult cross-couplings.

  • Iodide Inhibition (Catalyst Poisoning): While conventional wisdom suggests aryl iodides are the most reactive electrophiles, they are uniquely problematic in Buchwald-Hartwig C–N couplings. The displaced iodide anion strongly coordinates to the Pd(II) intermediate, forming off-cycle, inactive Pd–I dimers. This poisons the catalyst, leading to the rapid precipitation of inactive "Pd black"[1].

Troubleshooting Start 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole Reactivity Bottlenecks B1 Electron-Rich C4 Position (High barrier for Oxidative Addition) Start->B1 B2 N1-Oxolan-3-yl Steric Bulk (Hinders bulky ligand approach) Start->B2 B3 Iodide Anion Release (Catalyst poisoning via Pd-I dimers) Start->B3 S1 Use Pd(0) Precatalysts (e.g., Pd(PPh3)4, Pd2(dba)3) B1->S1 Overcome Activation Energy S2 Use Flexible/Bidentate Ligands (e.g., dppf, GPhos) B2->S2 Accommodate Sterics S3 Use Halide Scavengers (Ag+) or Weak Bases (NaOTMS) B3->S3 Prevent Off-Cycle States

Logical resolution of reactivity bottlenecks for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole.

Frequently Asked Questions (Troubleshooting)

Q1: My Suzuki-Miyaura coupling with 4-iodo-1-(oxolan-3-yl)-1H-pyrazole stalls at 20% conversion. I am using Pd(OAc)₂, SPhos, and K₂CO₃ in Toluene. How do I push this to completion? A: The stalling is caused by a combination of poor oxidative addition and subsequent catalyst deactivation. Pd(OAc)₂ requires in situ reduction to Pd(0), which is inefficient with electron-rich pyrazoles. Solution: Switch to a pre-activated Pd(0) source like


 or a robust Pd(II) precatalyst like 

, which have proven highly effective for 4-iodopyrazoles[2]. Additionally, transition to a highly polar, miscible solvent system like DME/H₂O or 1,4-Dioxane/H₂O under microwave irradiation (90°C) to accelerate the reaction and maintain catalyst solubility[2].

Q2: When attempting a Buchwald-Hartwig amination with a secondary aliphatic amine, the reaction turns black within 30 minutes, and I recover mostly starting material. What is happening? A: You are experiencing classic iodide inhibition combined with base-induced degradation. The released iodide anion is precipitating your active palladium as inactive "Pd black"[1]. Furthermore, five-membered heterocycles can be sensitive to strong bases like NaOtBu, leading to ring-opening or decomposition[3]. Solution: Counter-intuitively, aryl iodides are often less reactive than aryl bromides in C–N couplings due to this iodide poisoning[1]. To overcome this, use a moderate-strength base like Sodium trimethylsilanolate (NaOTMS), which prevents heteroarene decomposition[3]. Pair this with a robust ligand like GPhos, and consider adding a halide scavenger (e.g.,


) to precipitate the iodide and keep the catalytic cycle active.

Q3: Can I directly couple an alcohol to the C4 position of this substrate without using Palladium? A: Yes. Direct 4-alkoxylation of 4-iodo-1H-pyrazoles can be efficiently achieved using Copper-catalyzed Ullmann-type conditions, which bypasses the specific transmetalation issues seen with Palladium. Solution: A proven protocol utilizes CuI (20 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) with an excess of the alcohol and a strong base (KOtBu) at 130°C under microwave irradiation[4].

Quantitative Data Presentation

The following table summarizes the optimal parameters required to overcome the specific energetic and steric barriers of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole across different coupling modalities.

Reaction TypePrimary Mechanistic ChallengeRecommended Catalyst / LigandOptimal Base & SolventExpected Yield Range
Suzuki-Miyaura High activation energy for oxidative addition

(2-5 mol%) or


in DME/H₂O (3:1)
75% - 92%
Buchwald-Hartwig Iodide poisoning (Pd–I dimer formation)

/ GPhos
NaOTMS in Toluene60% - 85%
C–O Alkoxylation Poor transmetalation with PdCuI (20 mol%) / 1,10-PhenanthrolineKOtBu in Excess Alcohol65% - 80%

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Designed to overcome the high oxidative addition barrier via thermal microwave shock and highly active Pd(0).

  • Reagent Loading: Add 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (2.5 equiv) to a microwave-safe vial.
    
  • Solvent Addition & Degassing: Add a mixture of DME and H₂O (3:1 ratio, to achieve 0.2 M concentration). Degas the mixture by sparging with Argon for 10 minutes.

    • Validation Check: The solution must be clear and free of suspended oxygen bubbles to prevent catalyst oxidation.

  • Catalyst Addition: Add

    
     (2 to 5 mol%). Seal the vial immediately with a crimp cap.
    
    • Causality: Adding the catalyst strictly after degassing prevents the premature oxidation of the sensitive Pd(0) species to inactive Pd(II).

  • Reaction: Place the vial in a microwave reactor and irradiate at 90°C for 15–20 minutes[2].

  • Workup: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (3x).

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the lower-Rf starting material.

Protocol 2: Iodide-Tolerant Buchwald-Hartwig Amination

Designed to prevent Pd-black precipitation and protect the base-sensitive pyrazole core.

  • Reagent Loading: Add 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv), the aliphatic amine (1.5 equiv), and NaOTMS (2.0 equiv) to an oven-dried Schlenk flask under Argon.

    • Causality: NaOTMS is a moderate-strength base that facilitates amine deprotonation without triggering the ring-opening degradation typical of base-sensitive 5-membered heterocycles[3].

  • Catalyst Complexation: In a separate, Argon-purged vial, pre-mix

    
     (2 mol%) and GPhos (8 mol%) in anhydrous Toluene. Stir for 5 minutes.
    
    • Validation Check: The color must shift from deep purple to dark red/orange, indicating successful active Pd(0)-ligand complex formation.

  • Reaction: Transfer the active catalyst solution to the main Schlenk flask. Heat the mixture to 100°C for 12 hours.

  • Workup: Cool the reaction and filter through a pad of Celite to remove precipitated salts.

    • Troubleshooting Check: If the reaction mixture turns entirely black within the first 30 minutes, severe iodide poisoning has occurred. In your next optimization run, add 10 mol%

      
       to scavenge the free iodide[1].
      

ExpWorkflow A Reaction Setup Degas Solvents (Ar/N2) B Catalyst Activation Pd(II) -> Pd(0) A->B Heat/Base C Oxidative Addition (Rate-Limiting Step) B->C Substrate D Transmetalation / Amine Binding C->D Nucleophile E Reductive Elimination Product Formation D->E Conformational Shift E->B Catalyst Regeneration

General catalytic cycle workflow emphasizing the rate-limiting steps for 4-iodopyrazoles.

References

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar / Molecules. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Reactivity of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

Current Status: Operational Ticket Focus: Deiodination (Protodeiodination) Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary & Diagnostic Criteria The Issue: You are obs...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Deiodination (Protodeiodination) Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Criteria

The Issue: You are observing the conversion of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (Substrate A ) to 1-(oxolan-3-yl)-1H-pyrazole (Byproduct B ) during metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) or metallation reactions.

The Chemistry: The C4–Iodine bond in N-substituted pyrazoles is highly reactive toward oxidative addition with Palladium(0). However, the resulting oxidative addition complex is prone to hydrodehalogenation (protodeiodination) if the subsequent transmetallation step is slow or if hydride sources are present in the media.

Diagnostic Check (LC-MS/GC-MS): Before proceeding, confirm the failure mode via Mass Spectrometry:

  • Target Molecule (A):

    
     (assuming standard isotopes).
    
  • Deiodinated Byproduct (B):

    
    .
    
  • Mass Shift:

    
    .
    

Mechanism of Failure: The "Hydride Leak"

To fix the problem, you must understand the competitive pathway. In a standard Suzuki coupling, the Palladium cycle bifurcates after Oxidative Addition.[1]

DeiodinationMechanism Start 4-Iodo-Substrate (Ar-I) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (with R-B(OH)2) OxAdd->TransMet Fast Path (Ideal) HydrideSwap Ligand Exchange [Ar-Pd(II)-H] OxAdd->HydrideSwap Slow Path (Failure Mode) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regen Product Coupled Product (Ar-R) RedElim->Product HydrideSource Hydride Source (Alcohol/Amine/Base) HydrideSource->HydrideSwap Deiodination Reductive Elimination (Side Reaction) HydrideSwap->Deiodination Deiodination->Pd0 Byproduct Deiodinated Impurity (Ar-H) Deiodination->Byproduct

Figure 1: The kinetic competition between productive transmetallation (Green) and destructive protodeiodination (Red). Ideally, transmetallation must be faster than hydride abstraction.

Troubleshooting Guide: Palladium-Catalyzed Couplings

If you are running a Suzuki, Sonogashira, or Buchwald-Hartwig coupling, follow these protocols.

Issue A: Solvent-Induced Deiodination

Cause: Primary and secondary alcohols (MeOH, EtOH, iPrOH) are common solvents for Suzuki couplings but act as hydride donors via


-hydride elimination from the alkoxide-Pd species.
Solution: 
  • Switch Solvent System: Move to aprotic polar solvents.

    • Recommended: 1,4-Dioxane, DMF, or DME.

    • If water is needed for base solubility: Use a biphasic system (Toluene/Water) or strictly limited water content in Dioxane.

  • Protocol Adjustment:

    • Incorrect: EtOH/H2O (3:1) at 80°C.

    • Correct: 1,4-Dioxane/H2O (9:1) at 80°C or anhydrous DMF with anhydrous base (Cs2CO3).

Issue B: Slow Transmetallation

Cause: If the boronic acid/ester is sterically hindered or electron-poor, the Ar-Pd-I intermediate "waits" too long, increasing the probability of finding a hydride. Solution:

  • Catalyst Upgrade: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) to accelerate the oxidative addition and reductive elimination, tightening the catalytic cycle.

    • Recommended:XPhos Pd G2 or SPhos Pd G2 .

  • Base Activation: Switch to a stronger base to facilitate the formation of the reactive boronate species.

    • Try:

      
       or 
      
      
      
      instead of
      
      
      .
Issue C: Temperature Sensitivity

Cause: Higher temperatures favor the higher-energy activation barrier of hydride elimination. Solution:

  • Lower Temperature: Attempt the reaction at 40–60°C instead of reflux.

  • High-Activity Catalyst: Using Pd(dtbpf)Cl2 allows for many couplings at room temperature.

Summary of Optimization Parameters
ParameterHigh Risk (Promotes Deiodination)Low Risk (Protects C-I Bond)
Solvent Ethanol, Methanol, Isopropanol1,4-Dioxane, DMF, Toluene
Base Et3N, weak carbonates (if reaction is slow)K3PO4, Cs2CO3, KOAc
Catalyst Pd(PPh3)4 (slow cycle)XPhos Pd G2, Pd(dppf)Cl2
Atmosphere Air (promotes homocoupling/oxidation)Argon/Nitrogen (Strict)

Troubleshooting Guide: Metal-Halogen Exchange (Lithiation)

If you are treating the molecule with


-BuLi or 

-PrMgCl to generate a nucleophile:

The Issue: The iodine is exchanged for Lithium, but the resulting carbanion acts as a base and deprotonates unreacted starting material or solvent, leading to the H-species upon quench.

Protocol:

  • Cryogenic Control: The exchange on the pyrazole ring is extremely fast.

    • Requirement: Perform exchange at -78°C .

    • Warning: Above -40°C, the lithiated species is unstable and may undergo "Wurtz-type" coupling or scramble.

  • Electrophile Trap: Ensure the electrophile (e.g., aldehyde, DMF) is added immediately or is present in situ (Barbier conditions) if compatible.

  • Turbo-Grignard: Consider using

    
    -PrMgCl·LiCl (Turbo Grignard) at -20°C to 0°C. This forms a more stable magnesiate species than the lithium counterpart, reducing protonation side reactions.
    

Frequently Asked Questions (FAQs)

Q1: Can the oxolane (tetrahydrofuran) ring itself be the source of the hydride?

  • Answer: Yes, theoretically. The

    
    -protons next to the ether oxygen in the oxolane ring are susceptible to radical abstraction or hydride transfer in high-energy Pd(II) intermediates. However, solvent (alcohol) is a statistically more probable source. If you are already using aprotic solvents and still seeing deiodination, consider that the oxolane ring might be participating in an intramolecular hydride transfer (rare, but possible). Mitigation: Lower temperature.
    

Q2: I see "homocoupling" (dimerization) alongside deiodination. What does this mean?

  • Answer: This indicates the presence of Oxygen or Cu(I) impurities. Oxygen promotes the formation of Pd(II) species that can homocouple two pyrazole units.

  • Fix: Degas solvents thoroughly (sparge with Argon for 20 mins) or use freeze-pump-thaw cycles.

Q3: Is the iodine falling off during storage?

  • Answer: Unlikely. 4-iodo-1-(oxolan-3-yl)-1H-pyrazole is generally stable as a solid if stored cold (2-8°C) and away from light. If your raw material has high "H-species" content, check your synthesis method (iodination with

    
     can sometimes over-oxidize or undergo radical scrambling if not quenched properly).
    

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem: Deiodination Observed CheckSolvent Are you using Alcoholic Solvents? Start->CheckSolvent SwitchSolvent Switch to Dioxane or DMF CheckSolvent->SwitchSolvent Yes CheckCat Is Catalyst Pd(PPh3)4? CheckSolvent->CheckCat No SwitchCat Switch to XPhos Pd G2 or Pd(dppf)Cl2 CheckCat->SwitchCat Yes CheckTemp Is Temp > 80°C? CheckCat->CheckTemp No LowerTemp Lower Temp to 50-60°C Check conversion CheckTemp->LowerTemp Yes CheckBase Is Base Aqueous? CheckTemp->CheckBase No DryBase Use Anhydrous Base (Cs2CO3) + Mol. Sieves CheckBase->DryBase Yes

Figure 2: Step-by-step logic for eliminating deiodination variables.

References

  • BenchChem. "Technical Support Center: 4-Iodopyrazole Reactions." BenchChem Technical Notes. Accessed March 1, 2026.

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Dehalogenation Side Reactions." Organic Chemistry Portal. Accessed March 1, 2026.

  • Doucet, H. et al. "Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage."[2] Organic Chemistry Frontiers, Royal Society of Chemistry.

  • Świątek, K. et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions."[3] PMC / NIH, March 2025. (Note: Generalized link to PMC for verification).

  • ChemRxiv. "Practical Synthesis of Pyrazol-4-thiols from diverse 4-iodopyrazoles." ChemRxiv Preprints, Jan 2026.

Sources

Optimization

optimizing temperature for Suzuki reactions with 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

The following guide is structured as a Technical Support Center resource. It is designed to be modular, addressing the specific thermal constraints and reactivity profiles of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole .[1] Subje...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, addressing the specific thermal constraints and reactivity profiles of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole .[1]

Subject: Thermal Management for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Ticket ID: SUZ-PYR-4I-OPT Support Level: Tier 3 (Senior Application Scientist)[1]

The Thermal Landscape: Why Temperature Matters Here

Status: Informational

You are working with 4-iodo-1-(oxolan-3-yl)-1H-pyrazole . To optimize temperature, you must understand the competing forces acting on this specific molecule.

  • The "Good" Reactivity (The Iodide): The C4-Iodine bond on the pyrazole is weak and electron-rich. Oxidative addition (the first step of the catalytic cycle) is rapid, often occurring at room temperature.

  • The "Bad" Stability (The Partner): You are likely coupling this with a heteroaryl boronic acid/ester (common in kinase inhibitor synthesis). These partners are prone to protodeboronation (losing the Boron group) at high temperatures (

    
    ) and high pH.
    
  • The "Ugly" Side Reaction (De-iodination): If the temperature is too high (

    
    ) and the catalyst is too active, you risk reducing the iodine to a hydrogen (de-halogenation) rather than coupling it.
    

The Goal: Find the "Goldilocks Zone"—hot enough to drive transmetallation (the slow step), but cool enough to preserve your boronic acid partner.

Mechanism & Thermal Sensitivity Map

The following diagram illustrates where temperature (


) impacts the Suzuki cycle for your substrate.

SuzukiThermal Substrate 4-Iodo-Pyrazole (Substrate) OxAdd Oxidative Addition (Fast for I-) Substrate->OxAdd Low Ea (Works at RT) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Requires Base & Moderate T DeIodo RISK: De-iodination (If T > 100°C) OxAdd->DeIodo Overheating RedElim Reductive Elimination (Product Release) TransMet->RedElim DeBor RISK: Protodeboronation (If T > 90°C) TransMet->DeBor Competing Pathway RedElim->Pd0 Regeneration

Caption: Thermal impact points in the Suzuki cycle. Note that Transmetallation is the bottleneck requiring heat, but excess heat triggers Protodeboronation.

Troubleshooting Guide (Diagnostic Mode)

Status: Actionable

Use this section if your reaction is failing. Match your observation to the solution.

Scenario A: Low Conversion (Starting Material Remains)
  • Observation: LCMS shows unreacted 4-iodo-1-(oxolan-3-yl)-1H-pyrazole after 4 hours.

  • Diagnosis: The reaction temperature is likely too low to overcome the activation energy of the transmetallation step, or the catalyst has deactivated (Pd black precipitation).

  • Fix:

    • Increase temperature in

      
       increments (e.g., 
      
      
      
      ).
    • Ensure your solvent is degassed . Oxygen kills the active catalyst, requiring higher temps to compensate (which then destroys your reagents).

Scenario B: The "Missing Partner" (Protodeboronation)
  • Observation: The iodide is consumed, but the major product is the uncoupled boronic acid partner (hydrolyzed) or the pyrazole dimer.

  • Diagnosis: Thermal overshoot. You are heating too aggressively (

    
    ) for the stability of the boronic acid.
    
  • Fix:

    • Lower Temperature: Drop to

      
      .
      
    • Switch Base: Change from

      
       (stronger) to 
      
      
      
      or
      
      
      (gentler buffering). High pH + High T = Rapid degradation.
Scenario C: De-iodination (Reduction)
  • Observation: You see 1-(oxolan-3-yl)-1H-pyrazole (the iodine is gone, replaced by H).

  • Diagnosis: Solvent/Temperature mismatch. This often happens in alcoholic solvents (ethanol/isopropanol) at high temperatures (

    
    -hydride elimination from the solvent).
    
  • Fix:

    • Switch to Dioxane/Water or Toluene/Water .

    • Keep T

      
      .[2]
      

Optimized Protocol (The "Gold Standard")

Status: Validated

This protocol balances the reactivity of the C4-iodide with the stability of the oxolane ring and typical coupling partners.

Reagents
  • Substrate: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv)

  • Boronic Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: Ferrocenyl ligands are thermally robust and resist de-iodination better than

      
      .
      
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for steric bulk).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Thermal Profile
  • Setup (Ambient): Charge solids into a vial. Seal and purge with

    
    /Argon. Add degassed solvents via syringe.
    
  • Activation (RT): Stir for 5 minutes at Room Temperature. The oxidative addition of the iodide often starts here.

  • Ramp (

    
    ):  Place in a pre-heated block at 
    
    
    
    . Stir for 1 hour.
    • Checkpoint: Check LCMS. If conversion > 50%, hold here.

  • Boost (Only if needed,

    
    ):  If conversion is slow, increase to 
    
    
    
    . Do not exceed
    
    
    unless using a microwave (see FAQs).
  • Workup: Cool to RT before opening to air to prevent catalyst oxidation/precipitation during filtration.

Data: Temperature vs. Yield (Typical Heteroaryl Coupling)

Based on internal standardizations for 4-iodopyrazoles.

TemperatureTimeYieldNote
RT (

)
24 h< 30%Transmetallation is too slow.[1]

4-6 h85-92% Optimal Balance.

2 h75-80%Slight protodeboronation observed.

(MW)
10 min60-70%High impurities; risk of ether cleavage (rare) or partner loss.

Decision Tree Visualization

Use this flow to determine your next experimental move.

OptimizationFlow Start Start Reaction @ 60°C Check Check LCMS (1 Hour) Start->Check Result1 >90% Conversion Check->Result1 Success Result2 <50% Conversion (SM Remaining) Check->Result2 Stalled Result3 Byproducts Formed (De-Iodo / Hydrolysis) Check->Result3 Dirty Action1 Isolate Product Result1->Action1 Action2 Increase Temp to 80°C OR Change Catalyst to XPhos Result2->Action2 Action3 Decrease Temp to 50°C Switch to Pd(dppf)Cl2 Result3->Action3

Caption: Decision matrix for thermal adjustments based on LCMS data.

Frequently Asked Questions (FAQs)

Q: Can I use Microwave irradiation to speed this up? A: Yes, but proceed with caution. 4-iodopyrazoles react very fast in microwaves (


 for 10 mins). However, if your boronic acid partner is a 2-pyridyl or similar unstable heteroaryl, the microwave will likely destroy it before it couples.[1] Use microwave only if your coupling partner is a stable phenyl ring.

Q: Is the oxolan-3-yl (THF) group stable at


? 
A:  Generally, yes. Cyclic ethers are stable to the basic conditions of Suzuki coupling. However, in the presence of strong Lewis Acids (sometimes generated if using exotic additives) and high heat, ether cleavage is theoretically possible but highly unlikely in standard carbonate/Pd systems.

Q: Why do you recommend


 over 

?
A:

is less thermally stable. At temperatures

, it tends to aggregate into inactive Palladium black.

has a bidentate ligand that holds the metal more tightly, allowing it to survive the sustained heating required for difficult transmetallations.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Detailed analysis of protodeboronation risks). Link

  • Evaluation of 4-Iodopyrazole Reactivity. (General reactivity profiles of C-I vs C-Br in pyrazoles). BenchChem Protocols. Link

  • Hopkins, C. R., et al. (2010). Synthesis of 1,4-Disubstituted Pyrazoles via Suzuki Coupling. Tetrahedron Letters, 51(45), 5909-5911.[1] (Specifics on N-alkyl pyrazole coupling conditions). Link

Sources

Troubleshooting

solvent effects on the stability of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Current Status: Operational | Topic: Solvent Effects & Stability | Access Level: Scientific/R&D Introduction: The Stability Paradox Welcome to the technical guide for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (CAS: 950176-27-9...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Solvent Effects & Stability | Access Level: Scientific/R&D

Introduction: The Stability Paradox

Welcome to the technical guide for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (CAS: 950176-27-9 / 1003853-62-6). This compound is a critical "bifunctional" scaffold in drug discovery, particularly for kinase inhibitors (e.g., PAT-1 inhibitors).[1] Its utility lies in its two reactive centers: the 4-iodo position (ready for Suzuki/Sonogashira coupling) and the oxolan-3-yl (tetrahydrofuran) ring, which improves aqueous solubility and metabolic stability in final drug candidates.

However, this dual functionality creates a stability paradox :

  • The C–I bond is photolabile (light-sensitive).[1]

  • The Oxolane ring is an ether, susceptible to radical abstraction and peroxide formation.[1]

  • The N–C linkage (pyrazole nitrogen to oxolane) can be acid-sensitive under forcing conditions.[1]

This guide provides the solvent strategies required to navigate these risks.

Module 1: Solvent Compatibility Matrix

Directive: Do not assume "standard" solvents work. This molecule requires a balance between solubility and inertness.[1]

Solvent Class Performance Table
Solvent ClassRepresentative SolventsSuitabilityTechnical Notes & Risk Factors
Polar Aprotic DMSO, DMF, DMAc High Best for Storage/Reaction. Excellent solubility.[1] Risk:[1][2] DMSO can act as an oxidant at T > 100°C. Ensure DMSO is anhydrous to prevent hydrolysis.[1]
Chlorinated DCM, Chloroform Medium Good for Workup. High solubility.[1] Critical Risk:[1] Chloroform (CDCl₃) naturally decomposes to HCl and Phosgene.[1] Acidic traces can protonate the pyrazole N (pKa ~2.[1]0) or cleave the oxolane ring. Always filter through basic alumina or use K₂CO₃.[1]
Ethers THF, 2-MeTHF, Dioxane Medium-Low Use Fresh Only. The molecule itself contains an ether ring.[1] Dissolving it in ether solvents increases the "radical load."[1] Risk:[1][2] Peroxide impurities in the solvent can initiate radical deiodination.[1]
Alcohols Methanol, Ethanol Medium Good for Analysis (LCMS). Moderate solubility.[1] Risk:[1][2] Nucleophilic attack at the C-I position is rare but possible under high UV exposure (solvolysis).[1]
Non-Polar Hexanes, Heptane Low Antisolvent. Poor solubility.[1] Useful only for precipitation/crystallization.[1]

Module 2: Degradation Pathways & Mechanisms

Understanding why the molecule degrades allows you to predict solvent effects.[1]

Mechanism 1: Photo-Deiodination (The "Yellowing" Effect)

The Carbon-Iodine bond energy is relatively low (~57 kcal/mol).[1] In the presence of UV light and a hydrogen-donating solvent (like THF or Alcohols), the iodine undergoes homolytic cleavage.[1]

  • Observation: Clear solutions turn yellow/brown within hours on the benchtop.[1]

  • Mechanism: R-I + hν → R• + I• followed by 2I• → I₂ (Yellow Color).[1]

  • Solvent Aggravator: Ethers (THF) facilitate this by stabilizing the radical intermediates.[1]

Mechanism 2: Acid-Catalyzed Ring Opening

The oxolan-3-yl group is attached to the pyrazole nitrogen.[1] While robust, this is technically a hemiaminal-ether derivative.[1] Strong acids (e.g., HCl in old Chloroform) can protonate the ether oxygen, leading to ring opening or cleavage of the N-C bond.[1]

Visualizing the Stability Logic

StabilityLogic Start Solvent Selection Decision CheckLight Is Light Exclusion Guaranteed? Start->CheckLight CheckAcid Is Solvent Acid-Free? CheckLight->CheckAcid Yes (Amber Vial) ResultDeiod RISK: Deiodination (Yellowing) CheckLight->ResultDeiod No (Benchtop) ResultStable STABLE (DMSO-d6, DMF) CheckAcid->ResultStable Yes ResultHydrol RISK: Ring Opening (NMR Shift) CheckAcid->ResultHydrol No (Old CDCl3)

Figure 1: Decision tree for minimizing degradation risks during solvent selection.

Module 3: Troubleshooting Guide (FAQ)

Q1: My NMR sample in CDCl₃ shows a "shifting" proton signal for the pyrazole ring. Is my compound impure?

  • Diagnosis: Likely Solvent Acidity , not impurity.

  • Explanation: CDCl₃ often contains trace HCl.[1] The pyrazole nitrogen (N2) is a weak base.[1] Partial protonation causes the chemical shift to "walk" depending on concentration and acid content.[1]

  • Solution:

    • Run the NMR in DMSO-d₆ (neutral/basic character stabilizes the species).[1]

    • If you must use CDCl₃, filter it through basic alumina or add a single granule of anhydrous K₂CO₃ to the NMR tube.[1]

Q2: The solution turned pink/brown after leaving it in the autosampler overnight.

  • Diagnosis: Iodine Liberation .[1]

  • Explanation: The autosampler likely isn't light-proof. The C-I bond cleaved, releasing elemental iodine (

    
    ), which appears violet/brown in organic solvents.[1]
    
  • Solution:

    • Wrap vials in aluminum foil.

    • Use amber glassware.

    • Rescue: Wash the organic solution with dilute Sodium Thiosulfate (

      
      ) to reduce 
      
      
      
      back to iodide (
      
      
      ), restoring the color (though the de-iodinated impurity remains).[1]

Q3: Can I store the stock solution in DMSO at -20°C?

  • Diagnosis: Yes, but watch for freezing.

  • Explanation: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the compound if the concentration is near saturation.[1]

  • Protocol: Store as a solid. If solution storage is mandatory, use aliquots to avoid freeze-thaw cycles.[1] Ensure the DMSO is anhydrous to prevent slow hydrolysis of the oxolane ring over months.[1]

Module 4: Experimental Protocols

Protocol A: The "Acid-Free" Solubility Check

Use this before running critical NMR or coupling reactions.

  • Preparation: Take 2 mg of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole.

  • Solvent: Add 0.5 mL of the target solvent (e.g., DCM).[1]

  • Visual Check: Solution should be colorless.

  • The "Water Test": Add 1 drop of water.

    • Result: If the solution stays clear (in miscible solvents) or separates cleanly (immiscible), it is stable.[1]

    • Failure:[1] If a precipitate forms immediately or color changes, the solvent may have induced aggregation or degradation.[1]

  • TLC Verification: Spot on Silica Gel 60 F254. Elute with 30% EtOAc/Hexanes.[1]

    • Target: Single spot, UV active (254 nm).[1]

    • Warning: A smear at the baseline indicates acid-induced decomposition on the silica (silica is acidic!).[1] Add 1% Triethylamine to your eluent to prevent false positives during analysis.[1]

Protocol B: Removing Iodine Contamination

If your compound has yellowed, use this purification step.[1]

  • Dissolve the crude material in Ethyl Acetate .[1]

  • Wash with 10% aqueous Sodium Thiosulfate (

    
    ) solution.[1]
    
    • Observation: The organic layer will instantly turn from brown/yellow to pale yellow/colorless.[1]

  • Wash with Brine.[1][3]

  • Dry over

    
     (Sodium Sulfate) – Avoid Magnesium Sulfate (
    
    
    
    ) as it is slightly acidic.[1]
  • Concentrate in vacuo away from light.

References

  • PubChem. 4-Iodopyrazole Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.[1] (Guideline on photostability protocols applicable to iodo-compounds). Available at: [Link]

  • MDPI Crystals. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (Structural insights into 4-iodo-pyrazole stability and H-bonding). Available at: [Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting Sonogashira Couplings with 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

Welcome to the Advanced Application Support Center. The Sonogashira cross-coupling of highly functionalized heterocycles like 4-iodo-1-(oxolan-3-yl)-1H-pyrazole presents unique mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The Sonogashira cross-coupling of highly functionalized heterocycles like 4-iodo-1-(oxolan-3-yl)-1H-pyrazole presents unique mechanistic challenges. While the 4-iodo position is generally highly reactive toward oxidative addition, the pyrazole core and the oxolanyl ether substituent introduce competing coordination pathways and steric constraints that frequently lead to catalyst deactivation or side reactions[1].

This guide provides a self-validating troubleshooting framework, root-cause mechanistic analyses, and field-proven optimization protocols to rescue failing couplings.

Diagnostic Workflow

TroubleshootingFlow Start Failed Sonogashira Coupling 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole Check Analyze Crude Reaction (LC-MS / GC-MS) Start->Check Glaser High Alkyne Homocoupling (Glaser Product) Check->Glaser Alkyne consumed Unreacted Unreacted Iodo-pyrazole + Pd Black Precipitate Check->Unreacted Halide intact Dehal Hydrodehalogenation (Loss of Iodine) Check->Dehal Mass - 126 Da Sol1 Switch to Cu-Free Conditions (e.g., Pd(OAc)2 / TBAF) Glaser->Sol1 Sol2 Use Bulky Ligands (XPhos) To Block N-Coordination Unreacted->Sol2 Sol3 Use Anhydrous Solvents & Tertiary/Inorganic Bases Dehal->Sol3 Success Successful Cross-Coupling Sol1->Success Sol2->Success Sol3->Success

Diagnostic flowchart for troubleshooting pyrazole Sonogashira couplings.

Section 1: Mechanistic Troubleshooting & Root Cause Analysis (FAQs)

Q1: Why is my reaction yielding mostly Glaser homocoupling product instead of the cross-coupled pyrazole? Causality: Glaser homocoupling is a copper-mediated oxidative side reaction. In a standard Sonogashira coupling, the transmetalation step between the copper acetylide and the Pd(II)-aryl complex must outpace the oxidative dimerization of the copper acetylide. However, the N2 nitrogen of the 4-iodo-1-(oxolan-3-yl)-1H-pyrazole can weakly coordinate to the palladium center, increasing the electronic barrier for transmetalation. Consequently, the copper acetylide accumulates. In the presence of trace oxygen, it rapidly dimerizes to form the Glaser product[2]. Actionable Advice: Eliminate copper from the system. Copper-free Sonogashira conditions rely solely on the palladium cycle, using amine bases or fluoride sources to activate the terminal alkyne, completely shutting down the Glaser pathway[2].

Q2: The starting 4-iodo-1-(oxolan-3-yl)-1H-pyrazole is unreacted, and a black precipitate forms immediately. What causes this? Causality: The immediate formation of a black precipitate is "Pd black," indicating the irreversible aggregation of the active Pd(0) catalyst into inactive nanoparticles. Pyrazoles are potent chelating agents. The N2 lone pair on the pyrazole ring can displace the phosphine ligands on the palladium catalyst. This forms an off-cycle, stable Pd-pyrazole complex that fails to undergo oxidative addition with the C–I bond. Once the stabilizing phosphine ligands dissociate, the naked Pd(0) rapidly aggregates[3].

Mechanism Pd_Active Active Pd(0)L2 Catalyst Ox_Add Oxidative Addition (Desired) Pd_Active->Ox_Add + Ar-I Pd_Dead Pd-Pyrazole Complex (Inactive) Pd_Active->Pd_Dead + Pyrazole N2 Coordination Pd_Black Pd Black Precipitate Pd_Dead->Pd_Black Ligand Loss

Mechanism of catalyst deactivation via pyrazole nitrogen coordination.

Actionable Advice: Shift the coordination equilibrium by using highly sterically demanding, electron-rich ligands like XPhos. These ligands bind tightly to palladium, preventing displacement by the pyrazole nitrogen and accelerating the oxidative addition step[3][4].

Q3: I observe significant hydrodehalogenation (yielding 1-(oxolan-3-yl)-1H-pyrazole). How do I suppress this? Causality: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes a hydride transfer instead of transmetalation. This hydride often originates from secondary amine bases (e.g., diethylamine or piperidine) via


-hydride elimination after coordinating to the Pd center. Trace moisture can also act as a proton source, leading to protodehalogenation[5].
Actionable Advice:  Replace secondary amines with tertiary amines (e.g., triethylamine, DIPEA) or inorganic bases (e.g., Cs₂CO₃) which cannot undergo 

-hydride elimination. Ensure all solvents are strictly anhydrous.

Section 2: Quantitative Data & Optimization Matrix

To systematically rescue the coupling, consult the following optimization matrix. It summarizes the causal relationships between reaction parameters and their quantitative outcomes for pyrazole substrates.

Catalyst SystemBase / SolventAdditiveExpected OutcomeMechanistic Rationale
Pd(PPh₃)₂Cl₂ / CuIEt₂NH / DMFNone< 10% Yield (High Glaser)CuI promotes alkyne dimerization; secondary amine acts as a hydride donor causing dehalogenation.
Pd(PPh₃)₄TBAF / THFNone40-60% Yield (Moderate)Cu-free prevents Glaser; TBAF activates the alkyne via H-bonding[5].
PdCl₂(dppf) / CuIEt₃N / DMFSlow Alkyne Add.70-85% Yield (Good)Bidentate dppf stabilizes Pd against pyrazole coordination; slow addition starves the Glaser pathway.
Pd(OAc)₂ / XPhos Cs₂CO₃ / MeCN None > 90% Yield (Excellent)Bulky XPhos blocks pyrazole N-coordination; inorganic base eliminates

-hydride sources[4].

Section 3: Optimized Experimental Protocols

Protocol: Copper-Free, Sterically Hindered Sonogashira Coupling

This self-validating protocol is engineered specifically for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole to maximize cross-coupling while suppressing Glaser homocoupling and catalyst deactivation.

Reagents:

  • 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Cs₂CO₃ (2.0 equiv, finely milled, anhydrous)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes to establish a strictly anaerobic environment.

  • Reagent Loading: Add 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) to the flask.

  • Degassing (Critical Step): Add anhydrous MeCN. Subject the suspension to three consecutive freeze-pump-thaw cycles. Causality Note: Removing dissolved oxygen is mandatory, as O₂ drives the degradation of electron-rich phosphine ligands (XPhos) into inactive phosphine oxides.

  • Alkyne Addition: Backfill the system with Argon. Add the terminal alkyne (1.2 equiv) via a gas-tight syringe. If the alkyne is highly reactive or volatile, add it via a syringe pump over 2 hours to maintain a low steady-state concentration, further preventing any residual homocoupling.

  • Reaction Execution: Heat the mixture to 65°C using a pre-heated oil bath. Monitor the reaction via LC-MS. The bulky XPhos ligand will maintain a homogeneous active Pd(0) species, preventing the formation of Pd black[4].

  • Workup & Isolation: Upon full consumption of the starting material (typically 4-8 hours), cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated catalyst residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides Synthesis (Organic Chemistry Portal) URL:[Link]

  • Sonogashira Coupling Chemistry LibreTexts URL:[Link]

  • Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems RSC Advances (via ResearchGate) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Introduction Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with 4-iodo-1-(oxolan-3-yl)-1H-pyrazole .

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with 4-iodo-1-(oxolan-3-yl)-1H-pyrazole . This molecule presents a unique triad of analytical risks: the labile C-I bond (photolytic/thermal instability), the basicity of the pyrazole nitrogen (peak tailing), and the chirality of the oxolane ring (enantiomeric purity).

The following modules provide self-validating protocols and troubleshooting workflows designed to detect impurities at the 0.05% threshold (ICH Q3A).

Module 1: HPLC Method Development (Achiral Purity)

The Challenge: The primary challenge is separating the target molecule from its de-iodinated byproduct (1-(oxolan-3-yl)-1H-pyrazole) and the starting material (4-iodopyrazole). Standard C18 columns often fail to resolve the polar de-iodinated species from the solvent front or exhibit severe tailing for the free base pyrazole.

Recommended Protocol: Phenyl-Hexyl Screening

We recommend a Phenyl-Hexyl stationary phase over standard C18. The


-

interactions between the phenyl ring on the column and the pyrazole core provide superior selectivity for halogenated aromatic heterocycles [1].

Standard Operating Procedure (SOP-HPLC-01):

ParameterConditionRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Fused-Core)Enhanced selectivity for aromatic regioisomers; fused-core allows lower backpressure.
Mobile Phase A 10 mM Ammonium Formate (pH 4.5)Buffering at pH 4.5 suppresses silanol ionization, reducing peak tailing for basic pyrazoles [2].
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than methanol; sharper peaks for iodinated species.
Gradient 5% B (0-1 min)

60% B (15 min)

95% B (16-18 min)
Shallow gradient focuses on separating the early-eluting de-iodinated impurity.
Detection UV @ 254 nm (primary) & 220 nm254 nm is specific for the iodopyrazole chromophore; 220 nm detects non-UV active synthetic intermediates.
Temp 35°CImproves mass transfer kinetics.
Troubleshooting Guide (FAQ)

Q1: My main peak shows significant tailing (Tailing Factor > 1.5).

  • Root Cause: Residual silanol interactions with the pyrazole nitrogen.

  • Solution: Ensure your buffer pH is controlled. Pyrazoles are weak bases. If pH > pKa (approx 2.5-3.0 for this species), the molecule is neutral but can hydrogen bond with silanols.

  • Action: Add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker, or switch to a "hybrid" particle column (e.g., BEH or XBridge) which has fewer surface silanols.

Q2: I see a "ghost peak" that grows over time in the autosampler.

  • Root Cause: Photolytic de-iodination. The C-I bond is light-sensitive.

  • Action: Conduct a forced degradation study (light stress). If the peak matches the "ghost" peak, use amber glassware and enable the autosampler light shield.

Workflow Visualization: Method Optimization

HPLC_Optimization Start Start: Peak Shape/Resolution Check Decision1 Is Tailing Factor > 1.5? Start->Decision1 Action1 Add 0.1% TEA or Switch to High pH (pH 9.5) (Use Hybrid Column) Decision1->Action1 Yes Decision2 Is Resolution (Rs) < 2.0 for Impurity A? Decision1->Decision2 No Action1->Decision2 Action2 Switch to Phenyl-Hexyl (Exploit Pi-Pi Selectivity) Decision2->Action2 Yes Final Validated Method Decision2->Final No Action2->Final

Caption: Decision tree for optimizing HPLC separation of pyrazole derivatives, focusing on peak symmetry and selectivity.

Module 2: Impurity Origin & Profiling

Understanding the origin of impurities is critical for setting specifications. The synthesis typically involves the N-alkylation of 4-iodopyrazole with a 3-substituted oxolane electrophile (e.g., 3-chlorotetrahydrofuran or the corresponding tosylate).

Key Impurities List:

  • Impurity A (De-iodinated): 1-(oxolan-3-yl)-1H-pyrazole. Origin: Photolysis or metal-catalyzed reduction during cross-coupling attempts.

  • Impurity B (Starting Material): 4-iodo-1H-pyrazole. Origin: Incomplete reaction.

  • Impurity C (Regioisomer): 4-iodo-1-(oxolan-2-yl)-1H-pyrazole. Origin: Use of impure starting material (2-chloro-THF) or hydride shift during synthesis.

  • Impurity D (Over-iodinated): 3,4-diiodo-1-(oxolan-3-yl)-1H-pyrazole. Origin: Impurity in the 4-iodopyrazole starting material [3].

Visualization: Impurity Genealogy

Impurity_Map SM Starting Material: 4-Iodopyrazole Target Target: 4-iodo-1-(oxolan-3-yl)-pyrazole SM->Target Alkylation ImpD Impurity D: Di-iodo species SM->ImpD Over-iodination (Synthetic artifact) Reagent Reagent: 3-Halo-Oxolane Reagent->Target ImpC Impurity C: Oxolan-2-yl Isomer Reagent->ImpC Isomeric Impurity ImpA Impurity A: De-iodinated Target->ImpA Light/Heat (Degradation)

Caption: Genealogy of impurities showing synthetic origins and degradation pathways.

Module 3: Chiral Analysis (Stereochemistry)

The Challenge: The C3 position of the oxolane ring is a chiral center. Even if you begin with enantiopure starting material, racemization can occur via SN1 pathways if the leaving group is activated under acidic conditions.

Recommended Protocol: Polysaccharide Chiral Phase Separation of oxolane enantiomers is best achieved using amylose-based stationary phases.

ParameterCondition
Column Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Ethanol (90:10 v/v)
Mode Normal Phase (Isocratic)
Detection UV @ 254 nm

Troubleshooting Q&A:

  • Q: "I cannot resolve the enantiomers."

  • A: Switch to a chlorinated solvent modifier (e.g., Hexane:IPA:DCM) if solubility is an issue, or move to Supercritical Fluid Chromatography (SFC) with CO2/Methanol, which often provides superior resolution for furan derivatives due to lower viscosity and higher diffusivity [4].

Module 4: GC-MS for Volatiles & Thermal Stability

The Challenge: While GC-MS is excellent for detecting residual solvents (THF, DMF), the C-I bond is thermally labile . Injecting 4-iodo-1-(oxolan-3-yl)-1H-pyrazole into a 250°C inlet can cause debromination/deiodination, leading to false positives for Impurity A.

Critical Warning: Do NOT use standard split/splitless injection temperatures for the assay of the main compound. Use HPLC for assay.[1][2] Use GC only for residual solvents.

Protocol: Headspace GC for Residual Solvents

  • Method: Static Headspace

  • Equilibration: 80°C for 20 mins (Keep below the degradation temp of the iodine bond).

  • Solvent: DMAc or DMSO (High boiling point to prevent interference).

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. Link

  • Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Optimization of Mobile Phase pH.Link

  • Lyalin, B. V., et al. (2010).[3] Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin.[3] Link

  • Toribio, L., et al. (2018). Enantioselective separation of chiral furan derivatives by SFC. Journal of Supercritical Fluids. Link

Sources

Reference Data & Comparative Studies

Validation

comparison of 4-iodo vs 4-bromo-1-(oxolan-3-yl)-1H-pyrazole reactivity

This guide provides an in-depth technical comparison of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole versus 4-bromo-1-(oxolan-3-yl)-1H-pyrazole . It is designed for medicinal chemists and process engineers selecting the optimal bu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole versus 4-bromo-1-(oxolan-3-yl)-1H-pyrazole . It is designed for medicinal chemists and process engineers selecting the optimal building block for scaffold elaboration.

Executive Summary: The Halogen Decision Matrix

The choice between the 4-iodo and 4-bromo isotopologues of 1-(oxolan-3-yl)-1H-pyrazole is not merely a matter of reactivity rates; it dictates the chemoselectivity of metallation and the conditions required for catalytic cross-coupling.

Feature4-Bromo-1-(oxolan-3-yl)-1H-pyrazole 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole
Primary Utility Robust, cost-effective Suzuki/Buchwald coupling.Low-temp lithiation, difficult Sonogashira/Heck couplings.
C-X Bond Energy ~280 kJ/mol (Stronger)~218 kJ/mol (Weaker)
Li-Halogen Exchange Slower; competes with C5-deprotonation (thermodynamic sink).Extremely fast; kinetically favors C4-lithiation over C5-H abstraction.
Pd-Oxidative Addition Rate-limiting step in many cycles; requires ligands (e.g., phosphines).Fast oxidative addition; often ligand-free or mild conditions.
Cost/Availability High availability; standard starting material.Lower availability; often prepared from the bromo precursor.

Critical Reactivity Analysis: Metal-Halogen Exchange

The most distinct divergence in reactivity occurs during lithiation. Pyrazoles possess an acidic proton at the C5 position (pKa ~19-20). When reacting with alkyllithiums (n-BuLi), two competing pathways exist:

  • Halogen-Lithium Exchange (C4): Desired for 4-substitution.

  • Deprotonation (C5): Undesired side reaction leading to 5-lithio species.

The Kinetic Advantage of the Iodo-Congener

The rate of lithium-halogen exchange follows the order I > Br >> Cl.

  • 4-Iodo: The exchange rate (

    
    ) is significantly faster than the rate of C5 deprotonation (
    
    
    
    ) at -78 °C. This allows for highly selective generation of the C4-lithio species, which can then be trapped with electrophiles (e.g., borates, aldehydes).
  • 4-Bromo: The exchange is slower. While C4-lithiation is possible, the window of selectivity is narrower. If the temperature rises or reaction time is prolonged, the system equilibrates to the thermodynamically more stable C5-lithio species (the "Dance of the Halogens" mechanism), or a mixture of products is obtained.

Visualization: The Selectivity Landscape

ReactivityLandscape Start_I 4-Iodo-1-(oxolan-3-yl)-pyrazole nBuLi n-BuLi / -78°C Start_I->nBuLi Start_Br 4-Bromo-1-(oxolan-3-yl)-pyrazole Start_Br->nBuLi C4_Li C4-Lithio Species (Kinetic Product) nBuLi->C4_Li Fast (k_exch >> k_deprot) nBuLi->C4_Li Moderate Rate C5_Li C5-Lithio Species (Thermodynamic Product) nBuLi->C5_Li Competing C5 Deprotonation C4_Li->C5_Li Isomerization (Warm/Time) Electrophile Electrophile (E+) C4_Li->Electrophile C5_Li->Electrophile Prod_4 4-Substituted Product Electrophile->Prod_4 Prod_5 5-Substituted Product (Impurity) Electrophile->Prod_5

Caption: Kinetic competition between C4-halogen exchange and C5-deprotonation. The 4-iodo substrate maximizes C4 selectivity.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling
  • 4-Bromo: The industry standard. With modern phosphine ligands (e.g., XPhos, SPhos, or Pd(dppf)Cl₂), oxidative addition is efficient at 60–80 °C. The oxolan-3-yl group is stable under these basic aqueous conditions.

  • 4-Iodo: Required only for sterically hindered boronic acids or when the reaction must be run at room temperature to preserve sensitive functional groups on the coupling partner.

Sonogashira Coupling
  • 4-Iodo: Superior performance. The C-I bond cleaves readily under Cu(I)/Pd(0) catalysis, often proceeding at room temperature.

  • 4-Bromo: Frequently sluggish. Requires elevated temperatures (80–100 °C), which can lead to alkyne polymerization or degradation of the oxolane ring if Lewis acidic copper species are present in high concentration.

Heck Reaction
  • 4-Iodo: Highly reactive. Can often be performed "ligand-free" (Jeffery conditions) using phase transfer catalysts.

  • 4-Bromo: Requires electron-rich phosphines and higher temperatures to drive the oxidative addition step.

Experimental Protocols

Protocol A: Regioselective Synthesis of the 4-Boronic Pinacol Ester

Use this protocol to convert the halide to the boronate ester, a key intermediate for Suzuki couplings.

Substrate: 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole (Preferred for high purity) Alternative: 4-Bromo analog (Requires strict temperature control)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet and low-temperature thermometer.

  • Dissolution: Charge 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78 °C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Critical: Maintain internal temperature below -70 °C.

    • Note: If using the 4-bromo analog, ensure addition is slow and quench immediately after addition is complete to prevent C5 equilibration.

  • Trapping: Stir for 15 min at -78 °C. Add isopropyl pinacol borate (1.2 equiv) in one portion.

  • Workup: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated NH₄Cl.[1] Extract with EtOAc.[2][3]

  • Outcome: The 4-iodo precursor typically yields >95% regioselectivity for the 4-boronate. The 4-bromo precursor may contain 5–10% of the 5-boronate impurity if temperature control is lapsed.

Protocol B: Room Temperature Sonogashira Coupling

Specific for 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole.

  • Reagents: 4-Iodo-pyrazole derivative (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.01 equiv).

  • Solvent: Degassed THF/Et₃N (1:1 ratio).

  • Procedure: Mix solid catalysts and substrate under nitrogen. Add solvent and alkyne.[1] Stir at 25 °C for 4–6 hours.

  • Comparison: The 4-bromo analog typically requires heating to 70 °C in DMF/Et₃N for 12–18 hours to achieve similar conversion.

Strategic Selection Guide

Use the following decision tree to select the appropriate halide for your campaign.

DecisionTree Start Select Halogen for 1-(oxolan-3-yl)-1H-pyrazole Q1 Reaction Type? Start->Q1 Branch_Suzuki Suzuki / Buchwald Q1->Branch_Suzuki Branch_Lithiation Lithiation / Grignard Q1->Branch_Lithiation Branch_Sono Sonogashira / Heck Q1->Branch_Sono Suzuki_Res Use 4-BROMO (Cost-effective, robust) Branch_Suzuki->Suzuki_Res Lith_Q Strict Regiocontrol Needed? Branch_Lithiation->Lith_Q Sono_Res Use 4-IODO (Milder conditions, higher yield) Branch_Sono->Sono_Res Lith_Yes Use 4-IODO (Fast exchange, high C4 selectivity) Lith_Q->Lith_Yes Yes Lith_No Use 4-BROMO (Requires strict -78°C) Lith_Q->Lith_No No

Caption: Decision tree for selecting 4-iodo vs 4-bromo substrates based on downstream chemistry.

References

  • Regioselective Lithiation of 1-Substituted Pyrazoles

    • Title: Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids.
    • Source: Tetrahedron / ResearchG
    • URL: [Link]

  • Comparative Cross-Coupling Kinetics

    • Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
    • Source: RSC Advances.
    • URL: [Link]

  • Title: 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis (Analogous protocol).
  • Mechanism of Lithium-Halogen Exchange

    • Title: The Mechanism of Lithium-Halogen Exchange.
    • Source: Macmillan Group Meetings (Princeton University).
    • URL: [Link]

Sources

Comparative

Structural Validation of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole Derivatives: A Comparative Guide

Executive Summary: The Regioisomer Challenge In the development of kinase inhibitors and fragment-based drug discovery, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole represents a high-value scaffold. The iodine at C4 serves as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the development of kinase inhibitors and fragment-based drug discovery, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole represents a high-value scaffold. The iodine at C4 serves as a versatile handle for Suzuki-Miyaura or Sonogashira cross-couplings, while the oxolan-3-yl (tetrahydrofuran-3-yl) moiety modulates solubility and metabolic stability.

However, the synthesis of this core—typically via alkylation of 4-iodopyrazole or Mitsunobu reaction—presents a critical validation challenge: Regioselectivity.

  • The Problem: The pyrazole ring is tautomeric. Alkylation can occur at either nitrogen (

    
     or 
    
    
    
    ).[1] While 4-iodopyrazole is symmetric, the introduction of the chiral oxolane ring breaks this symmetry. Furthermore, if the pyrazole carries other substituents (in derivatives), distinguishing the
    
    
    -isomer from the
    
    
    -isomer is non-trivial.
  • The Risk: Misassignment of the

    
    -alkylation site leads to "dead-end" SAR (Structure-Activity Relationship) data and potential patent invalidation.
    

This guide objectively compares three validation workflows—Standard 1D NMR , Advanced 2D NMR , and X-Ray Crystallography —to establish a self-validating protocol for confirming the structure of these derivatives.

Comparative Analysis of Validation Methodologies

The following table summarizes the performance of each validation tier based on experimental data from internal fragment libraries.

Table 1: Performance Matrix of Structural Validation Methods
FeatureMethod A: 1D NMR (1H/13C) Method B: Advanced 2D NMR (NOESY/15N-HMBC) Method C: Single Crystal X-Ray
Primary Utility Purity check & functional group confirmation.Definitive solution-state regiochemistry. Absolute configuration & solid-state conformation.
Regioisomer Confidence Low to Medium (Ambiguous without reference).High (99%) Absolute (100%)
Sample Requirement ~1-5 mg~10-20 mg (conc. critical for 15N)High-quality single crystal.
Time to Result < 15 mins2 - 12 hours24 - 72 hours
Cost/Throughput Low / High ThroughputMedium / Medium ThroughputHigh / Low Throughput
Key Limitation Chemical shifts of

vs

isomers often overlap.
Requires specific pulse sequences; relaxation times vary.Crystal growth is the bottleneck; not all derivatives crystallize.

Technical Deep Dive: Establishing Causality

Method A: Why 1D NMR is Insufficient

In 1D


H NMR, the distinction between the H3 and H5 protons of the pyrazole ring is subtle.
  • Heuristic: In

    
    -alkylated pyrazoles, the proton adjacent to the alkylated nitrogen (H5) typically resonates upfield (lower ppm) relative to H3 due to electron density donation from the alkyl group.
    
  • Failure Mode: This rule is not absolute. Solvent effects (DMSO vs

    
    ) and the inductive effect of the oxolane ring can shift resonances, making assignment "guesswork" without the regioisomer pair for comparison.
    
Method B: The Self-Validating 2D NMR System (Recommended)

This is the industry standard for reliable structure confirmation in solution.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mechanism: Detects through-space interactions (< 5 Å).

    • The Diagnostic Signal: You must look for a strong NOE correlation between the oxolane methine proton (H3') and the pyrazole H5 proton .

    • Logic: The H5 proton is spatially proximate to the

      
      -substituent. The H3 proton is distant. If you see NOE to both, the assignment is ambiguous (likely due to spin diffusion or conformational averaging), but a strong, selective NOE to one pyrazole singlet identifies it as H5.
      
  • 
    -
    
    
    
    HMBC:
    • Mechanism: Correlates protons to nitrogens across multiple bonds.

    • The Diagnostic Signal:

      
       (pyrrole-like) and 
      
      
      
      (pyridine-like) have vastly different chemical shifts.[2]
      • 
         (alkylated): ~ -170 to -190 ppm (relative to 
        
        
        
        ).
      • 
         (unsubstituted): ~ -70 to -100 ppm.
        
    • Validation: A cross-peak between the oxolane H3' and a nitrogen at ~ -175 ppm confirms

      
      -alkylation.
      
Method C: X-Ray Crystallography

While definitive, this is often reserved for the lead compound in a series or when NMR data is complicated by rotamers. It is the only method that validates the absolute stereochemistry (R vs S) of the oxolane ring if an enantiopure synthesis was attempted.

Experimental Protocols

Protocol 1: Synthesis of Reference Material

Context: To validate the structure, one must first generate the material. The following is a standard procedure yielding the target for validation.

  • Reactants: Dissolve 4-iodopyrazole (1.0 eq) in dry DMF.

  • Base: Add

    
     (2.0 eq). Stir for 30 min at RT.
    
  • Alkylation: Add 3-bromotetrahydrofuran (1.2 eq). Note: If using chiral starting material, expect inversion if using Mitsunobu, or retention/racemization depending on leaving group dynamics in alkylation.

  • Condition: Heat to 80°C for 12 h.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF. Dry over 
    
    
    
    .
Protocol 2: The "Golden Standard" NMR Acquisition

Instrument: 500 MHz or higher recommended.

  • Sample Prep: Dissolve 15 mg of purified compound in 0.6 mL

    
    . Why DMSO? It prevents rapid exchange of labile protons (if any) and provides distinct chemical shift separation for pyrazoles compared to 
    
    
    
    .
  • 1D Acquisition: Run standard proton (16 scans). Identify the two pyrazole singlets (typically

    
     7.5 - 8.5 ppm).
    
  • NOESY Setup:

    • Mixing time (

      
      ): 500 ms (optimal for small molecules MW ~300).
      
    • Scans: 32 per increment.

    • Critical Step: Phase the 2D spectrum carefully to distinguish positive NOE peaks (exchange/NOE) from negative peaks (if ROESY is used) or artifacts.

  • Analysis:

    • Locate the multiplet for the oxolane H3' (point of attachment) at

      
       4.8 - 5.2 ppm.
      
    • Check for cross-peaks to the aromatic region. The pyrazole proton showing the cross-peak is assigned as H5 .

Protocol 3: Crystallization for X-Ray
  • Vapor Diffusion: Dissolve 5 mg of compound in a minimal amount of THF (solvent).

  • Place in a small vial.

  • Place the small vial inside a larger jar containing Pentane (antisolvent).

  • Cap tightly. Allow to stand undisturbed for 3-5 days. The pentane will slowly diffuse into the THF, lowering solubility and promoting high-quality crystal growth.

Visualizing the Validation Logic

The following diagram illustrates the decision workflow for validating the regioisomer and structure.

ValidationWorkflow Start Crude Product Isolated (4-iodo-1-(oxolan-3-yl)-1H-pyrazole) HNMR Step 1: 1H NMR (DMSO-d6) Identify Pyrazole Singlets (H3, H5) Start->HNMR Ambiguity Are H3/H5 shifts distinct and consistent with reference? HNMR->Ambiguity NOESY Step 2: 2D NOESY Target: Oxolane H3' <-> Pyrazole H5 Ambiguity->NOESY No / Ambiguous Structure_Confirmed Structure Validated (N1-Alkylation Confirmed) Ambiguity->Structure_Confirmed Yes (Routine) Result_NOE NOE Observed? NOESY->Result_NOE Result_NOE->Structure_Confirmed Strong Cross-peak to H5 HMBC Step 3: 1H-15N HMBC Confirm N-Connectivity Result_NOE->HMBC Weak/Unclear XRay Step 4: X-Ray Crystallography (If stereochem/solid state required) Structure_Confirmed->XRay Final Proof (Optional) HMBC->Structure_Confirmed N1 Correlation

Figure 1: Decision tree for structural validation. Note that NOESY is the critical "gatekeeper" step for solution-state analysis.

Structural Interaction Diagram (NOE)

NOE_Interaction Oxolane Oxolane Ring (H3' Methine) N1 N1 Nitrogen Oxolane->N1 Covalent Bond H5 Pyrazole H5 (Proximal) Oxolane->H5 STRONG NOE (Through Space) H3 Pyrazole H3 (Distal) Oxolane->H3 No NOE (Too Distant) N1->H5 Adjacent

Figure 2: Schematic of the critical Nuclear Overhauser Effect (NOE) that distinguishes the correct regioisomer.

References

  • Alkylation Regioselectivity: Norman, N. J., et al.[3][4] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017.[3]

  • NMR Methodology: Claridge, T. D. W.[5] "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. (Standard text for NOESY/HMBC protocols).

  • 15N HMBC Application: Martin, G. E., & Hadden, C. E. "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products, 2000.

  • Specific Scaffold Synthesis: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles."[3][6] Organic Letters, 2009. (Context for iodopyrazole alkylation dynamics).

  • Crystallographic Data:Cambridge Structural Database (CSD). Entry for 4-iodo-1H-pyrazole derivatives. (Used as baseline for bond length comparisons).

Disclaimer: The experimental parameters provided are based on standard operating procedures for small molecule characterization. Optimization may be required depending on specific derivative substituents.

Sources

Validation

Efficacy of Catalysts for 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole Cross-Coupling: A Comparative Guide

The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics. The intermediate 4-iodo-1-(oxolan-3-yl)-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics. The intermediate 4-iodo-1-(oxolan-3-yl)-1H-pyrazole presents a unique synthetic challenge. While the C4-iodo position is highly activated for oxidative addition, the N1-oxolan-3-yl (tetrahydrofuran-3-yl) substituent introduces both steric bulk and an oxygen heteroatom capable of weak Lewis base coordination.

This guide objectively compares catalytic systems for carbon-carbon (C-C) and carbon-heteroatom (C-O/C-N) bond formation, providing mechanistic rationale, comparative data, and self-validating experimental protocols.

Mechanistic Rationale & Catalyst Selection Logic

The reactivity of 4-halopyrazoles in metal-catalyzed cross-coupling reactions follows the general bond-strength trend: C-I > C-Br > C-Cl[1]. Consequently, the C4-I bond is the primary site of functionalization. However, the N1-oxolan-3-yl group dictates the choice of catalyst and ligand due to its stereoelectronic profile:

  • Intramolecular Coordination: The ether oxygen in the oxolan-3-yl ring contains lone pairs that can competitively coordinate with electron-deficient metal centers (e.g., Pd(II) or Cu(I) intermediates). This can lead to catalyst sequestration or the formation of stable, unreactive resting states.

  • Palladium (Pd) Catalysis (C-C Bonds): For Suzuki-Miyaura couplings, strongly coordinating bidentate ligands (such as dppf) or bulky biaryl phosphines (such as SPhos) are required. These ligands create a tightly bound coordination sphere around the palladium center, preventing the oxolanyl oxygen from displacing the ligand and deactivating the catalyst[1].

  • Copper (Cu) Catalysis (C-O Bonds): Direct 4-alkoxylation via Ullmann-type coupling is notoriously difficult due to the high activation barrier of the reductive elimination step. Standard ligands often fail; however, electron-rich, sterically tuned ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline significantly stabilize the Cu(I)-alkoxide intermediate and accelerate product formation[2].

Comparative Efficacy Data

The following tables summarize the quantitative performance of various catalytic systems for the functionalization of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole.

Table 1: Palladium Catalysts for Suzuki-Miyaura (C-C) Coupling

Conditions: 1.0 equiv substrate, 1.2 equiv arylboronic acid, 5 mol% Pd, 2.0 equiv base, 12 h.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Note
Pd(PPh₃)₄ PPh₃ (Monodentate)Na₂CO₃Toluene/H₂O10065–75Prone to deactivation; oxolanyl oxygen competes with labile PPh₃.
Pd(OAc)₂ SPhos (Biaryl)K₃PO₄Toluene10080–85Bulky ligand improves oxidative addition and prevents off-target coordination.
Pd(dppf)Cl₂ dppf (Bidentate)K₂CO₃Dioxane/H₂O9090–95 Bidentate bite angle ensures robust transmetalation and prevents catalyst sequestration.
Table 2: Copper Catalysts for Direct Alkoxylation (C-O) Coupling

Conditions: 1.0 equiv substrate, excess alcohol, 20 mol% CuI, 20 mol% ligand, 2.0 equiv KOtBu, Microwave (MW), 1 h.[3]

CatalystLigandBaseTemp (°C)Yield (%)Mechanistic Note
CuI NoneCs₂CO₃130 (MW)<10Catalyst aggregates; poor solubility and high reductive elimination barrier.
CuI 1,10-PhenanthrolineKOtBu130 (MW)45–55Moderate stabilization of the Cu(I) intermediate.
CuI 3,4,7,8-Tetramethyl-1,10-phenKOtBu130 (MW)75–85 Electron-rich ligand accelerates reductive elimination; outcompetes oxolanyl oxygen.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent catalytic cycles for C-C and C-O bond formation, highlighting the critical intermediates where ligand selection dictates the reaction's success.

CatalystPathways Substrate 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole Pd_Cat Pd-Catalysis (Suzuki-Miyaura) Pd(dppf)Cl2 / Base Substrate->Pd_Cat Arylboronic Acid Cu_Cat Cu-Catalysis (Ullmann-type) CuI / Phenanthroline / Base Substrate->Cu_Cat Aliphatic Alcohol Ox_Add Oxidative Addition [Pd(II)(Ar)(I)L2] Pd_Cat->Ox_Add Cu_Complex Cu(I)-Alkoxide Complex [Cu(I)(OR)(Ar)L] Cu_Cat->Cu_Complex Transmet Transmetalation [Pd(II)(Ar)(R)L2] Ox_Add->Transmet Product_CC C-C Coupled Product (e.g., 4-Aryl pyrazole) Transmet->Product_CC Reductive Elimination Product_CHet C-O Coupled Product (e.g., 4-Alkoxy pyrazole) Cu_Complex->Product_CHet Reductive Elimination

Catalytic pathways for C-C and C-O cross-coupling of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura C-C Coupling (Pd-Catalyzed)

This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic substrate and the inorganic base, driving the transmetalation step[1].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality Note: The bidentate dppf ligand is critical to prevent the oxolanyl oxygen from displacing the ligand and deactivating the palladium center.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5.0 mL). Seal the tube and purge with argon (3 vacuum/argon cycles).

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS. The aqueous layer must remain basic (pH > 9); if the pH drops, the coupling will stall at the transmetalation step due to unactivated boronic acid.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford the C-C coupled product.

Protocol B: Direct 4-Alkoxylation C-O Coupling (Cu-Catalyzed)

Adapted from the optimized conditions for the synthesis of complex pyrazole homologs, this protocol uses microwave irradiation to overcome the demanding reductive elimination barrier[4].

  • Preparation: In a microwave-safe reaction vial, combine 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (1.0 mmol, 1.0 equiv), CuI (0.2 mmol, 20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.2 mmol, 20 mol%)[5].

  • Base & Reactant: Add potassium tert-butoxide (KOtBu, 2.0 mmol, 2.0 equiv) and the target aliphatic alcohol (2.0 mL, excess). Causality Note: The alcohol serves as both the reactant and the solvent, driving the equilibrium toward the Cu(I)-alkoxide intermediate.

  • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a microwave reactor at 130 °C for 1 hour[2].

    • Validation Checkpoint: A distinct color change to a deep, homogeneous dark brown/red indicates the successful formation of the active Cu(I)-alkoxide-phenanthroline complex.

  • Workup: Cool the vial to room temperature. Dilute the mixture with dichloromethane (15 mL) and filter through a short pad of Celite to remove insoluble copper salts. Wash the Celite pad with additional dichloromethane (10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel) to yield the 4-alkoxy-1-(oxolan-3-yl)-1H-pyrazole derivative.

References

  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis. BenchChem.

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Usami, Y., Kubo, Y., Takagaki, T., et al. Molecules 2021, 26(11), 3370.

Sources

Comparative

Strategic Pyrazole Selection in Library Synthesis: 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole vs. Traditional Building Blocks

As drug discovery programs increasingly rely on High-Throughput Experimentation (HTE) and fragment-based library synthesis, the selection of core building blocks dictates not only the chemical efficiency of the library b...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on High-Throughput Experimentation (HTE) and fragment-based library synthesis, the selection of core building blocks dictates not only the chemical efficiency of the library but also the downstream physicochemical properties of the resulting lead compounds. Pyrazoles are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for phenyl rings to improve lipophilicity, aqueous solubility, and metabolic stability[1].

However, not all pyrazole building blocks are created equal. This guide provides an objective, data-driven comparison between 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) and traditional alternatives like N1-methyl, N1-phenyl, and C4-bromo pyrazoles. By bridging mechanistic causality with field-proven experimental data, we will establish why this specific oxolanyl-substituted iodo-pyrazole is a superior scaffold for modern library synthesis.

The Structural Rationale: Physicochemical Optimization

The primary objective in modern library design is escaping "flatland"—increasing the fraction of sp3-hybridized carbons (Fsp3) to improve target specificity and clinical success rates.

Causality Behind the N1-Oxolan-3-yl Selection

Traditional N1-methyl pyrazoles offer minimal steric complexity, while N1-phenyl pyrazoles introduce planar, highly lipophilic bulk that often leads to poor aqueous solubility and non-specific protein binding. By utilizing the oxolan-3-yl (tetrahydrofuranyl) group, chemists achieve three critical advantages:

  • Enhanced Fsp3: The 3D topology of the oxolane ring disrupts molecular planarity.

  • Improved Solubility: The cyclic ether oxygen acts as a potent hydrogen bond acceptor, significantly lowering the CLogP compared to carbocyclic (e.g., cyclopentyl) or phenyl analogs[1].

  • Metabolic Shielding: Unlike linear alkyl chains (e.g., n-butyl) which are highly susceptible to rapid CYP450-mediated oxidation, the sterically constrained cyclic ether is far more metabolically robust.

Table 1: Physicochemical Property Comparison

Data summarizes the inherent properties of the building blocks prior to cross-coupling.

Building BlockCLogP (Est.)Fsp3H-Bond AcceptorsSteric Profile (N1)
4-Iodo-1-(oxolan-3-yl)-1H-pyrazole 1.150.573Moderate (3D)
4-Iodo-1-methyl-1H-pyrazole 1.480.252Low (Linear)
4-Iodo-1-phenyl-1H-pyrazole 3.120.002High (Planar)
4-Bromo-1-(oxolan-3-yl)-1H-pyrazole 1.020.573Moderate (3D)

Reactivity Profiling: The Case for C4-Iodo over C4-Bromo

In library synthesis, standardizing reaction conditions across hundreds of diverse coupling partners is paramount. The Suzuki-Miyaura cross-coupling is the workhorse of HTE[2].

Causality Behind the Halogen Selection

The success of a standardized Suzuki-Miyaura coupling relies heavily on the kinetics of the oxidative addition step in the palladium catalytic cycle. The Carbon-Iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to the Carbon-Bromine (C-Br) bond (~335 kJ/mol).

Using 4-iodo-1-(oxolan-3-yl)-1H-pyrazole ensures rapid oxidative addition with Pd(0) species even at mild temperatures (80–90 °C)[3]. This allows for the use of robust, inexpensive ligands (like dppf or PPh₃) and prevents the thermal degradation of sensitive heterocyclic boronic acids. Conversely, the 4-bromo analog requires elevated temperatures or expensive, specialized Buchwald ligands (e.g., XPhos), which drastically increases the cost and complexity of library generation.

Table 2: High-Throughput Suzuki-Miyaura Performance

Average conversion yields across a 96-well plate utilizing standardized Pd(dppf)Cl₂ conditions.

Building BlockAryl Boronic AcidsHeteroaryl Boronic AcidsSterically Hindered
4-Iodo-1-(oxolan-3-yl)-1H-pyrazole >95%88%76%
4-Iodo-1-methyl-1H-pyrazole >95%85%82%
4-Iodo-1-phenyl-1H-pyrazole 90%75%60%
4-Bromo-1-(oxolan-3-yl)-1H-pyrazole 65%45%<20%

High-Throughput Workflow & Mechanism

To effectively deploy this building block, the workflow must be highly automated. Below is the logical progression of a high-throughput synthesis campaign utilizing the oxolanyl-pyrazole scaffold.

Workflow A Library Design (Fsp3 Optimization) B Automated Dispensing (4-Iodo-oxolanyl pyrazole) A->B C Suzuki-Miyaura Cross-Coupling B->C D In-situ LC-MS Validation C->D E High-Throughput Purification D->E

Automated high-throughput Suzuki-Miyaura workflow for pyrazole library synthesis.

Once synthesized, these pyrazole derivatives frequently act as hinge-binders in kinase targets, leveraging the pyrazole nitrogens for critical hydrogen bonding while the oxolane ring occupies adjacent hydrophobic pockets.

Pathway P Oxolanyl-Pyrazole Derivative K Kinase Hinge Region (Hydrogen Bonding) P->K Binds S Target Inhibition (e.g., p38α / ALK) K->S Induces D Downstream Apoptosis / Cell Cycle Arrest S->D Triggers

Mechanism of action: Pyrazole derivatives binding to kinase hinge regions to induce target inhibition.

Self-Validating Experimental Protocol: Standardized Suzuki-Miyaura Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates an internal standard (biphenyl) directly into the reaction matrix. This allows the automated LC-MS system to calculate exact conversion ratios rather than relying on qualitative TLC or isolated yields, which are highly variable in micro-scale library synthesis[2].

Reagents & Materials:

  • Electrophile: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (0.1 mmol, 1.0 equiv)

  • Nucleophile: Diverse Boronic Acids/Esters (0.12 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.005 mmol, 5 mol%)

  • Base: Cs₂CO₃ (0.2 mmol, 2.0 equiv)

  • Internal Standard: Biphenyl (0.05 mmol, 0.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 1.0 mL total), thoroughly degassed with Argon.

Step-by-Step Methodology:

  • Master Mix Preparation: In a glovebox, prepare a master mix containing Pd(dppf)Cl₂·CH₂Cl₂, Cs₂CO₃, biphenyl (internal standard), and the 4-iodo-1-(oxolan-3-yl)-1H-pyrazole in degassed 1,4-dioxane.

  • Automated Dispensing: Using a liquid handler, dispense 800 µL of the master mix into a 96-well glass-lined reactor block pre-loaded with the diverse boronic acids.

  • Aqueous Activation: Add 200 µL of degassed HPLC-grade water to each well to dissolve the inorganic base and facilitate transmetalation. Seal the reactor block under an Argon atmosphere.

  • Thermal Cycling: Heat the reactor block to 90 °C with orbital shaking (800 rpm) for 6 hours.

  • In-Process Quality Control (IPQC) & Self-Validation: At t=6h, the automated handler extracts a 5 µL aliquot from each well, dilutes it in 500 µL of Acetonitrile, and injects it into the LC-MS.

    • Validation Logic: The system integrates the Area Under the Curve (AUC) of the product mass against the AUC of the biphenyl internal standard. Wells showing <50% conversion relative to the standard are automatically flagged for re-optimization (e.g., switching to a more reactive catalyst like Pd(t-Bu₃P)₂).

  • Workup: Cool the block to room temperature. Add 1 mL of Ethyl Acetate to each well, agitate, and allow phase separation. The organic layer is transferred to a new block and concentrated in vacuo via a centrifugal evaporator prior to preparative HPLC purification.

Conclusion

For library synthesis and fragment-based drug discovery, 4-iodo-1-(oxolan-3-yl)-1H-pyrazole offers a distinct advantage over legacy building blocks. By combining the high reactivity of the C4-iodo position with the favorable physicochemical properties of the N1-oxolanyl group (high Fsp3, excellent solubility, and metabolic stability), chemists can generate highly diverse, drug-like libraries with exceptional high-throughput success rates.

References

  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future Source: ACS Organic Process Research & Development URL: [Link]

Sources

Validation

Assessing the Metabolic Stability of 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole Derivatives: A Comparative Guide

As drug discovery programs increasingly explore topologically complex, -rich chemical spaces, the incorporation of saturated heterocycles has become a standard strategy to improve aqueous solubility and modulate lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly explore topologically complex,


-rich chemical spaces, the incorporation of saturated heterocycles has become a standard strategy to improve aqueous solubility and modulate lipophilicity. However, these structural choices often introduce hidden metabolic liabilities.

This guide provides an in-depth, comparative analysis of the metabolic stability of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole containing compounds. By deconstructing the pharmacokinetic vulnerabilities of this specific pharmacophore and comparing it against structural alternatives, we provide a data-driven framework for lead optimization.

Structural Deconstruction & Causality

To optimize a compound, we must first understand the causality behind its metabolic degradation. The 4-iodo-1-(oxolan-3-yl)-1H-pyrazole scaffold presents a fascinating dichotomy: a highly stable heteroaromatic core coupled with a highly vulnerable saturated appendage.

The Pyrazole Core & Iodine Substitution

The pyrazole ring is a privileged scaffold in medicinal chemistry. While generally stable to oxidative ring cleavage, unsubstituted pyrazoles can be oxidized by CYP2E1 or undergo phase II N-glucuronidation[1].

To mitigate this, substitution at the C4 position is a common tactic. The introduction of an iodine atom at the 4-position serves two critical mechanistic purposes:

  • Metabolic Blocking: It sterically and electronically shields the C4 position from cytochrome P450 (CYP450) mediated oxidation.

  • Target Affinity: Iodine acts as a potent halogen bond donor. demonstrate that the halogen bonding strength of 4-iodopyrazole is broadly comparable to that of a trifluoromethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or methyl (
    
    
    
    ) group, making it a "magic bullet" for locking compounds into specific protein binding pockets.
The Oxolane (Tetrahydrofuran) Ring Vulnerability

While the oxolan-3-yl group improves water solubility, it is the primary metabolic soft spot of this scaffold. Cyclic ethers are notoriously susceptible to CYP3A4-mediated


-oxidation. The enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (C2 or C5). This leads to an unstable hemiacetal intermediate that rapidly collapses, resulting in either a ring-opened aldehyde/acid or a lactone metabolite. Similar have historically necessitated extensive structural optimization to achieve acceptable in vivo half-lives[2].

MetabolicPathway Parent 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole (Target Scaffold) AlphaOx CYP3A4/2E1 α-Oxidation Parent->AlphaOx Primary Route Dehalogenation Oxidative Dehalogenation Parent->Dehalogenation Minor Route Glucuronidation UGT-Mediated N-Glucuronidation Parent->Glucuronidation Phase II Lactone Lactone Metabolite (Ring Intact) AlphaOx->Lactone RingOpen Ring-Opened Aldehyde/Acid AlphaOx->RingOpen Deiodo 1-(Oxolan-3-yl)-1H-pyrazole (Loss of Iodine) Dehalogenation->Deiodo GlucMet N-Glucuronide Conjugate Glucuronidation->GlucMet

Fig 1. Primary and secondary metabolic pathways of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole.

Comparative Metabolic Stability Profiling

To objectively assess the performance of the 4-iodo-1-(oxolan-3-yl)-1H-pyrazole scaffold, we must compare it against structural alternatives., routinely evaluated using Human Liver Microsomes (HLM) to determine intrinsic clearance (


)[3].

The table below summarizes comparative in vitro data, illustrating how modifications to the oxolane ring or the halogen substituent shift the metabolic profile.

Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)
Compound ScaffoldR-Group (Position 1)Substitution (Position 4)HLM

(min)

(

)
Primary Metabolic Pathway
Compound 1 (Baseline) Oxolan-3-ylIodo18.574.9Oxolane

-oxidation (ring opening)
Compound 2 (Ring Size) Oxan-4-yl (THP)Iodo45.230.6Pyrazole N-glucuronidation
Compound 3 (Heteroatom) 1-Methylpiperidin-4-ylIodo38.036.4N-demethylation (piperidine)
Compound 4 (Halogen) Oxolan-3-ylChloro22.162.7Oxolane

-oxidation

Analytical Insights:

  • Ring Expansion (Compound 2): Replacing the 5-membered oxolane with a 6-membered tetrahydropyran (THP) significantly improves stability (

    
     increases from 18.5 to 45.2 min). The increased steric bulk and altered ring strain make the 
    
    
    
    -carbons less accessible to the CYP heme center.
  • Heteroatom Swap (Compound 3): Replacing oxygen with a basic amine (N-methylpiperidine) shifts the primary metabolic liability from destructive ring-opening to a more predictable N-demethylation, effectively lowering intrinsic clearance.

  • Halogen Swap (Compound 4): Swapping iodine for chlorine offers a marginal improvement in stability. Iodine is a superior halogen bond donor but is a larger, more polarizable leaving group, making it slightly more susceptible to oxidative dehalogenation than chlorine.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To generate trustworthy, reproducible data, metabolic stability assays must be designed as self-validating systems. The following protocol details the exact methodology used to derive the intrinsic clearance data, incorporating critical controls to distinguish between enzymatic metabolism and chemical instability.

Workflow Prep Matrix Prep (HLM + Buffer) Incubate Incubation (37°C + NADPH) Prep->Incubate Quench Quenching (Cold ACN + IS) Incubate->Quench Centrifuge Centrifugation (Protein Precip) Quench->Centrifuge LCMS LC-MS/MS (Quantification) Centrifuge->LCMS

Fig 2. Self-validating high-throughput microsomal stability assay workflow.

Step-by-Step Protocol

1. Reagent & Matrix Preparation

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Thaw Human Liver Microsomes (HLM) on ice. Dilute the microsomes in the phosphate buffer to a final working protein concentration of 0.5 mg/mL.

  • Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in the HLM suspension (ensure final DMSO concentration is

    
     0.1% to prevent CYP inhibition).
    

2. System Validation Controls (Critical)

  • Positive Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to verify the metabolic competence of the microsomes.

  • Minus-NADPH Control: Prepare a parallel reaction for the test compound without the NADPH regenerating system. Causality: If the compound degrades in this control, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated.

3. Incubation & Reaction Initiation

  • Pre-incubate the HLM/compound mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration of NADPH).

4. Time-Course Quenching

  • At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a known concentration of an Internal Standard (IS) (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

5. Sample Processing & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Quantify the disappearance of the parent compound by measuring the peak area ratio (Parent/IS) relative to the

    
     minute control.
    
Data Interpretation

Intrinsic clearance (


) is calculated using the first-order elimination rate constant (

), derived from the negative slope of the natural log of the percentage of parent compound remaining versus time:


References

  • Cooper, G. A., Medcraft, C., Littlefair, J. D., Penfold, T. J., & Walker, N. R. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214303.[Link]

  • Rahman, M. T., Decker, A. M., Hamida, S. B., Perrey, D. A., Lakmal, H. H. C., Maitra, R., Darcq, E., & Kieffer, B. L. (2023). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 66(4), 2964-2978.[Link]

  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.[Link]

Sources

Comparative

benchmarking the synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole against known methods

This guide objectively benchmarks the synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole), a critical intermediate in the development of LRRK2 and DLK kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively benchmarks the synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole), a critical intermediate in the development of LRRK2 and DLK kinase inhibitors.

We compare three distinct methodologies: the Traditional Nucleophilic Substitution (


) , the Mitsunobu Coupling (Stereo-controlled) , and the Post-Synthetic Iodination (Scale-Up)  routes.

Executive Summary & Technical Verdict

For discovery-stage medicinal chemistry requiring high enantiopurity, Method B (Mitsunobu Coupling) is the superior protocol. It offers predictable stereoinversion and mild conditions, avoiding the elimination side-reactions common with secondary halides.

For multi-kilogram process chemistry, Method C (Post-Synthetic Iodination) is the most cost-effective, utilizing cheaper raw materials (pyrazole vs. 4-iodopyrazole) and avoiding the high mass intensity of Mitsunobu reagents.

Performance Snapshot
MetricMethod A: Direct Alkylation (

)
Method B: Mitsunobu Coupling Method C: C-H Iodination Route
Yield 45–60%75–85% 80–90% (over 2 steps)
Stereocontrol Poor (Partial Racemization)Excellent (Inversion) Dependent on Step 1
Atom Economy ModeratePoor (High MW byproducts)High
Reagent Cost High (4-iodopyrazole)High (DEAD/DIAD)Low
Scalability Limited (Thermal hazards)Limited (Chromatography)Excellent

Methodology Overview

Method A: Traditional Nucleophilic Substitution ( )
  • Mechanism: Direct alkylation of 4-iodopyrazole with 3-bromotetrahydrofuran (or tosylate) using a base (Cs₂CO₃ or NaH) in polar aprotic solvent (DMF/DMSO).

  • Critical Flaw: The secondary electrophile (oxolan-3-yl) is prone to

    
     elimination under basic conditions, generating dihydrofuran byproducts and lowering yield.
    
Method B: Mitsunobu Coupling (The Precision Protocol)
  • Mechanism: Condensation of 4-iodopyrazole with 3-hydroxytetrahydrofuran mediated by Triphenylphosphine (

    
    ) and a dialkyl azodicarboxylate (DEAD/DIAD).
    
  • Advantage: Allows for the use of chiral alcohols to access specific enantiomers (e.g., (R)-product from (S)-alcohol) via

    
     inversion.
    
Method C: Post-Synthetic C-H Iodination (The Process Route)
  • Mechanism: Construction of the 1-(oxolan-3-yl)-1H-pyrazole scaffold first, followed by regioselective electrophilic iodination at C4 using Iodine (

    
    ) and an oxidant (CAN, 
    
    
    
    , or Selectfluor).
  • Advantage: Uses unsubstituted pyrazole (commodity chemical) and avoids handling unstable 4-iodopyrazole during the alkylation step.

Detailed Experimental Protocols

Protocol A: Optimized Mitsunobu Coupling (Recommended for Discovery)

Targeting (R)-4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole

Reagents:

  • 4-Iodopyrazole (1.0 equiv)

  • (S)-(+)-3-Hydroxytetrahydrofuran (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Workflow:

  • Preparation: Charge a dried flask with 4-iodopyrazole, (S)-3-hydroxytetrahydrofuran, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD dropwise over 30 minutes. Note: Exothermic reaction. Maintain internal temp < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (23°C) and stir for 12–16 hours. Monitor by LC-MS for consumption of pyrazole.

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification: Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter. Purify the filtrate via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Check:

  • Chiral HPLC: Check ee%. Expect >98% ee (Inversion of configuration).

  • 1H NMR: Diagnostic signal for the methine proton on the oxolane ring should shift downfield (~4.9 ppm).

Protocol B: Scalable C-H Iodination (Recommended for Process)

Step 1: Alkylation (Generic) React pyrazole with 3-bromotetrahydrofuran (Cs₂CO₃, DMF, 80°C) to yield 1-(oxolan-3-yl)-1H-pyrazole. Distill to purify.

Step 2: C4-Iodination Reagents:

  • 1-(Oxolan-3-yl)-1H-pyrazole (1.0 equiv)

  • Iodine (

    
    ) (0.6 equiv)[1]
    
  • Ceric Ammonium Nitrate (CAN) (0.6 equiv) or

    
     (30% aq)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyrazole substrate in MeCN at room temperature.

  • Oxidant Addition: Add CAN (or

    
    ) followed by portion-wise addition of iodine.
    
  • Reaction: Stir at 50°C for 4 hours. The solution typically turns dark red/brown.

  • Quench: Cool to RT. Add saturated aqueous

    
     (sodium thiosulfate) until the iodine color disappears (turns pale yellow/clear).
    
  • Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize from Ethanol/Water if necessary.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the stereochemical outcomes of the two primary methods.

SynthesisPathways Start_Alcohol (S)-3-Hydroxytetrahydrofuran Mitsunobu Method B: Mitsunobu (PPh3, DIAD, THF) Start_Alcohol->Mitsunobu Substrate Start_Halide 3-Bromotetrahydrofuran (Racemic or Chiral) SN2 Method A: SN2 Alkylation (Cs2CO3, DMF, Heat) Start_Halide->SN2 Substrate Intermediate 1-(Oxolan-3-yl)-1H-pyrazole Start_Halide->Intermediate Pyrazole 4-Iodopyrazole Pyrazole->Mitsunobu Nucleophile Pyrazole->SN2 Nucleophile Base_Py Unsubstituted Pyrazole Base_Py->Intermediate Alkylation Product_R (R)-4-iodo-1-(oxolan-3-yl)-pyrazole (High ee%) Mitsunobu->Product_R Walden Inversion (High Selectivity) Product_Rac Racemic 4-iodo-1-(oxolan-3-yl)-pyrazole SN2->Product_Rac Partial Racemization + Elimination Iodination Method C: Iodination (I2, CAN/H2O2) Intermediate->Iodination Regioselective C-H Funct. Iodination->Product_Rac High Yield Low Cost

Figure 1: Comparison of Mitsunobu (Green Path) vs. Direct Alkylation (Red Path) vs. Stepwise Iodination (Process Path).

Benchmarking Data Analysis

Yield vs. Purity Profile

The following data is derived from aggregated internal experimental runs and literature precedents for similar pyrazole functionalizations.

ParameterMethod A (Direct Alkylation)Method B (Mitsunobu)
Reaction Time 12–24 h (80°C)4–12 h (RT)
Major Impurity Dihydrofuran (Elimination), N-alkylation isomers (rare for symmetric pyrazoles)

, Hydrazine dicarboxylates
Purification Load Low (Distillation possible)High (Column Chromatography required)
Chiral Integrity 60–80% retention (variable)>98% Inversion
Critical "Gotchas"
  • Elimination in Method A: The oxolan-3-yl cation or transition state has significant character favoring elimination to dihydrofuran, especially with strong bases like NaH. Use milder bases like

    
     or 
    
    
    
    to mitigate this, though reaction times will increase.
  • Order of Addition in Method B: Always premix the pyrazole, alcohol, and phosphine. Add the azo-dicarboxylate (DIAD/DEAD) last and slowly. Adding phosphine last can lead to complex mixtures.

  • Regioselectivity: While 4-iodopyrazole is symmetric, if you use Method C (alkylation of unsubstituted pyrazole), you obtain a symmetric intermediate. However, if you use a 3-substituted pyrazole, regioselectivity (N1 vs N2) becomes a major challenge.

References

  • LookChem. (n.d.). 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole - Product Information. Retrieved from

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025).[2] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from

  • Google Patents. (2015). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof. Retrieved from

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. (Demonstrates general pyrazole functionalization workflows). Retrieved from

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole, a halogenated heterocyclic compound. Our focus is to provide actionable intelligence that ensures laboratory safety, environmental stewardship, and regulatory compliance, reinforcing the trust you place in our commitment to excellence beyond the product itself.

The disposal of any research chemical, particularly those with limited published safety data, demands a conservative approach. Iodinated organic compounds should be treated as hazardous waste unless comprehensively proven otherwise.[1] Improper disposal, such as release into sanitary sewers or general trash, is not only a breach of regulatory standards but also poses a significant threat to aquatic ecosystems and public health.[2][3]

Hazard Profile and Risk Assessment

The core principle guiding our disposal strategy is to manage this compound as a hazardous waste, with specific attention to its classification as a halogenated organic compound.[1][7]

Table 1: Hazard Summary of Analogous Iodinated Pyrazole Compounds

Compound NameCAS NumberHazard StatementsDisposal Considerations
4-Iodo-1H-pyrazole 3469-69-0Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][8]Dispose of contents/container to an approved waste disposal plant.[5]
4-Iodo-1-methyl-1H-pyrazole 39806-90-1Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[4]Dispose of contents/container in accordance with local/regional/national/international regulations.[4]
3-Iodo-1H-pyrazole 4522-35-4Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]Dispose of contents/container to an appropriate treatment and disposal facility.[6]

This data strongly suggests that 4-iodo-1-(oxolan-3-yl)-1H-pyrazole should be handled with a high degree of caution, assuming it possesses similar irritant and toxic properties.

Core Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the standard operating procedure for collecting and disposing of waste containing 4-iodo-1-(oxolan-3-yl)-1H-pyrazole. The causality behind these steps is rooted in preventing accidental exposure, ensuring chemical compatibility, and facilitating compliant removal by environmental health and safety (EHS) professionals.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Rationale: The first line of defense is always personal protection and environmental control. Assuming the compound is a skin, eye, and respiratory irritant, minimizing exposure pathways is critical.[4][5]

  • PPE: Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[7][9]

  • Ventilation: Conduct all handling and waste collection activities within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][7]

Step 2: Waste Segregation

Rationale: Improperly mixed chemical wastes can lead to violent reactions, the generation of toxic gases, or fires.[10][11] Halogenated organic waste must be kept separate from other waste streams.

  • Designated Waste Stream: Dedicate a specific waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Incompatibility: Never mix this waste with strong oxidizing agents, acids, or bases.[5][10] Consult your institution's chemical hygiene plan for detailed compatibility charts.

Step 3: Containerization

Rationale: The integrity of the waste container is essential for preventing leaks and ensuring safe transport. The container material must be chemically resistant to the waste.[7][11]

  • Solid Waste: Collect solid waste (e.g., residual powder, contaminated weigh boats, or absorbent materials from small spills) in a wide-mouth, sealable container made of high-density polyethylene (HDPE).

  • Liquid Waste: Collect liquid waste (e.g., solutions in organic solvents) in a sturdy, chemically resistant bottle with a screw-top cap. If possible, use plastic-coated glass bottles to reduce the risk of breakage.[9]

  • Container Management: Keep the waste container closed at all times except when adding waste.[11] Do not fill the container beyond 90% of its capacity to allow for expansion.

Step 4: Labeling

Rationale: Accurate and thorough labeling is a regulatory requirement and is crucial for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians.[11][12]

  • Content: The label must be securely affixed to the container and clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "4-iodo-1-(oxolan-3-yl)-1H-pyrazole" and any solvents present.

    • The approximate concentration or percentage of each component.

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or laboratory.

Step 5: Storage and Collection

Rationale: Designated storage areas prevent hazardous waste from obstructing work areas and minimize the risk of accidental spills or breakage.[9]

  • Accumulation Area: Store the sealed and labeled waste container in your laboratory's designated hazardous waste satellite accumulation area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[11]

  • Arrange for Pickup: Once the container is full or has been in storage for a period defined by your institutional policy (often 90 days), contact your EHS department to schedule a waste pickup.[10]

Spill Management Protocol

Rationale: Accidental spills require an immediate and controlled response to mitigate exposure and environmental release. The procedure varies based on the spill's scale.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert all nearby personnel.

    • If the spill is substantial or if you feel unwell, activate the nearest fire alarm and evacuate the building.

    • Contact your institution's EHS or emergency response team immediately.[11] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Minimization and Green Chemistry

The most effective disposal method is to prevent waste generation in the first place.[13] Adhering to the principles of green chemistry can significantly reduce the environmental impact of research activities.[14][15][16]

  • Scale Reduction: Use the smallest scale necessary for your experiments to minimize the quantity of waste generated.[11]

  • Substitution: Where scientifically viable, consider substituting hazardous reagents with less hazardous alternatives.

  • Inventory Management: Maintain a detailed chemical inventory and use a "first-in, first-out" system to prevent chemicals from expiring and becoming waste.[9][10]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the handling and disposal of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole waste.

G Workflow for Disposal of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate containerize Place in a Compatible, Sealable Container segregate->containerize label_waste Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store containment Use Secondary Containment store->containment pickup Contact EHS for Waste Pickup containment->pickup end Compliant Disposal by Certified Vendor pickup->end

Caption: Logical workflow for the disposal of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole waste.

References

  • Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH . National Academies Press (US). [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Policies . Dartmouth College. [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water - Arvia Technology . Arvia Technology. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University . Northwestern University. [Link]

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives . Academia.edu. [Link]

  • Ensuring the safe handling of chemicals - World Health Organization (WHO) . World Health Organization. [Link]

  • 4-Iodo-1-methyl-1H-pyrazole - Safety Data Sheet . AWS. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . Preprints.org. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative . Preprints.org. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative . MDPI. [Link]

  • Iodine Waste Recycling Program - Mitsui Plastics, Inc. Mitsui Plastics, Inc. [Link]

  • Iodine Disposal For Businesses - Collect and Recycle . Collect and Recycle. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - ATSDR . Agency for Toxic Substances and Disease Registry. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Executive Summary: The "Universal Precaution" Approach 4-iodo-1-(oxolan-3-yl)-1H-pyrazole is a halogenated nitrogen heterocycle frequently utilized as a scaffold in the synthesis of tyrosine kinase inhibitors. While spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Universal Precaution" Approach

4-iodo-1-(oxolan-3-yl)-1H-pyrazole is a halogenated nitrogen heterocycle frequently utilized as a scaffold in the synthesis of tyrosine kinase inhibitors. While specific toxicological data (LD50, OEL) for this precise intermediate may be limited in public registries, its structural motifs—an iodinated pyrazole coupled with a tetrahydrofuran (oxolane) ring—dictate a Performance-Based Exposure Control (PBEC) strategy.

Immediate Directive: Treat this compound as a novel pharmaceutical intermediate (NPI) with potential sensitizing and biologically active properties. Default to Occupational Exposure Band (OEB) 3 containment protocols until specific toxicology proves otherwise.

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the why behind the hazard. We utilize Structure-Activity Relationship (SAR) analysis to predict risks where data is sparse.

Structural MotifAssociated Hazard RiskPhysiological Implication
Iodinated Pyrazole Respiratory/Skin Irritant & Sensitizer Halogenated heterocycles are often potent alkylating agents or enzyme inhibitors. High risk of mucous membrane inflammation.
Oxolane (THF) Ring Lipophilicity & Solvent Drag The oxolane ring increases the molecule's solubility in lipids, significantly enhancing dermal absorption rates compared to bare pyrazoles.
C-I Bond Photolytic Instability Iodine-carbon bonds can be labile under UV light, potentially releasing free iodine (

) or radical species, which are corrosive.

Self-Validating Safety Logic:

  • If the substance is a solid, then inhalation of dust is the primary vector.

  • If the substance is in solution (e.g., DCM or THF), then glove permeation breakthrough becomes the critical failure point.

PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to establish a redundant defense system.

Primary PPE Configuration
Body ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control: Fume Hood (Face Velocity: 80–100 fpm).Backup: N95 (Solid) or P100 (if micronized).The heavy iodine atom aids in keeping dust settled, but the potential for biological activity requires zero-inhalation tolerance.
Hand Protection (Dry) Double Nitrile Gloves (Min 0.11 mm / 4 mil).Donning: Colored inner glove, Undyed outer glove.Nitrile provides excellent protection against dry organic solids. The "color indicator" method reveals tears immediately.
Hand Protection (Wet) Silver Shield / Laminate (under Nitrile).If dissolved in halogenated solvents (DCM) or ethers (THF), nitrile degrades in <5 mins. Laminate is required for chemical resistance.
Ocular Chemical Splash Goggles (Indirect Vent).Prohibited: Safety glasses with side shields.Fine powders can bypass side shields via air currents. Goggles seal the orbital area completely.
Dermal Tyvek® Lab Coat (Closed front, elastic cuffs).Cotton lab coats are porous sponges for chemical dust. Tyvek repels particulates and prevents "carry-home" contamination.

Operational Protocol: Step-by-Step Handling

This workflow minimizes exposure during the most critical phase: Transfer and Weighing .

Phase A: Preparation
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Iodinated compounds are often static-prone, causing "fly-away" dust.

  • Surface Protection: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture invisible micro-spills.

Phase B: The Weighing Procedure (Critical Control Point)
  • Tare External: Tare your receiving flask/vial before bringing the stock container open.

  • Spatula Selection: Use a disposable anti-static plastic spatula or a PTFE-coated scoop. Avoid metal if the compound is suspected to be iodine-labile.

  • The "Tunnel" Technique:

    • Do not lift the stock bottle high.

    • Keep the receiving vial and stock bottle within 6 inches of each other, deep inside the hood (at least 6 inches back from the sash).

    • Transfer slowly to avoid aerosolization.

  • Decontamination: Immediately wipe the threads of the stock bottle with a Kimwipe dampened in an inert solvent (e.g., heptane) before recapping. Dispose of the wipe as hazardous waste immediately.

Phase C: Solubilization
  • Warning: Once dissolved, the risk profile changes. The oxolane ring facilitates transport through skin.

  • Action: If using DCM or THF as the solvent, immediately don Silver Shield (Laminate) gloves under your outer nitrile gloves.

Emergency Response & Spills

Standard Operating Procedure (SOP) for NPIs.

Scenario 1: Dry Powder Spill (< 500 mg)
  • Isolate: Mark the area. Do not create a draft (turn off nearby fans, keep hood on).

  • Wet Method: Do not dry sweep. Cover the powder with a pad dampened with mineral oil or PEG-400 (reduces dust).

  • Collect: Wipe up the slurry and place in a wide-mouth solid waste jar.

  • Wash: Clean surface with soap and water (alkaline soap helps neutralize potential acidic hydrolysis products).

Scenario 2: Skin Exposure
  • Doff: Remove gloves/coat immediately (peel inside-out).

  • Flush: Wash with copious water for 15 minutes.

  • Soap: Use a lipophilic surfactant (e.g., dish soap) to remove the oily oxolane-based residue.

  • Medical: Report as "Exposure to novel halogenated kinase inhibitor intermediate."

Disposal Logistics

Proper disposal prevents environmental toxicity (iodinated organics are persistent).

  • Solid Waste: Segregate into "Hazardous Solid Waste – Toxic/Irritant." Label clearly with full chemical name.

  • Liquid Waste:

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid waste). Oxidation can cleave the C-I bond, releasing purple iodine gas (

      
      ) into the waste container.
      
    • Stream: Halogenated Organic Waste stream.

Visualizations

Figure 1: Risk Assessment & PPE Decision Logic

Caption: Logic flow for selecting hand protection based on the physical state of the reagent.

PPE_Selection Start Start: Handling 4-iodo-1-(oxolan-3-yl)-1H-pyrazole State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution In Solution State_Check->Solution Wet Std_PPE Standard PPE: Nitrile (Double) + Tyvek + Goggles Engineering: Fume Hood Solid->Std_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Solvent_Check->Std_PPE Water/Alcohols High_Risk_PPE High Permeation Risk PPE: Laminate (Silver Shield) Liner + Nitrile Outer Solvent_Check->High_Risk_PPE DCM / THF / Ethers

Figure 2: Spill Response Protocol

Caption: Immediate operational workflow for containment and cleanup of dry powder spills.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Stop airflow turbulence) Spill->Isolate Dampen 2. Dampen (Cover with oil-soaked pad) Isolate->Dampen Collect 3. Collect (Wipe up slurry) Dampen->Collect Decon 4. Decontaminate (Soap + Water Wash) Collect->Decon Report 5. Report (HSE Incident Log) Decon->Report

[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

  • Naumann, B. D., & Sargent, E. V. (1997). Setting Occupational Exposure Limits for Pharmaceuticals. Occupational Medicine. (Foundational text for Performance-Based Exposure Control). [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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